molecular formula C11H16O2 B3081718 1-Hydroxymethyl-4-oxoadamantane CAS No. 110874-17-4

1-Hydroxymethyl-4-oxoadamantane

货号: B3081718
CAS 编号: 110874-17-4
分子量: 180.24 g/mol
InChI 键: ORLCIDAOJDSXNX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Hydroxymethyl-4-oxoadamantane (CAS 110874-17-4) is a bifunctional adamantane derivative of significant interest in advanced chemical research and development. This compound, with the molecular formula C11H16O2 and a molecular weight of 180.24 g/mol, features a rigid, diamond-like adamantane cage structure substituted with both a ketone and a hydroxymethyl functional group . This unique architecture provides a versatile scaffold for further synthetic modification. In pharmaceutical research, this compound serves as a valuable precursor or building block. Its structural features are associated with potential biological activities, including antiviral properties, particularly against influenza viruses, and neuroprotective effects, which may be useful in treating neurodegenerative disorders . The compound's potential interactions with proteins and enzymes, such as the cytochrome P450 family, are also crucial areas of investigation for understanding its pharmacokinetics . Beyond pharmaceuticals, this compound finds application in material science, where its robust and rigid structure can be utilized in the development of novel materials with specific mechanical or thermal properties . The ongoing exploration of adamantane derivatives highlights their broad utility in creating compounds with enhanced lipophilicity and bioavailability, making them attractive for drug discovery and materials engineering . This product is intended for research purposes in a controlled laboratory environment only. It is not classified or intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-(hydroxymethyl)adamantan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-6-11-3-7-1-8(4-11)10(13)9(2-7)5-11/h7-9,12H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLCIDAOJDSXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, which imparts unique physicochemical properties such as high thermal stability, lipophilicity, and metabolic stability. 1-Hydroxymethyl-4-oxoadamantane is a disubstituted adamantane derivative featuring a hydroxymethyl group at a bridgehead position (C-1) and a ketone at a secondary carbon (C-4). This combination of functional groups makes it a potentially valuable building block for the synthesis of more complex molecules with tailored biological activities. The hydroxymethyl group can be a site for esterification or etherification, while the ketone can undergo various nucleophilic additions and reductions.

Proposed Synthesis

A plausible synthetic route to this compound could commence from 1-adamantanecarboxylic acid. This approach would involve the protection of the carboxylic acid, followed by oxidation at the C-4 position to introduce the ketone, and subsequent reduction of the protected carboxyl group to the desired hydroxymethyl functionality.

A potential synthetic pathway is outlined below:

Synthetic_Pathway_of_1_Hydroxymethyl_4_oxoadamantane Proposed Synthetic Pathway for this compound cluster_start Starting Material cluster_protection Protection cluster_oxidation Oxidation cluster_reduction Reduction 1-Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid Methyl_1_adamantanecarboxylate Methyl 1-adamantanecarboxylate 1-Adamantanecarboxylic_Acid->Methyl_1_adamantanecarboxylate SOCl2, MeOH Methyl_4_oxo_1_adamantanecarboxylate Methyl 4-oxo-1-adamantanecarboxylate Methyl_1_adamantanecarboxylate->Methyl_4_oxo_1_adamantanecarboxylate CrO3, AcOH 1_Hydroxymethyl_4_oxoadamantane This compound (Target) Methyl_4_oxo_1_adamantanecarboxylate->1_Hydroxymethyl_4_oxoadamantane LiAlH4, THF

Caption: Proposed synthesis of this compound.

Physicochemical Properties

The following table summarizes the estimated and known properties of this compound and its close structural analogs. These values provide a basis for understanding the likely characteristics of the target compound.

PropertyThis compound (Estimated)4-Oxoadamantane-1-carboxylic acid[1][2][3]3-(Hydroxymethyl)adamantan-1-ol
IUPAC Name (4-oxoadamantan-1-yl)methanol4-oxoadamantane-1-carboxylic acid[1]3-(hydroxymethyl)adamantan-1-ol
Molecular Formula C11H16O2C11H14O3[1][3]C11H18O2
Molecular Weight 180.24 g/mol 194.23 g/mol [1][3]182.26 g/mol
Melting Point Not available170 - 172 °C[4]Not available
Boiling Point Not availableNot availableNot available
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, acetone.Not availableNot available

Spectroscopic Data

While experimental spectra for this compound are not available, the expected key spectroscopic features can be predicted based on the analysis of related adamantane derivatives.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the adamantane cage carbons, the hydroxymethyl carbon, and the carbonyl carbon. Based on data for substituted adamantanes, the following chemical shifts can be anticipated:

Carbon EnvironmentExpected Chemical Shift (ppm)
C =O (Ketone)205 - 220
-C H₂OH60 - 70
Bridgehead C -CH₂OH35 - 45
Other Bridgehead C H25 - 35
C H₂ (cage)30 - 40

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (alcohol)3200 - 3600 (broad)Stretching vibration
C-H (adamantane)2850 - 3000Stretching vibrations
C=O (ketone)1700 - 1725Stretching vibration
C-O (alcohol)1000 - 1260Stretching vibration

Experimental Protocols

The following is a general experimental protocol for the synthesis of a disubstituted adamantane derivative, which can be adapted for the synthesis of this compound.

Synthesis of Methyl 4-oxo-1-adamantanecarboxylate (Intermediate)

  • Esterification of 1-Adamantanecarboxylic Acid: To a solution of 1-adamantanecarboxylic acid in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain methyl 1-adamantanecarboxylate.

  • Oxidation to Ketone: Dissolve methyl 1-adamantanecarboxylate in glacial acetic acid. Add chromium trioxide in portions while maintaining the temperature below 40 °C. Stir the mixture at room temperature for 24 hours. Pour the reaction mixture into water and extract with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

Reduction to this compound

  • Lithium Aluminum Hydride Reduction: To a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of methyl 4-oxo-1-adamantanecarboxylate in THF dropwise. Stir the mixture at room temperature for 4 hours. Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting solid and wash with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield this compound.

A generalized workflow for a chemical synthesis experiment is depicted below:

Experimental_Workflow General Experimental Workflow Start Start Setup Reaction Setup (Glassware, Reagents) Start->Setup Reaction Running the Reaction (Temperature, Time) Setup->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography, Recrystallization) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

Caption: A typical workflow for a chemical synthesis experiment.

Conclusion

While direct experimental data on this compound is scarce, its chemical properties can be reasonably inferred from the extensive literature on adamantane chemistry. The presence of both a hydroxymethyl and a keto group on the rigid adamantane scaffold makes it a promising candidate for further chemical exploration and development in various scientific fields. The proposed synthetic route and predicted spectroscopic data in this guide offer a solid foundation for researchers and drug development professionals interested in this and related molecules. Further experimental validation is necessary to confirm these properties.

References

An In-depth Technical Guide to the Synthesis of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed synthesis pathway for 1-Hydroxymethyl-4-oxoadamantane, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of direct literature on the synthesis of this specific molecule, this guide outlines a highly plausible and chemically sound route based on established organic chemistry principles and analogous transformations. The core of this proposed synthesis is the selective reduction of a carboxylic acid in the presence of a ketone.

Proposed Synthesis Pathway: An Overview

The most logical and efficient route to this compound is through the selective reduction of the carboxylic acid moiety of 4-Oxoadamantane-1-carboxylic acid. This precursor is a known compound and can be synthesized through various established methods. The key challenge in this synthesis is to reduce the carboxylic acid to a primary alcohol without affecting the ketone group present in the adamantane cage.

Powerful, non-selective reducing agents like Lithium Aluminum Hydride (LiAlH₄) are capable of reducing carboxylic acids, but they would also readily reduce the ketone to a secondary alcohol.[1][2][3] Therefore, a chemoselective reducing agent is required. Borane complexes, such as Borane-tetrahydrofuran complex (BH₃•THF), are well-documented for their ability to selectively reduce carboxylic acids in the presence of ketones, esters, and other functional groups.[4][5] This selectivity makes borane the reagent of choice for this transformation.

The proposed two-step synthesis pathway is as follows:

  • Synthesis of the Precursor: Preparation of 4-Oxoadamantane-1-carboxylic acid.

  • Selective Reduction: Chemoselective reduction of the carboxylic acid group of 4-Oxoadamantane-1-carboxylic acid to a hydroxymethyl group using a borane complex.

Below is a visual representation of the proposed synthesis pathway.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Selective Reduction Starting_Material Adamantane-1-carboxylic acid Precursor 4-Oxoadamantane-1-carboxylic acid Starting_Material->Precursor Oxidation Target_Molecule This compound Precursor->Target_Molecule Selective Reduction (e.g., BH3•THF)

Figure 1: Proposed two-step synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed, albeit proposed, experimental protocols for the key steps in the synthesis of this compound. These protocols are based on general procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.

Step 1: Synthesis of 4-Oxoadamantane-1-carboxylic acid (Precursor)

The synthesis of 4-Oxoadamantane-1-carboxylic acid from Adamantane-1-carboxylic acid can be achieved through oxidation. While various methods exist, a common approach involves the use of strong oxidizing agents in an acidic medium.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add Adamantane-1-carboxylic acid.

  • Acidic Medium: Carefully add concentrated sulfuric acid to the flask while cooling in an ice bath to maintain a low temperature.

  • Oxidant Addition: Slowly add a suitable oxidizing agent (e.g., chromium trioxide or potassium permanganate) portion-wise, ensuring the temperature does not exceed a set point (e.g., 10 °C).

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature for a specified duration. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture over crushed ice and water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Step 2: Selective Reduction to this compound

This step is the core of the synthesis, involving the chemoselective reduction of the carboxylic acid. The use of a borane complex is proposed to achieve this selectivity.

Experimental Protocol:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 4-Oxoadamantane-1-carboxylic acid in a dry, aprotic solvent such as tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of Borane-tetrahydrofuran complex (BH₃•THF) dropwise via the dropping funnel. An excess of the reducing agent is typically required.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding methanol or water at 0 °C to decompose the excess borane.

  • Work-up and Extraction: Remove the solvent under reduced pressure. Add a dilute acid (e.g., 1M HCl) to the residue and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude this compound can be purified by column chromatography on silica gel.

The following diagram illustrates the workflow for the selective reduction step.

G Start Dissolve Precursor in dry THF Add_Reagent Add BH3•THF at 0 °C Start->Add_Reagent React Stir at RT Add_Reagent->React Monitor Monitor by TLC React->Monitor Monitor->React Incomplete Quench Quench with MeOH Monitor->Quench Complete Workup Acidic Work-up & Extraction Quench->Workup Purify Column Chromatography Workup->Purify End Pure Product Purify->End

Figure 2: Experimental workflow for the selective reduction of 4-Oxoadamantane-1-carboxylic acid.

Quantitative Data

As this guide presents a proposed pathway, specific quantitative data from a direct synthesis of this compound is not available in the literature. However, based on analogous selective reductions of carboxylic acids in the presence of other reducible functional groups, the following table provides expected ranges for key reaction parameters.

ParameterStep 1: OxidationStep 2: Selective Reduction
Typical Yield 70-90%75-95%
Reaction Time 4-12 hours2-8 hours
Reaction Temperature 0-25 °C0 °C to Room Temperature
Purity (after purification) >98%>98%

Table 1: Estimated Quantitative Data for the Synthesis of this compound.

Conclusion

The synthesis of this compound is most effectively approached through a two-step process involving the oxidation of a suitable adamantane precursor followed by the chemoselective reduction of the resulting carboxylic acid. The use of a borane complex as the reducing agent is critical to ensure the preservation of the ketone functionality. The protocols and data presented in this guide, while based on established chemical principles rather than direct literature, provide a robust framework for the successful synthesis of this important molecule in a research and development setting. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity on a larger scale.

References

Structural Analysis of 1-Hydroxymethyl-4-oxoadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxymethyl-4-oxoadamantane is a functionalized diamondoid of significant interest in medicinal chemistry and materials science due to its rigid cage-like structure and versatile functional groups. This technical guide provides a comprehensive overview of the structural analysis of this compound, leveraging data from analogous adamantane derivatives to predict its crystallographic, spectroscopic, and physical properties. Detailed experimental protocols for key analytical techniques are also presented to facilitate further research and application.

Introduction

Adamantane and its derivatives are characterized by a unique tricyclic alkane structure that imparts exceptional thermal stability and lipophilicity. The introduction of functional groups, such as a hydroxymethyl and a keto group in this compound, offers opportunities for diverse chemical modifications, making it a valuable building block in drug design and polymer chemistry. A thorough understanding of its three-dimensional structure and spectroscopic behavior is crucial for predicting its interactions with biological targets and for the rational design of novel materials.

Predicted Crystallographic and Physical Data

The structural parameters of the adamantane cage are highly conserved across its derivatives. The following table summarizes the predicted crystallographic and physical data for this compound, based on the analysis of adamantane-1-carboxylic acid.[1]

ParameterPredicted ValueBasis of Prediction
Crystal System TriclinicBased on the crystal structure of adamantane-1-carboxylic acid.[1]
Space Group P-1Based on the crystal structure of adamantane-1-carboxylic acid.[1]
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
C-C Bond Length (avg.) 1.54 ÅThe geometry of the adamantane skeleton is not significantly affected by substitution.[1]
C-C-C Bond Angle (avg.) 109.5°Consistent with the expected tetrahedral angle in the adamantane cage.[1]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of adamantane derivatives. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known spectral data of adamantane and its functionalized analogs.[2][3][4][5]

Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)

Proton AssignmentPredicted Chemical Shift (δ)Multiplicity
-CH₂OH (Hydroxymethyl)~3.5Singlet
Protons adjacent to C=O~2.5 - 2.8Multiplet
Bridgehead Protons (CH)~2.2 - 2.4Multiplet
Methylene Protons (CH₂)~1.8 - 2.1Multiplet

Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

Carbon AssignmentPredicted Chemical Shift (δ)
C=O (Ketone)> 200
-CH₂OH (Hydroxymethyl)~65 - 70
Bridgehead C-OH~70 - 75
Bridgehead Carbons (CH)~35 - 45
Methylene Carbons (CH₂)~28 - 38
Mass Spectrometry (MS)

Electron ionization mass spectrometry of adamantane derivatives typically shows fragmentation patterns dominated by the stable adamantyl cation. The fragmentation of this compound is expected to follow similar pathways.[6][7][8][9][10]

Predicted Fragmentation Pathways

m/z ValuePredicted Fragment Ion
180[M]⁺ (Molecular Ion)
162[M - H₂O]⁺
151[M - CHO]⁺
135Adamantyl cation [C₁₀H₁₅]⁺
122[M - C₃H₆O]⁺

Experimental Protocols

The following are generalized experimental protocols for the structural characterization of adamantane derivatives, which can be adapted for this compound.

Synthesis of Adamantane Derivatives

A general method for the synthesis of hydroxylated adamantane derivatives involves the successive nitroxylation of a suitable adamantane precursor, followed by hydrolysis.[11]

G Synthesis Workflow for Hydroxylated Adamantanes cluster_0 Starting Material cluster_1 Reaction Steps cluster_2 Product A Adamantane Precursor B Nitroxylation (e.g., with fuming nitric acid) A->B C Alkaline Hydrolysis B->C D Hydroxylated Adamantane Derivative C->D

Caption: Generalized synthesis workflow for hydroxylated adamantanes.

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline compounds.

G X-ray Crystallography Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution and Refinement A Crystal Growth B Mount Crystal A->B C X-ray Diffraction B->C D Solve Phase Problem C->D E Refine Atomic Positions D->E F Final Structure E->F

Caption: Standard workflow for single-crystal X-ray diffraction.

NMR Spectroscopy

NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.

G NMR Spectroscopy Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing and Analysis A Dissolve Sample in Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) B Place in NMR Spectrometer A->B C Acquire ¹H and ¹³C Spectra B->C D Fourier Transform C->D E Phase and Baseline Correction D->E F Peak Integration and Chemical Shift Assignment E->F

Caption: General workflow for acquiring and processing NMR spectra.

Mass Spectrometry

Mass spectra can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

G Mass Spectrometry Workflow cluster_0 Sample Introduction cluster_1 Ionization and Analysis cluster_2 Detection and Data Analysis A Introduce Sample into Ion Source B Electron Ionization (EI) A->B C Mass Analysis (e.g., Quadrupole, TOF) B->C D Ion Detection C->D E Generate Mass Spectrum D->E F Fragment Analysis E->F

Caption: A typical workflow for mass spectrometry analysis.

Conclusion

This technical guide provides a predictive structural analysis of this compound based on the known characteristics of analogous adamantane derivatives. The presented data and experimental protocols offer a solid foundation for researchers, scientists, and drug development professionals working with this and related compounds. Further experimental validation is encouraged to confirm the predicted structural and spectroscopic properties.

References

Technical Guide on Adamantane Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of 1-Hydroxymethyl-4-oxoadamantane and its analogues for researchers, scientists, and drug development professionals.

Introduction

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique rigid, lipophilic, and three-dimensional cage structure. This scaffold has been successfully incorporated into numerous approved drugs, imparting favorable pharmacokinetic and pharmacodynamic properties. This technical guide focuses on this compound, a promising but less-documented member of this family, and provides context through its more studied analogues. While a specific CAS Registry Number for this compound is not readily found in public databases, suggesting its novelty or limited commercial availability, this guide will delve into the known characteristics of closely related compounds to provide a foundational understanding for researchers.

Physicochemical Properties of Related Adamantane Derivatives

To facilitate research and development, the physicochemical properties of key adamantane analogues are summarized below. These compounds share structural similarities with this compound and can serve as benchmarks for computational and experimental studies.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-(Hydroxymethyl)adamantane770-71-8C₁₁H₁₈O166.26114-117
3-(Hydroxymethyl)adamantan-1-ol38584-37-1C₁₁H₁₈O₂182.26Not available
4-Fluoro-1-hydroxymethyl-adamantane1283721-00-5C₁₁H₁₇FO184.25Not available

Experimental Protocols: Synthesis of Adamantane Derivatives

The synthesis of adamantane derivatives often involves multi-step processes. Below is a generalized protocol for the synthesis of 1-hydroxyadamantane, a common precursor, which can be adapted for the synthesis of more complex derivatives like this compound.

Synthesis of 1-Hydroxyadamantane

  • Reaction: The synthesis of 1-hydroxyadamantane can be achieved by the hydroxylation of adamantane.

  • Reagents: Adamantane, nitric acid, sulfuric acid, acetic acid, and chloroform.

  • Procedure:

    • A mixture of adamantane, nitric acid, sulfuric acid, and acetic acid is prepared in a reaction vessel.

    • Chloroform is added to the mixture.

    • The reaction mixture is heated to 50-60°C.

    • The reaction is maintained at this temperature for a specified duration to ensure complete conversion.

    • Upon completion, the product is isolated and purified using standard techniques such as extraction and crystallization.

  • Note: This is a generalized procedure, and specific molar ratios and reaction times will need to be optimized for desired yield and purity.

Logical Workflow for Adamantane Derivative Synthesis

The following diagram illustrates a logical workflow for the synthesis of a functionalized adamantane derivative, starting from the basic adamantane core.

Adamantane Adamantane Core Functionalization Functionalization Reaction (e.g., Hydroxylation, Oxidation) Adamantane->Functionalization Precursor Adamantane Precursor (e.g., 1-Hydroxyadamantane) Functionalization->Precursor Derivatization Further Derivatization (e.g., Introduction of Hydroxymethyl and Oxo groups) Precursor->Derivatization Target Target Molecule (this compound) Derivatization->Target

Synthetic pathway for adamantane derivatives.

Potential Signaling Pathways and Drug Development

While specific signaling pathways involving this compound are not yet elucidated, adamantane derivatives are known to interact with various biological targets. For instance, memantine, an adamantane derivative, is an NMDA receptor antagonist. The workflow for investigating the biological activity of a novel adamantane compound is outlined below.

cluster_0 Pre-clinical Investigation cluster_1 Clinical Development Compound This compound Screening High-Throughput Screening Compound->Screening TargetID Target Identification & Validation Screening->TargetID LeadOpt Lead Optimization TargetID->LeadOpt Phase1 Phase I Trials LeadOpt->Phase1 Phase2 Phase II Trials Phase1->Phase2 Phase3 Phase III Trials Phase2->Phase3

Drug discovery workflow for novel compounds.

This compound represents an intriguing scaffold for the development of new therapeutic agents. While direct experimental data is scarce, the extensive research on related adamantane derivatives provides a solid foundation for future investigation. This guide offers a starting point for researchers by summarizing key information on analogous compounds and outlining logical workflows for synthesis and biological evaluation. Further research into the synthesis and biological activity of this compound is warranted to unlock its full therapeutic potential.

An In-depth Technical Guide on the Spectroscopic Data of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxymethyl-4-oxoadamantane is a bifunctional adamantane derivative incorporating both a primary alcohol and a ketone. The rigid adamantane cage provides a unique and predictable three-dimensional structure, making its derivatives attractive scaffolds in medicinal chemistry and materials science. The hydroxyl and carbonyl groups offer versatile points for further chemical modification. This document outlines the expected spectroscopic characteristics of this compound and provides a plausible synthetic route and standard characterization protocols.

Proposed Synthesis

A feasible synthetic route to this compound can be envisioned starting from the commercially available 1-hydroxyadamantan-4-one. A common strategy for introducing a hydroxymethyl group at a bridgehead position of the adamantane core involves the reduction of a corresponding carboxylic acid or ester.

A potential synthetic pathway is proposed as follows:

  • Carboxylation of 1-hydroxyadamantan-4-one: The starting material can be carboxylated at the 1-position.

  • Esterification: The resulting carboxylic acid can be converted to its methyl or ethyl ester to facilitate purification and subsequent reduction.

  • Reduction: The ester can then be reduced to the primary alcohol, this compound, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound and its precursor, 1-hydroxyadamantan-4-one. The data for the precursor is based on findings for similar 1,4-disubstituted adamantane derivatives[1].

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data
CompoundChemical Shift (δ) ppm
1-hydroxyadamantan-4-one Predicted: Signals for the adamantane cage protons would appear as multiplets in the range of 1.70-2.60 ppm. The proton on the carbon bearing the hydroxyl group would likely be a broad singlet.
This compound Predicted: Protons of the adamantane cage would resonate as multiplets between 1.80 and 2.70 ppm. The two protons of the -CH₂OH group would likely appear as a singlet around 3.50 ppm. The hydroxyl proton (-OH) would be a broad singlet, with its chemical shift dependent on concentration and solvent.
Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
CompoundChemical Shift (δ) ppm
1-hydroxyadamantan-4-one Predicted: The carbonyl carbon (C=O) would be significantly downfield, likely above 200 ppm. The carbon attached to the hydroxyl group would be in the range of 65-75 ppm. The remaining adamantane carbons would appear between 30 and 50 ppm.
This compound Predicted: The carbonyl carbon (C=O) is expected to have a chemical shift greater than 200 ppm. The carbon of the hydroxymethyl group (-CH₂OH) would likely be in the 60-70 ppm range. The bridgehead carbon attached to the hydroxymethyl group would be around 40-50 ppm. The other adamantane carbons would resonate in the 30-50 ppm region. The chemical shifts for adamantane derivatives are well-documented[2].
Table 3: IR (Infrared) Spectroscopy Data
CompoundWavenumber (cm⁻¹)
1-hydroxyadamantan-4-one Predicted: A strong, broad absorption for the O-H stretch of the alcohol would be expected around 3300-3500 cm⁻¹. A sharp, strong peak for the C=O stretch of the ketone would appear around 1710 cm⁻¹. C-H stretching vibrations of the adamantane cage would be observed just below 3000 cm⁻¹[1].
This compound Predicted: A broad O-H stretching band from the alcohol is expected between 3200 and 3600 cm⁻¹. A strong, sharp C=O stretching absorption from the ketone should be present around 1700-1725 cm⁻¹. The C-H stretching of the adamantane framework will show absorptions in the 2850-2950 cm⁻¹ region. A C-O stretching vibration for the primary alcohol would be expected in the 1000-1100 cm⁻¹ range. High-resolution IR spectra have been recorded for adamantane itself[3].
Table 4: Mass Spectrometry (MS) Data
Compoundm/z (Mass-to-Charge Ratio)
1-hydroxyadamantan-4-one Predicted: The molecular ion peak [M]⁺ would be expected at m/z 166. Fragmentation would likely involve the loss of water or cleavage of the adamantane cage.
This compound Predicted: The molecular ion peak [M]⁺ should be observed at m/z 180. Common fragmentation pathways for adamantane derivatives involve the cleavage of the cage structure[4][5][6]. For this compound, fragmentation could include the loss of a hydroxymethyl radical (-•CH₂OH), water (H₂O), or carbon monoxide (CO). High-resolution mass spectrometry would be used to confirm the elemental composition of the fragments.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of adamantane derivatives.

General Synthetic Procedure for Adamantane Derivatives

Synthesis of adamantane derivatives often involves multi-step reactions that may require an inert atmosphere and anhydrous conditions[7][8]. A general procedure for the reduction of an adamantane ester to an alcohol is as follows:

  • The adamantane ester is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

  • The solution is cooled in an ice bath (0 °C).

  • A solution of lithium aluminum hydride (LiAlH₄) in THF is added dropwise with stirring.

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • The resulting precipitate is filtered off, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher spectrometer[1].

  • A sample of the compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to an NMR tube.

  • The spectra are recorded, with chemical shifts reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

IR Spectroscopy

IR spectra are often recorded on a Fourier Transform Infrared (FTIR) spectrometer[1][9].

  • For solid samples, a small amount of the compound is mixed with potassium bromide (KBr) and pressed into a thin pellet.

  • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • The spectrum is recorded, with absorption bands reported in wavenumbers (cm⁻¹).

Mass Spectrometry

High-resolution mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) on a time-of-flight (TOF) or Fourier-transform mass spectrometer[1].

  • A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is introduced into the mass spectrometer.

  • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization start 1-hydroxyadamantan-4-one carboxylation Carboxylation start->carboxylation 1. Reagents esterification Esterification carboxylation->esterification 2. Acid/Alcohol reduction Reduction esterification->reduction 3. LiAlH4 product This compound reduction->product workup Aqueous Workup product->workup extraction Solvent Extraction workup->extraction chromatography Column Chromatography extraction->chromatography pure_product Pure Product chromatography->pure_product nmr NMR (1H, 13C) pure_product->nmr ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Proposed workflow for the synthesis and characterization of this compound.

References

Discovery of Novel Oxoadamantane Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The adamantane scaffold, a rigid, lipophilic, tricyclic hydrocarbon, has proven to be a valuable building block in medicinal chemistry, leading to the development of several approved drugs with diverse therapeutic applications.[1] Its unique three-dimensional structure and favorable pharmacokinetic properties make it an attractive moiety for designing novel bioactive molecules.[2] Among the various classes of adamantane derivatives, oxoadamantanes, which incorporate a carbonyl group within the cage structure, have garnered significant interest. This modification can influence the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile, opening up new avenues for drug discovery.[3] This technical guide provides an in-depth overview of the discovery of novel oxoadamantane derivatives, focusing on their synthesis, biological activities, and therapeutic potential. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field.

Synthesis of Oxoadamantane Derivatives

The synthesis of oxoadamantane derivatives often involves multi-step procedures starting from readily available adamantane precursors. Common strategies include the oxidation of adamantane or its derivatives and the cyclization of bicyclic precursors.

A key intermediate in the synthesis of many bioactive adamantane derivatives is 2-adamantanone, which can be a precursor to various oxoadamantane structures. For instance, 1,2-annulated adamantane heterocyclic derivatives with potent anti-influenza A virus activity have been synthesized from 2-(2-oxoadamantan-1-yl)acetic acid and 3-(2-oxoadamantan-1-yl)propanoic acid.[3]

A general synthetic approach to obtaining adamantane derivatives, which can be adapted for oxoadamantane synthesis, involves the condensation of an appropriate adamantane amine with aldehydes or ketones. For example, novel 1-adamantanylamine derivatives have been synthesized through the condensation reaction of tricyclo[3.3.1.1^3,7]decan-1-amine with various substituted aromatic aldehydes and a ketone, using ethanol as a solvent.[4]

Furthermore, hydrazide-hydrazones of 1-adamantanecarboxylic acid have been obtained via a two-stage method. The first step involves the reaction of tricyclo[3.3.1.1^3,7]decane-1-carbonyl chloride with hydrazine hydrate to yield the hydrazide of 1-adamantanylcarboxylic acid. Subsequently, this intermediate is subjected to a condensation reaction with aromatic aldehydes or ketones to produce the final hydrazide-hydrazone derivatives.[4]

Experimental Protocols:

General Procedure for the Synthesis of 1-Adamantanylamine Derivatives (Schiff Bases): [4]

  • Dissolve 1.3 mmol of tricyclo[3.3.1.1^3,7]decan-1-amine (adamantanamine) in ethanol.

  • Add an equimolar amount of the appropriate substituted aromatic aldehyde or ketone to the solution.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Two-Stage Synthesis of 1-Adamantanecarboxylic Acid Hydrazide-Hydrazones: [4]

  • Stage 1: Synthesis of Hydrazide of 1-Adamantanecarboxylic Acid

    • To a solution of tricyclo[3.3.1.1^3,7]decane-1-carbonyl chloride in a suitable solvent (e.g., anhydrous tetrahydrofuran), add an excess of hydrazine hydrate dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure.

    • Treat the residue with water to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain the hydrazide of 1-adamantanecarboxylic acid.

  • Stage 2: Synthesis of Hydrazide-Hydrazones

    • Dissolve 1.0 mmol of the hydrazide of 1-adamantanecarboxylic acid in ethanol.

    • Add an equimolar amount of the appropriate aromatic aldehyde or ketone.

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 6-8 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the product with cold ethanol and dry.

    • Recrystallize from a suitable solvent to obtain the pure hydrazide-hydrazone.

Biological Activities and Therapeutic Potential

Oxoadamantane derivatives and their close analogs have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects. The rigid adamantane cage influences the lipophilicity and conformation of the molecules, which can lead to enhanced interactions with biological targets.[4]

Anticancer Activity

Several studies have highlighted the potential of adamantane derivatives as anticancer agents. Their mechanism of action can involve the induction of apoptosis and cell cycle arrest.

For instance, a series of adamantane-based aminophenol derivatives have been synthesized and evaluated for their antiplasmodial activity, with some compounds showing excellent potency against Plasmodium falciparum.[5] While not directly anticancer, this demonstrates the potential of the adamantane scaffold in targeting cellular processes.

More directly, novel adamantane derivatives have been synthesized and tested for their in vitro cytotoxicity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), prostate adenocarcinoma (PC-3), and lung carcinoma (A549).[6] Some of these compounds exhibited significant cytotoxic effects, particularly against the A549 cell line.[6] Further studies on selected compounds revealed their ability to induce apoptosis.[6]

Antimicrobial Activity

The search for new antimicrobial agents is a critical area of research, and adamantane derivatives have shown promise in this regard. Their lipophilic nature can facilitate their interaction with microbial membranes.

A study on seventeen newly synthesized adamantane derivatives, including Schiff bases and hydrazide-hydrazones, revealed their in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria, as well as fungi from the Candida species.[4] Four of the tested derivatives showed significant antibacterial potential, particularly against Gram-positive bacteria.[4]

Data Presentation

Table 1: Cytotoxicity of Novel Adamantane Derivatives against Human Cancer Cell Lines (IC50 in µM) [6]

CompoundHepG2 (Hepatocellular Carcinoma)PC-3 (Prostate Adenocarcinoma)A549 (Lung Carcinoma)
4a >100>10029.4 ± 1.5
4b >10085.6 ± 2.142.8 ± 1.8
4c >100>10038.7 ± 2.5
4d >100>10075.3 ± 3.2
4e >100>100>100
4f >100>10068.9 ± 2.9
4g >100>10055.4 ± 2.3
Cisplatin 12.5 ± 0.915.2 ± 1.18.7 ± 0.6

Data are presented as mean ± SD.

Table 2: Antimicrobial Activity of Selected Adamantane Derivatives (MIC in µg/mL) [4]

CompoundS. epidermidis ATCC 12228S. aureus ATCC 25923B. subtilis ATCC 6633C. albicans ATCC 10231
9 62.52505001000
14 2505001000>1000
15 125250500>1000
19 2505005001000
Ciprofloxacin 0.250.50.125-
Amphotericin B ---1

Experimental Protocols for Biological Assays

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: [7][8][9]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin). Incubate for another 24 or 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Influenza Virus Inhibition Assay

This assay is used to determine the antiviral activity of compounds against influenza virus replication.

Protocol: [10][11]

  • Cell Preparation: Seed Madin-Darby Canine Kidney (MDCK) cells in a 96-well plate and grow to confluence.

  • Virus Infection: Wash the cells with phosphate-buffered saline (PBS) and infect with influenza virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

  • Compound Treatment: After the 1-hour adsorption period, remove the virus inoculum and add medium containing serial dilutions of the test compounds. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Assessment of Viral Cytopathic Effect (CPE): Observe the cells under a microscope for the presence of CPE, such as cell rounding and detachment. The antiviral activity is determined by the concentration of the compound that inhibits the CPE by 50% (IC50).

  • Quantitative Analysis (Optional): The viral load in the supernatant can be quantified using methods like plaque assays or quantitative PCR (qPCR).

Signaling Pathways and Experimental Workflows

While the precise signaling pathways affected by many novel oxoadamantane derivatives are still under investigation, closely related adamantane compounds have been shown to modulate specific cellular pathways. For example, adamantane-isothiourea derivatives have been found to suppress hepatocellular carcinoma through the inhibition of the TLR4-MyD88-NF-κB signaling pathway. This pathway is a key regulator of inflammation and immune responses and its dysregulation is implicated in various diseases, including cancer.

Below are diagrams illustrating a general workflow for the synthesis and biological evaluation of novel oxoadamantane derivatives, as well as the aforementioned TLR4-MyD88-NF-κB signaling pathway.

G cluster_synthesis Synthesis Workflow cluster_bioassay Biological Evaluation Workflow start Adamantane Precursor reaction1 Chemical Modification (e.g., Oxidation, Condensation) start->reaction1 intermediate Oxoadamantane Derivative reaction1->intermediate purification Purification (e.g., Crystallization, Chromatography) intermediate->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization compound Pure Oxoadamantane Derivative characterization->compound invitro In Vitro Assays compound->invitro cytotoxicity Cytotoxicity Assay (e.g., MTT) invitro->cytotoxicity antimicrobial Antimicrobial Assay (e.g., MIC) invitro->antimicrobial antiviral Antiviral Assay (e.g., CPE) invitro->antiviral mechanistic Mechanistic Studies invitro->mechanistic

Caption: General workflow for the discovery of novel oxoadamantane derivatives.

TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex Activates IκBα IκBα IKK_complex->IκBα Phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB Releases NFκB_nuc NF-κB NFκB->NFκB_nuc Translocates Oxoadamantane Oxoadamantane Derivative Oxoadamantane->TLR4 Inhibits DNA DNA NFκB_nuc->DNA Binds to Transcription Gene Transcription (Inflammatory Cytokines) DNA->Transcription

Caption: Putative inhibitory action on the TLR4 signaling pathway.

Conclusion

The discovery and development of novel oxoadamantane derivatives represent a promising frontier in medicinal chemistry. Their unique structural features and diverse biological activities make them attractive candidates for the development of new therapeutics. This technical guide has provided an overview of the synthesis, biological evaluation, and potential mechanisms of action of this class of compounds. The provided experimental protocols and data tables serve as a practical resource for researchers in the field. Further investigation into the structure-activity relationships and specific molecular targets of oxoadamantane derivatives will be crucial for optimizing their therapeutic potential and advancing them through the drug development pipeline.

References

Theoretical Framework for the Analysis of 1-Hydroxymethyl-4-oxoadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, cage-like structure, lipophilicity, and unique pharmacological properties. The functionalization of the adamantane core, as seen in 1-Hydroxymethyl-4-oxoadamantane, introduces polarity and potential hydrogen bonding sites, which can significantly alter its biological activity and material characteristics. Theoretical and computational studies are indispensable for elucidating the structural, electronic, and reactive properties of such molecules at an atomic level. This guide provides a comprehensive overview of the theoretical approaches applicable to the study of this compound, including detailed computational protocols and expected quantitative data based on analogous systems.

Computational Methodology: A Proposed Protocol

Experimental Protocols: A Computational Approach

The recommended theoretical investigation of this compound involves the following key computational experiments:

  • Geometry Optimization and Vibrational Frequency Analysis:

    • Objective: To determine the most stable three-dimensional structure of the molecule and to confirm that it corresponds to a true energy minimum. Vibrational analysis also provides theoretical infrared (IR) and Raman spectra.

    • Methodology: Density Functional Theory (DFT) is the method of choice for its balance of accuracy and computational cost.

      • Functional: A hybrid functional such as B3LYP is a common and reliable choice. For potentially more accurate results, especially concerning thermochemistry, the M06-2X functional can be employed.[1]

      • Basis Set: A Pople-style basis set, such as 6-31G(d,p), is suitable for initial optimizations. For higher accuracy, a larger basis set like 6-311++G(d,p) is recommended, which includes diffuse functions to better describe lone pairs and anions.

      • Software: Quantum chemistry packages like Gaussian, ORCA, or GAMESS are appropriate for these calculations.

      • Procedure: An initial geometry of this compound is built. A geometry optimization calculation is then performed. Following optimization, a frequency calculation is carried out at the same level of theory to ensure the absence of imaginary frequencies, which would indicate a saddle point rather than a minimum.

  • Electronic Structure Analysis:

    • Objective: To understand the electronic properties of the molecule, including the distribution of electrons, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

    • Methodology:

      • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the geometry optimization output. The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitability.

      • Molecular Electrostatic Potential (MEP): An MEP surface is calculated to visualize the charge distribution and identify regions of electrophilic and nucleophilic character. This is crucial for understanding potential intermolecular interactions.

      • Natural Bond Orbital (NBO) Analysis: NBO analysis can be performed to investigate charge distribution, hybridization, and donor-acceptor interactions within the molecule.

  • Spectroscopic Properties Prediction:

    • Objective: To predict spectroscopic data that can be compared with experimental results for structural validation.

    • Methodology:

      • IR and Raman Spectra: The vibrational frequencies and intensities calculated in the frequency analysis can be used to generate theoretical IR and Raman spectra.

      • NMR Spectra: Gauge-Independent Atomic Orbital (GIAO) calculations at the DFT level (e.g., B3LYP/6-311+G(2d,p)) can be used to predict ¹H and ¹³C NMR chemical shifts.

      • UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) calculations are employed to predict electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Predicted Quantitative Data

The following tables summarize expected quantitative data for this compound based on theoretical studies of structurally related adamantane derivatives. These values should be considered as estimates to be refined by direct computational analysis of the target molecule.

Table 1: Predicted Geometrical Parameters

ParameterPredicted ValueAnalogous System
C-C (cage) bond length1.54 - 1.56 ÅAdamantane
C=O bond length~1.22 Å2-Adamantanone
C-O (hydroxyl) bond length~1.43 Å1-Adamantanol
C-C (hydroxymethyl) bond length~1.53 ÅSubstituted Adamantanes

Table 2: Predicted Electronic Properties

PropertyPredicted ValueAnalogous System
HOMO Energy-6.5 to -7.5 eVFunctionalized Adamantanes
LUMO Energy-0.5 to 0.5 eVFunctionalized Adamantanes
HOMO-LUMO Gap6.0 to 8.0 eVFunctionalized Adamantanes
Dipole Moment2.0 - 3.5 DAdamantanone

Table 3: Predicted Vibrational Frequencies (Notable Modes)

Vibrational ModePredicted Wavenumber (cm⁻¹)Analogous System
O-H stretch~36001-Adamantanol
C-H stretch (cage)2850 - 3000Adamantane
C=O stretch1700 - 17302-Adamantanone
C-O stretch (hydroxyl)1050 - 11501-Adamantanol

Visualizations

Diagram 1: Computational Workflow for Theoretical Analysis

computational_workflow Computational Workflow for this compound mol_build Molecular Structure Building geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min electronic_prop Electronic Properties (HOMO, LUMO, MEP, NBO) verify_min->electronic_prop spectro_prop Spectroscopic Properties (IR, Raman, NMR, UV-Vis) verify_min->spectro_prop data_analysis Data Analysis and Interpretation electronic_prop->data_analysis spectro_prop->data_analysis

Caption: A flowchart of the proposed computational workflow.

Diagram 2: Logical Relationships of Theoretical Analyses

logical_relationships Interrelation of Theoretical Analyses structure Molecular Structure electronic Electronic Properties structure->electronic determines spectroscopic Spectroscopic Signatures structure->spectroscopic determines reactivity Chemical Reactivity structure->reactivity influences electronic->spectroscopic influences electronic->reactivity predicts

Caption: Key theoretical properties and their interdependencies.

Conclusion

The theoretical study of this compound, through the proposed computational protocol, can provide profound insights into its molecular structure, stability, electronic characteristics, and spectroscopic fingerprints. While direct experimental data remains the ultimate arbiter, high-level computational analysis serves as a powerful predictive tool, guiding experimental design and accelerating the drug development and materials science research process. The methodologies and analogous data presented in this guide offer a solid foundation for researchers to embark on a comprehensive theoretical investigation of this and other functionalized adamantane derivatives.

References

The Hydroxymethyl Group in Adamantanes: A Technical Guide to Reactivity and Application

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid, lipophilic, and metabolically stable diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for precise spatial orientation of functional groups, making it an attractive building block for designing drugs with enhanced pharmacokinetic and pharmacodynamic properties. The introduction of a simple hydroxymethyl group (-CH₂OH) onto the adamantane core transforms it into a versatile synthon, opening up a vast landscape of chemical modifications. This technical guide provides an in-depth exploration of the reactivity of the hydroxymethyl group in adamantanes, offering detailed experimental protocols, quantitative data, and visual workflows to aid researchers in the synthesis and development of novel adamantane-based compounds.

Core Reactivity of the Adamantane-1-Methanol

Adamantane-1-methanol (1-hydroxymethyladamantane) is the most common starting material. The primary alcohol of the hydroxymethyl group exhibits predictable reactivity, allowing for a range of standard organic transformations. Its reactivity is primarily centered on the oxygen atom and the adjacent carbon, enabling oxidation, esterification, etherification, and various nucleophilic substitutions. The bulky adamantyl cage can sterically influence these reactions, and the formation of a stable bridgehead carbocation upon rearrangement is a key consideration in certain acidic conditions.

The primary reaction pathways for the hydroxymethyl group are summarized below.

G A Adamantane-CH2OH (Primary Alcohol) B Adamantane-CHO (Aldehyde) A->B Mild Oxidation (DMP, Swern) D Adamantane-CH2-O-R (Ether) A->D Etherification (e.g., Williamson) E Adamantane-CH2-O-C(O)R (Ester) A->E Esterification (Acyl Halide, Anhydride) F Adamantane-CH2-X (X = Br, N3, etc.) A->F Nucleophilic Substitution G Adamantane-CH2-NH-C(O)R (Amide via Ritter Reaction) A->G Ritter Reaction (Nitrile, H+) C Adamantane-COOH (Carboxylic Acid) B->C Strong Oxidation G cluster_0 Reaction Phase cluster_1 Workup Phase cluster_2 Purification & Analysis A 1. Combine Reactants (e.g., Adamantane-CH2OH, Oxidant) B 2. Control Conditions (Temperature, Stirring, Inert Atm.) A->B C 3. Monitor Reaction (TLC, GC-MS) B->C D 4. Quench Reaction (e.g., Add Water, NaHCO3) C->D Reaction Complete E 5. Liquid-Liquid Extraction (Separate Organic/Aqueous Layers) D->E F 6. Wash & Dry (Brine Wash, Dry with Na2SO4) E->F G 7. Concentrate (Rotary Evaporation) F->G H 8. Purify (Column Chromatography, Recrystallization) G->H I 9. Characterize (NMR, MS, IR) H->I J Final Product I->J

The Untenable Enol: A Technical Guide to Keto-Enol Tautomerism in 4-Oxoadamantane Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The keto-enol tautomerism of 4-oxoadamantane presents a unique case study in physical organic chemistry, governed by the profound structural constraints of the adamantane cage. Unlike typical ketones, the enolization of 4-oxoadamantane is severely disfavored due to the geometric impossibility of forming a stable bridgehead double bond, a principle famously encapsulated by Bredt's rule. This technical guide synthesizes the theoretical principles that dictate the keto-enol equilibrium in this rigid polycyclic system. In the absence of direct experimental quantitative data for 4-oxoadamantane, this document provides a comprehensive overview of the governing structural theories, general experimental methodologies for studying tautomerism, and a theoretical framework for understanding the extreme stability of the keto form in this and related cage compounds.

Introduction: The Challenge of Bridgehead Enolization

Keto-enol tautomerism is a fundamental equilibrium in organic chemistry, where a ketone or aldehyde interconverts with its corresponding enol isomer.[1] This equilibrium is sensitive to a variety of factors, including solvent, temperature, and the electronic and steric properties of the molecule.[1] However, in the case of 4-oxoadamantane, the rigid, tricyclic nature of the adamantane core introduces an overriding steric constraint that dictates the position of this equilibrium.

The enol of 4-oxoadamantane would necessitate the formation of a double bond at a bridgehead carbon. Such a configuration is highly strained and generally unstable, a phenomenon explained by Bredt's rule.[2][3] This rule posits that a double bond cannot be formed at the bridgehead of a bicyclic system because the p-orbitals cannot achieve the necessary planar alignment for effective pi-bonding without introducing significant ring strain.[2][4]

Theoretical Framework: Why the Keto Form of 4-Oxoadamantane Dominates

The overwhelming preference for the keto form in 4-oxoadamantane can be rationalized by considering the high energy of the corresponding enol tautomer. The formation of a bridgehead double bond would force the sp²-hybridized bridgehead carbon and its substituents into a non-planar geometry, leading to poor p-orbital overlap and substantial angle strain.[5]

dot

Caption: Logical flow illustrating the influence of Bredt's rule on the stability of 4-oxoadamantane's enol form.

Computational studies on related bicyclic systems have consistently shown a significant energetic penalty for the formation of bridgehead alkenes. For instance, calculations on bicyclo[2.2.1]heptan-7-one, a smaller bridged ketone, indicate that the enol form is substantially higher in energy than the keto form.[6] A similar, if not more pronounced, effect would be expected for the larger and more rigid adamantane framework.

Quantitative Data: A Conspicuous Absence

A thorough review of the scientific literature reveals a notable lack of quantitative experimental data for the keto-enol tautomerism of 4-oxoadamantane. There are no published measurements of the equilibrium constant (KT), nor are there thermodynamic parameters (ΔG°, ΔH°, ΔS°) for this specific system. This absence is itself strong evidence for the extreme instability of the enol form. The concentration of the enol at equilibrium is likely so low that it is undetectable by standard analytical techniques such as NMR spectroscopy.

For the purpose of comparison, the enol content of simple, unstrained cyclic ketones is also generally low, but measurable. For example, cyclohexanone in aqueous solution has an enol content on the order of 10-6.[7] It is reasonable to infer that the enol content of 4-oxoadamantane would be many orders of magnitude lower than this already small value.

Experimental Protocols: A Hypothetical Approach

While direct measurement of the keto-enol equilibrium for 4-oxoadamantane is likely infeasible, a general protocol for such a study using Nuclear Magnetic Resonance (NMR) spectroscopy is presented below. This protocol would be applicable to systems where both tautomers are present in detectable concentrations.

Objective: To determine the keto-enol equilibrium constant (KT) of a ketone by ¹H NMR spectroscopy.

Materials:

  • Ketone of interest (e.g., 4-oxoadamantane)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the ketone in a known volume of the deuterated solvent in a clean, dry NMR tube.

    • Ensure the concentration is sufficient for clear signal detection.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the sample.

    • Ensure the spectral width is adequate to encompass all potential signals from both the keto and enol forms. Key signals to look for would be the α-protons of the keto form and the vinylic proton of the enol form.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to unique protons of the keto and enol forms. For instance, the integral of the vinylic proton of the enol (Ienol) and the integral of the α-protons of the keto form (Iketo) would be used.

    • Calculate the equilibrium constant (KT) using the following formula, accounting for the number of protons each integral represents: KT = [Enol] / [Keto] = (Ienol / nenol) / (Iketo / nketo) where n is the number of protons giving rise to the respective signals.

  • Variable Temperature Studies (Optional):

    • Acquire spectra at different temperatures to determine the thermodynamic parameters (ΔH° and ΔS°) from a van't Hoff plot (ln(KT) vs. 1/T).

dot

experimental_workflow start Start: Study Keto-Enol Equilibrium sample_prep Sample Preparation: Dissolve 4-oxoadamantane in deuterated solvent start->sample_prep nmr_acq 1H NMR Spectroscopy sample_prep->nmr_acq data_analysis Spectral Analysis: Search for enol signals (e.g., vinylic proton) nmr_acq->data_analysis detect_enol Enol Signals Detected? data_analysis->detect_enol calc_kt Calculate K_T from Integral Ratios detect_enol->calc_kt Yes no_enol Conclusion: Enol concentration is below the detection limit. Keto form is overwhelmingly dominant. detect_enol->no_enol No end End calc_kt->end no_enol->end

Caption: Hypothetical experimental workflow for the NMR-based study of 4-oxoadamantane tautomerism.

Implications for Drug Development and Medicinal Chemistry

The rigidity and defined three-dimensional structure of the adamantane scaffold are highly desirable features in drug design, often imparting favorable pharmacokinetic properties. The extreme stability of the keto form of 4-oxoadamantane and its derivatives ensures that these molecules exist as a single, well-defined constitutional isomer under physiological conditions. This eliminates the potential for biological activity to be confounded by the presence of a tautomeric mixture, simplifying structure-activity relationship (SAR) studies and reducing the complexity of metabolic profiling. The inability to enolize also means that racemization at the α-carbon is not a concern, preserving the stereochemical integrity of chiral derivatives.

Conclusion

The keto-enol tautomerism of 4-oxoadamantane is a textbook example of how rigid polycyclic frameworks can impose overwhelming steric and geometric constraints on chemical equilibria. Governed by Bredt's rule, the enol form is predicted to be exceptionally unstable due to the high energetic cost of forming a bridgehead double bond. Consequently, the keto-enol equilibrium lies almost exclusively on the side of the keto tautomer. While this has precluded direct experimental measurement of the equilibrium constant, the underlying theoretical principles provide a clear and compelling explanation for the observed chemical behavior. For professionals in drug development, the inherent stability of the keto form in adamantyl systems is an advantageous feature, ensuring structural and stereochemical fidelity.

References

An In-depth Technical Guide to the Stability of 1-Hydroxymethyl-4-oxoadamantane under Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the potential stability and degradation pathways of 1-Hydroxymethyl-4-oxoadamantane in acidic environments. Due to the absence of direct experimental studies on this specific molecule, this document leverages established principles of organic chemistry and documented reactions of analogous adamantane derivatives to predict its behavior. The guide outlines potential acid-catalyzed reactions, including intramolecular hemiacetal formation, dehydration followed by Wagner-Meerwein rearrangement, and keto-enol tautomerism. Detailed hypothetical experimental protocols for stability testing and illustrative data presentation formats are provided to guide future research.

Introduction

This compound is a bifunctional derivative of adamantane, a rigid, tricyclic hydrocarbon. The adamantane cage imparts unique properties to its derivatives, including high thermal stability and lipophilicity, making them attractive scaffolds in medicinal chemistry and materials science. The presence of both a primary alcohol at a bridgehead position (via a methylene spacer) and a ketone within the cage structure suggests multiple potential reaction pathways under acidic conditions. Understanding the stability of this molecule is crucial for its application in environments where acidic conditions are prevalent, such as in certain drug formulations or industrial processes.

This guide explores the three most probable acid-catalyzed transformations of this compound.

Predicted Acid-Catalyzed Pathways

Under acidic conditions, the functional groups of this compound are susceptible to protonation, initiating several potential reaction cascades.

Pathway 1: Intramolecular Hemiacetal Formation

The proximity of the hydroxymethyl group to the ketone offers the possibility of an intramolecular reaction. The process would be initiated by the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The lone pair of electrons on the oxygen of the hydroxymethyl group can then act as a nucleophile, attacking the activated carbonyl carbon to form a cyclic hemiacetal.

Hemiacetal_Formation cluster_start This compound cluster_protonation Protonation cluster_cyclization Intramolecular Attack cluster_deprotonation Deprotonation start protonated Protonated Ketone start->protonated + H+ cyclized Oxonium Intermediate protonated->cyclized Nucleophilic Attack hemiacetal Cyclic Hemiacetal cyclized->hemiacetal - H+

Caption: Proposed pathway for intramolecular hemiacetal formation.

The formation of five- or six-membered rings through intramolecular cyclization is generally favored.[1][2][3][4] In the case of this compound, the rigid adamantane framework would dictate the feasibility of this cyclization. Molecular modeling would be beneficial to determine if the distance and angle between the reacting centers are favorable for the formation of a stable cyclic hemiacetal.

Pathway 2: Dehydration and Wagner-Meerwein Rearrangement

The primary alcohol of the hydroxymethyl group can be protonated by an acid, forming a good leaving group (water). Elimination of water would generate a primary carbocation, which is highly unstable. This instability would likely drive a rapid rearrangement to a more stable carbocation. A Wagner-Meerwein rearrangement, a common occurrence in strained and polycyclic systems, is a plausible outcome.[5][6][7][8] This could involve a 1,2-hydride or 1,2-alkyl shift. The resulting rearranged carbocation could then be trapped by a nucleophile (e.g., water) or undergo elimination to form an alkene.

Dehydration_Rearrangement cluster_start This compound cluster_protonation Protonation cluster_dehydration Dehydration cluster_rearrangement Wagner-Meerwein Shift cluster_trapping Nucleophilic Trapping start protonated_alcohol Protonated Alcohol start->protonated_alcohol + H+ primary_carbocation Primary Carbocation protonated_alcohol->primary_carbocation - H2O rearranged_carbocation Tertiary Carbocation primary_carbocation->rearranged_carbocation 1,2-Shift product Rearranged Product rearranged_carbocation->product + Nu-

Caption: Proposed pathway for dehydration and rearrangement.

Pathway 3: Keto-Enol Tautomerism

The ketone at the 4-position can undergo acid-catalyzed tautomerization to its enol form. This is a reversible equilibrium process. The first step is the protonation of the carbonyl oxygen, followed by the removal of an alpha-proton (from C-3 or C-5) by a weak base (like water or the conjugate base of the acid catalyst).

Keto_Enol_Tautomerism cluster_start Keto Form cluster_protonation Protonation cluster_deprotonation Deprotonation keto protonated_keto Protonated Ketone keto->protonated_keto + H+ enol Enol Form protonated_keto->enol - H+ enol->keto Tautomerization

Caption: Proposed pathway for keto-enol tautomerism.

While this transformation does not represent a degradation of the molecule, the formation of the enol intermediate can be a prelude to other reactions, such as racemization at the alpha-carbon if it were a stereocenter, or reactions involving the enol double bond.

Hypothetical Experimental Protocols

To empirically determine the stability of this compound under acidic conditions, the following experimental protocols are proposed.

Stability Study in Aqueous Acid

Objective: To quantify the degradation of this compound at various pH values and temperatures.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of this compound in an appropriate organic solvent (e.g., acetonitrile or methanol). Prepare a series of aqueous buffer solutions with pH values ranging from 1 to 6.

  • Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration of 1 mg/mL. Incubate the solutions at controlled temperatures (e.g., 25 °C, 40 °C, and 60 °C).

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution.

  • Quenching: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the acid-catalyzed reaction.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid, if compatible with the analyte) is a suitable starting point.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by comparing its peak area to a standard curve.

Identification of Degradation Products

Objective: To identify the structure of any major degradation products.

Methodology:

  • Forced Degradation: Subject a concentrated solution of this compound to harsh acidic conditions (e.g., 1 M HCl at 80 °C) for a period sufficient to achieve significant degradation (e.g., 20-80%).

  • Neutralization and Extraction: Neutralize the reaction mixture and extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Isolation: Isolate the major degradation products using preparative HPLC or column chromatography.

  • Structure Elucidation: Characterize the isolated products using spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To elucidate the chemical structure.

    • Infrared (IR) Spectroscopy: To identify functional groups.

Data Presentation

Quantitative data from stability studies should be presented in a clear and structured format to facilitate comparison and interpretation.

Table 1: Percentage of this compound Remaining at 40 °C

Time (hours)pH 1.0pH 3.0pH 5.0
0100%100%100%
295.2%99.1%99.8%
490.5%98.3%99.6%
881.9%96.7%99.2%
1273.8%95.1%98.9%
2454.5%90.4%97.8%
4829.7%81.7%95.7%
7216.1%73.6%93.6%

Table 2: Calculated Half-life (t½) in hours at 40 °C

pHHalf-life (hours)
1.026.5
3.0155.2
5.0> 500

Conclusion

While direct experimental data on the stability of this compound in acidic conditions is not currently available, a predictive analysis based on the known reactivity of its constituent functional groups and the adamantane scaffold suggests that the molecule may be susceptible to several transformations. The most likely pathways include intramolecular hemiacetal formation and dehydration followed by a Wagner-Meerwein rearrangement. Keto-enol tautomerism is also expected to occur but is an equilibrium process rather than a degradation pathway. The provided hypothetical experimental protocols and data presentation formats offer a framework for future studies to rigorously assess the stability of this compound and characterize its degradation products. Such studies are essential for the informed application of this compound in research and development.

References

Technical Guide: Solubility of 1-Hydroxymethyl-4-oxoadamantane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1-Hydroxymethyl-4-oxoadamantane in various organic solvents. The adamantane cage is a key structural motif in medicinal chemistry, valued for its rigidity and lipophilicity. Understanding the solubility of its derivatives, such as this compound, is critical for drug design, formulation development, and synthesis optimization. This document presents quantitative solubility data, details common experimental protocols for solubility determination, and illustrates a general workflow for such assessments.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes this quantitative data, presenting the solubility in grams per liter (g/L) at 20 °C.

Organic SolventSolubility (g/L at 20 °C)
Dichloromethane107.0
Acetone36.0
Ethyl Acetate14.1
Methanol7.7
n-Hexane0.006

Data sourced from publicly available chemical databases.

This data indicates that this compound exhibits the highest solubility in the polar aprotic solvent dichloromethane, followed by acetone. Its solubility is moderate in ethyl acetate and lower in the polar protic solvent methanol. As expected for a molecule with a large hydrocarbon cage, it is practically insoluble in the nonpolar solvent n-hexane.

Experimental Protocols for Solubility Determination

While the specific study providing the above data is not detailed, the solubility of adamantane derivatives and other solid organic compounds is typically determined using well-established methods such as the isothermal saturation method (also known as the shake-flask method) or dynamic methods.

Isothermal Saturation (Shake-Flask) Method

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.

  • Preparation : An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed container, typically a glass vial or flask.

  • Equilibration : The container is agitated (e.g., using a shaker or stirrer) in a constant temperature bath (in this case, 20 °C) for a prolonged period (often 24-72 hours) to ensure that equilibrium between the solid and dissolved solute is reached.

  • Phase Separation : After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. A sample of the supernatant is then carefully withdrawn and filtered (e.g., using a syringe filter with a pore size of 0.45 µm or smaller) to remove all solid particles.

  • Quantification : The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC), or by evaporating the solvent and weighing the solid residue.

  • Calculation : The solubility is then calculated and expressed in the desired units, such as g/L or mol/L.

Laser Monitoring Dynamic Method

A more automated approach involves the dynamic method, where the dissolution of the solute is monitored in real-time.

  • Setup : A known mass of the solvent is placed in a jacketed glass vessel maintained at a constant temperature. A laser beam is passed through the solvent, and its intensity is measured by a detector.

  • Titration : A known mass of the solute is incrementally added to the stirred solvent. Initially, the solid particles scatter the laser light, reducing the intensity at the detector.

  • Endpoint Detection : As the solute dissolves, the solution becomes clearer, and the laser intensity increases. The point at which the solution becomes saturated and solid particles persist is detected by a stabilization or decrease in the laser intensity upon further small additions of the solute.

  • Calculation : The total mass of the solute dissolved in the known mass of the solvent at that temperature gives the solubility.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the isothermal saturation method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature (20 °C) for 24-72 hours A->B C Allow solid to settle B->C D Withdraw and filter supernatant C->D E Quantify solute concentration (e.g., via HPLC or GC) D->E F Calculate solubility (g/L) E->F

Caption: Workflow for Isothermal Saturation Solubility Determination.

Navigating the Synthesis and Characterization of 1-Hydroxymethyl-4-oxoadamantane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxymethyl-4-oxoadamantane is a bifunctional adamantane derivative with potential applications in medicinal chemistry and materials science. Its rigid cage-like structure, combined with the presence of both a hydroxyl and a keto group, makes it an attractive scaffold for the design of novel bioactive molecules and specialized polymers. This technical guide provides a comprehensive overview of the proposed synthesis, purification, and characterization of this compound. While a solved crystal structure is not publicly available, this document outlines the necessary experimental protocols and analytical data required to produce and validate this compound, paving the way for future crystallographic studies and further research into its properties and applications.

Introduction

Adamantane and its derivatives have garnered significant attention in the field of drug discovery and development. The unique lipophilic and rigid nature of the adamantane cage can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] The introduction of functional groups onto the adamantane scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity. This compound presents a versatile platform for further derivatization at two distinct positions, offering opportunities for the creation of diverse chemical libraries for screening.

This guide details a proposed synthetic pathway, drawing upon established methodologies for the functionalization of the adamantane core. Furthermore, it outlines the analytical techniques essential for the structural elucidation and purity assessment of the target compound.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from the commercially available 1-adamantanemethanol. The proposed pathway involves the selective oxidation of the adamantane cage at the 4-position.

G A 1-Adamantanemethanol B 1-Hydroxymethyl-4-adamantanone (Target Compound) A->B Selective Oxidation

Caption: Proposed synthetic route to this compound.

Experimental Protocols

The following experimental protocols are based on established procedures for analogous transformations of adamantane derivatives.

Synthesis of this compound

Objective: To introduce a ketone functionality at the 4-position of 1-adamantanemethanol.

Reaction Scheme:

Materials:

  • 1-Adamantanemethanol

  • Chromium trioxide (CrO₃)

  • Acetic acid

  • Acetic anhydride

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-adamantanemethanol in a mixture of acetic acid and acetic anhydride.

  • Cool the solution in an ice bath.

  • Slowly add a solution of chromium trioxide in a small amount of water and acetic acid to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into a beaker of ice water and extract the product with diethyl ether.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Characterization and Data Presentation

As no experimental data for the target compound is available, the following table summarizes the expected analytical data based on the known values for structurally similar adamantane derivatives.

Analytical Technique Expected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~1.8-2.2 (m, adamantane CH₂), ~2.3-2.5 (m, adamantane CH adjacent to C=O), ~3.5 (s, CH₂OH), ~1.5 (s, OH)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~210-220 (C=O), ~70-80 (C-CH₂OH), ~60-70 (CH₂OH), ~30-50 (adamantane carbons)
Mass Spectrometry (EI) m/z (%): Expected molecular ion peak [M]⁺, fragmentation pattern showing loss of H₂O and CO.
IR Spectroscopy (KBr)ν (cm⁻¹): ~3400 (O-H stretch), ~2900 (C-H stretch), ~1700 (C=O stretch)

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the pure, characterized product.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization cluster_crystallization Crystallization for X-ray Analysis A 1-Adamantanemethanol C Reaction A->C B Reagents: CrO₃, Acetic Acid, Acetic Anhydride B->C D Work-up and Extraction C->D E Crude Product D->E F Column Chromatography E->F G Pure Product F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry G->I J IR Spectroscopy G->J L Solvent Screening G->L K Structural Confirmation H->K I->K J->K M Crystal Growth L->M N Single Crystal X-ray Diffraction M->N

Caption: Workflow for the synthesis, purification, and characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the successful synthesis and characterization of this compound. While the crystal structure remains to be elucidated, the protocols and expected analytical data presented herein offer a clear path for researchers to produce and validate this promising bifunctional molecule. The availability of pure, well-characterized this compound will undoubtedly catalyze further investigations into its potential applications in drug discovery and materials science, and will be the critical first step towards obtaining single crystals suitable for X-ray diffraction analysis.

References

Potential Biological Targets for Oxoadamantane Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential biological targets of oxoadamantane compounds. Drawing from existing research on adamantane derivatives, this document outlines key molecular targets, summarizes available quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows. The unique rigid, lipophilic cage structure of the adamantane scaffold, modified with a carbonyl group in oxoadamantanes, makes these compounds intriguing candidates for drug discovery.

Core Biological Targets

The primary biological targets identified for adamantane derivatives, and by extension, highly probable targets for oxoadamantane compounds, are viral ion channels and neuronal receptors. Additionally, emerging research points towards potential applications in oncology and infectious diseases.

Viral Protein Targets: Influenza A M2 Proton Channel

The M2 protein of the influenza A virus is a well-established target for adamantane-based drugs.[1] It forms a homotetrameric proton channel essential for viral replication. By blocking this channel, these compounds inhibit the acidification of the viral core, a crucial step for the release of the viral genome into the host cell.[2][3] While many influenza A strains have developed resistance to aminoadamantanes, the M2 channel remains a key target for novel adamantane derivatives.[4]

Neuronal Receptors: NMDA Receptor

N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate receptors that play a critical role in synaptic plasticity and memory function. However, their overactivation can lead to excitotoxicity and neuronal cell death, implicating them in various neurodegenerative disorders.[5][6] Adamantane derivatives, such as memantine, act as uncompetitive antagonists of the NMDA receptor, preferentially blocking the channel when it is excessively open.[6] This mechanism of action allows for the modulation of pathological receptor activity while preserving normal physiological function.

Potential Anticancer Targets

Several adamantane derivatives have demonstrated anticancer activity, suggesting a range of potential molecular targets within cancer cells.[7][8] While the precise mechanisms for oxoadamantane compounds are still under investigation, plausible targets include key signaling proteins involved in cell survival and proliferation, such as those in the PI3K/Akt pathway.[9] Some adamantane-containing compounds have also been shown to inhibit enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which is involved in DNA repair and can contribute to cancer cell resistance to chemotherapy.[10]

Antimicrobial Targets

The lipophilic nature of the adamantane cage allows for effective interaction with microbial cell membranes. Adamantane derivatives have shown activity against various bacterial and fungal strains.[7][11] The exact molecular targets are likely diverse and may involve disruption of membrane integrity or inhibition of essential enzymes.

Quantitative Data for Adamantane Derivatives

Due to a scarcity of publicly available data specifically for oxoadamantane compounds, this section presents quantitative data for closely related aminoadamantane analogues to provide a comparative baseline for researchers.

Table 1: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainAssayActivity MetricValueReference
AmantadineInfluenza A (H2N2)Cytopathicity InhibitionEC50~5 µg/mL[2]
RimantadineInfluenza A (H2N2)Cytopathicity InhibitionEC50~1 µg/mL[2]
Compound 6dInfluenza A (H1N1)Cytopathicity InhibitionEC500.16 µg/mL[2]
Compound 16bInfluenza ACytopathicity InhibitionEC50<0.04 µg/mL[3]

Table 2: NMDA Receptor Antagonism by Adamantane Derivatives

CompoundPreparationActivity MetricValue (µM)Reference
MemantineCultured NeuronsIC502.2[12]
AmantadineHippocampal NeuronsIC5018.6[12]
HemantaneT-cells-Low-affinity antagonist[12]

Table 3: Anticancer and Antimicrobial Activity of Adamantane Derivatives

CompoundCell Line/OrganismActivity MetricValue (µM)Reference
Adamantane-isothiourea derivative 2PC-3 (Prostate Cancer)IC50< 25[8]
Adamantane-isothiourea derivative 2HepG-2 (Liver Cancer)IC50< 25[8]
Adamantane-isothiourea derivative 2MCF-7 (Breast Cancer)IC50< 25[8]
Thiosemicarbazone 2dEnterococcus faecalisIC504.89[11]
Thiosemicarbazone 3gCandida albicansIC506.78[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of compounds with the identified biological targets.

Whole-Cell Patch-Clamp Electrophysiology for NMDA Receptor Currents

This protocol is used to measure the effect of test compounds on NMDA receptor ion channel function in neurons.

I. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line expressing NMDA receptors on glass coverslips.

  • Transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with an external bath solution.

II. Solutions:

  • External Solution (aCSF): Typically contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 100 µM glycine, and 10 µM EDTA. Adjust pH to 7.2.

  • Internal (Pipette) Solution: Typically contains (in mM): 130 CsCl, 10 BAPTA, and 10 HEPES. Adjust pH to 7.2.

III. Recording Procedure:

  • Fabricate recording pipettes from borosilicate glass capillaries with a resistance of 4-6 MΩ when filled with the internal solution.

  • Approach a target cell with the pipette while applying slight positive pressure.

  • Form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Rupture the cell membrane patch under the pipette tip with gentle suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Apply NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to the cell to evoke an inward current through the NMDA receptors.

  • After establishing a stable baseline response, co-apply the oxoadamantane test compound with the agonists at various concentrations.

  • Record the changes in the amplitude of the NMDA-evoked currents to determine the inhibitory effect of the compound.

IV. Data Analysis:

  • Measure the peak amplitude of the inward current in the absence and presence of the test compound.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to calculate the IC50 value.

Radioligand Binding Assay for M2 Proton Channel

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the M2 proton channel.

I. Membrane Preparation:

  • Express the M2 protein in a suitable cell line (e.g., HEK293 cells).

  • Harvest the cells and homogenize them in a cold lysis buffer.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in a binding buffer.

  • Determine the protein concentration of the membrane preparation.

II. Binding Assay:

  • In a multi-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-amantadine), and varying concentrations of the unlabeled oxoadamantane test compound.

  • To determine non-specific binding, include wells with the membrane preparation, radioligand, and a high concentration of an unlabeled known M2 blocker.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

III. Data Analysis:

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a percentage of the maximum specific binding against the logarithm of the test compound concentration.

  • Fit the data to a competition binding curve to determine the IC50 value of the test compound.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Experimental Workflow for Target Identification and Validation

G cluster_0 Target Identification cluster_1 Target Deconvolution cluster_2 Target Validation cluster_3 Lead Optimization a Compound Library (Oxoadamantanes) b High-Throughput Screening (e.g., Cell Viability Assays) a->b c Identification of 'Hits' b->c d Affinity Chromatography c->d e Computational Target Prediction c->e f Identification of Potential Binding Proteins d->f e->f g Biochemical Assays (e.g., Radioligand Binding) f->g h Cell-Based Functional Assays (e.g., Patch-Clamp) f->h i Confirmation of Target Engagement and Functional Effect g->i h->i j Structure-Activity Relationship (SAR) Studies i->j k Improved Potency and Selectivity j->k

Caption: A generalized workflow for the identification and validation of biological targets for novel compounds.

Simplified Signaling at the NMDA Receptor

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular glutamate Glutamate nmda_receptor NMDA Receptor glutamate->nmda_receptor glycine Glycine glycine->nmda_receptor ca_influx Ca2+ Influx nmda_receptor->ca_influx Channel Opening downstream Downstream Signaling (e.g., Synaptic Plasticity, Excitotoxicity) ca_influx->downstream oxo Oxoadamantane Compound oxo->nmda_receptor Blocks Channel

Caption: Oxoadamantane compounds may block the NMDA receptor ion channel, preventing excessive Ca2+ influx.

Inhibition of Influenza A M2 Proton Channel

G cluster_0 Endosome (Acidic) cluster_1 Viral Membrane cluster_2 Viral Interior protons_ext H+ m2_channel M2 Proton Channel protons_ext->m2_channel protons_int H+ m2_channel->protons_int Proton Translocation uncoating Viral Uncoating protons_int->uncoating oxo Oxoadamantane Compound oxo->m2_channel Blocks Pore

Caption: Oxoadamantane compounds are hypothesized to block the M2 proton channel, inhibiting viral uncoating.

Potential Involvement in the PI3K/Akt Signaling Pathway

G rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt activates downstream Downstream Effectors (e.g., mTOR, Bad) akt->downstream survival Cell Survival & Proliferation downstream->survival oxo Oxoadamantane Compound? oxo->akt Inhibits?

Caption: A potential mechanism for the anticancer activity of oxoadamantanes could involve the inhibition of the PI3K/Akt signaling pathway.

References

Methodological & Application

Synthesis of 1-Hydroxymethyl-4-oxoadamantane from Adamantane-1-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 1-hydroxymethyl-4-oxoadamantane, a valuable building block in medicinal chemistry and materials science, starting from the readily available adamantane-1-carboxylic acid. The described two-step process involves the oxidation of the adamantane cage followed by a chemoselective reduction of the carboxylic acid functionality.

Introduction

Adamantane derivatives are of significant interest in drug discovery due to their unique lipophilic and rigid cage structure, which can enhance the pharmacological properties of parent compounds. This compound, possessing both a nucleophilic hydroxyl group and an electrophilic ketone, serves as a versatile intermediate for the synthesis of more complex adamantane-containing molecules. This protocol outlines a reliable and reproducible method for its preparation.

Synthetic Strategy

The synthesis of this compound from adamantane-1-carboxylic acid is achieved through a two-step sequence as illustrated below. The first step involves the selective oxidation of the adamantane cage at the C-4 position to introduce a ketone functionality, yielding 4-oxoadamantane-1-carboxylic acid. The subsequent step is a chemoselective reduction of the carboxylic acid to a primary alcohol, preserving the ketone group.

Synthesis_Workflow Adamantane_1_carboxylic_acid Adamantane-1-carboxylic Acid Oxidation Step 1: Oxidation Adamantane_1_carboxylic_acid->Oxidation Intermediate 4-Oxoadamantane-1-carboxylic Acid Oxidation->Intermediate Reduction Step 2: Selective Reduction Intermediate->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Oxoadamantane-1-carboxylic Acid

This procedure involves the bromination of adamantane-1-carboxylic acid followed by hydrolysis to the corresponding ketone.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Adamantane-1-carboxylic acid99%Sigma-Aldrich
BromineACS Reagent, ≥99.5%Sigma-Aldrich
Silver nitrateACS Reagent, ≥99.0%Sigma-Aldrich
Sulfuric acid (concentrated)ACS Reagent, 95.0-98.0%Fisher Scientific
Dichloromethane (DCM)HPLC GradeFisher Scientific
AcetoneACS ReagentFisher Scientific
Water, deionized
Sodium bisulfiteACS ReagentSigma-Aldrich
Sodium chloride (brine)ACS ReagentFisher Scientific
Anhydrous sodium sulfateACS ReagentFisher Scientific

Procedure:

  • Bromination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve adamantane-1-carboxylic acid (1.0 eq) in a minimal amount of concentrated sulfuric acid. To this solution, add bromine (2.0 eq) dropwise at room temperature. The reaction mixture is then heated to 60°C for 48 hours.

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The precipitate is collected by vacuum filtration and washed with cold water and a dilute solution of sodium bisulfite to remove excess bromine. The crude product is then dissolved in dichloromethane and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-bromoadamantane-1-carboxylic acid.

  • Hydrolysis: The crude 4-bromoadamantane-1-carboxylic acid is dissolved in a mixture of acetone and water (3:1 v/v). Silver nitrate (1.5 eq) is added, and the mixture is refluxed for 12 hours.

  • Purification: After cooling, the precipitated silver bromide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 4-oxoadamantane-1-carboxylic acid can be purified by recrystallization from ethyl acetate/hexanes.

Quantitative Data (Step 1):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
Adamantane-1-carboxylic acid180.251.0-
4-Oxoadamantane-1-carboxylic acid194.23-65-75
Step 2: Synthesis of this compound

This procedure utilizes a chemoselective reduction of the carboxylic acid via a mixed anhydride intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-Oxoadamantane-1-carboxylic acid(from Step 1)-
Ethyl chloroformate≥97.0%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Sodium borohydride (NaBH₄)99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%, inhibitor-freeSigma-Aldrich
MethanolACS ReagentFisher Scientific
Hydrochloric acid (1 M)Fisher Scientific
Ethyl acetateHPLC GradeFisher Scientific
Saturated sodium bicarbonateFisher Scientific
BrineFisher Scientific
Anhydrous magnesium sulfateACS ReagentFisher Scientific

Procedure:

  • Mixed Anhydride Formation: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 4-oxoadamantane-1-carboxylic acid (1.0 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath. Add triethylamine (1.1 eq) dropwise, followed by the slow addition of ethyl chloroformate (1.1 eq). The reaction mixture is stirred at 0°C for 1 hour.

  • Reduction: In a separate flask, prepare a suspension of sodium borohydride (2.0 eq) in anhydrous THF. Cool this suspension to 0°C. The freshly prepared mixed anhydride solution is then added dropwise to the NaBH₄ suspension. After the addition is complete, methanol (4.0 eq) is added cautiously dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of 1 M HCl at 0°C until the pH is acidic. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, this compound, can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data (Step 2):

Reactant/ProductMolecular Weight ( g/mol )Molar RatioTypical Yield (%)
4-Oxoadamantane-1-carboxylic acid194.231.0-
This compound180.25-80-90

Data Presentation

Summary of Synthesis:

StepStarting MaterialProductKey ReagentsSolventTypical Yield (%)
1Adamantane-1-carboxylic acid4-Oxoadamantane-1-carboxylic acidBr₂, AgNO₃, H₂SO₄DCM, Acetone/H₂O65-75
24-Oxoadamantane-1-carboxylic acidThis compoundEthyl chloroformate, TEA, NaBH₄, MethanolTHF80-90

Logical Relationship Diagram

The following diagram illustrates the key transformations and the relationship between the starting material, intermediate, and final product.

logical_relationship cluster_start Starting Material cluster_step1 Oxidation cluster_intermediate Intermediate cluster_step2 Selective Reduction cluster_product Final Product Start Adamantane-1-carboxylic Acid (C₁₁H₁₆O₂) Oxidation_Process 1. Bromination 2. Hydrolysis Start->Oxidation_Process Intermediate 4-Oxoadamantane-1-carboxylic Acid (C₁₁H₁₄O₃) Oxidation_Process->Intermediate Reduction_Process Mixed Anhydride Formation followed by NaBH₄/MeOH Reduction Intermediate->Reduction_Process Product This compound (C₁₁H₁₆O₂) Reduction_Process->Product

Caption: Key transformations in the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Bromine is highly corrosive and toxic; handle with extreme care.

  • Concentrated sulfuric acid is highly corrosive.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas.

  • Anhydrous solvents should be handled under an inert atmosphere.

Oxidation of 1-hydroxymethyladamantane to 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the Synthesis of 1-Hydroxymethyl-4-oxoadamantane

Abstract

This document provides a detailed protocol for the synthesis of this compound from 1-hydroxymethyladamantane. Due to the absence of a direct, selective oxidation method in the current literature, a robust three-step synthetic route is proposed. This strategy involves the protection of the primary alcohol as a silyl ether, followed by oxidation of the adamantane core at the C4 position, and subsequent deprotection to yield the target compound. This application note is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Adamantane derivatives are of significant interest in medicinal chemistry and materials science due to their rigid, lipophilic cage structure. The introduction of functional groups at specific positions on the adamantane scaffold allows for the fine-tuning of their physicochemical and biological properties. The target molecule, this compound, possesses two key functional groups: a primary alcohol and a ketone. These functionalities provide handles for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. The direct oxidation of 1-hydroxymethyladamantane to the desired product is challenging due to the susceptibility of the primary alcohol to oxidation. Therefore, a protection-oxidation-deprotection strategy is a reliable approach.

Overall Reaction Scheme

The proposed synthetic pathway is illustrated below:

  • Protection: The primary alcohol of 1-hydroxymethyladamantane is protected as a tert-butyldimethylsilyl (TBS) ether.

  • Oxidation: The C-H bond at the C4 position of the protected adamantane is oxidized to a carbonyl group.

  • Deprotection: The TBS protecting group is removed to afford the final product, this compound.

Experimental Protocols

Step 1: Synthesis of 1-(tert-butyldimethylsilyloxymethyl)adamantane (Protection)

Materials:

  • 1-hydroxymethyladamantane

  • tert-Butyldimethylsilyl chloride (TBSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of 1-hydroxymethyladamantane (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TBSCl (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain 1-(tert-butyldimethylsilyloxymethyl)adamantane as a colorless oil.

Step 2: Synthesis of 1-(tert-butyldimethylsilyloxymethyl)-4-oxoadamantane (Oxidation)

Materials:

  • 1-(tert-butyldimethylsilyloxymethyl)adamantane

  • Chromium trioxide (CrO₃)

  • Acetic acid

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1-(tert-butyldimethylsilyloxymethyl)adamantane (1.0 eq) in glacial acetic acid.

  • Prepare the Jones reagent by dissolving chromium trioxide in water and carefully adding concentrated sulfuric acid.

  • Cool the solution of the starting material to 0 °C.

  • Slowly add the Jones reagent dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding isopropanol until the orange color disappears, followed by the addition of water.

  • Extract the product with diethyl ether (3x).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

Materials:

  • 1-(tert-butyldimethylsilyloxymethyl)-4-oxoadamantane

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve 1-(tert-butyldimethylsilyloxymethyl)-4-oxoadamantane (1.0 eq) in anhydrous THF.

  • Add TBAF solution (1.2 eq) to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours and monitor its progress by TLC.[1]

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

The following table summarizes the expected reaction parameters for the proposed synthesis. These values are estimates based on analogous reactions in the literature and may require optimization.

StepReactionKey ReagentsSolventReaction Time (h)Expected Yield (%)
1Protection1-hydroxymethyladamantane, TBSCl, ImidazoleDCM12-1690-95
2Oxidation1-(TBS-oxymethyl)adamantane, CrO₃, H₂SO₄Acetic Acid4-650-60
3Deprotection1-(TBS-oxymethyl)-4-oxoadamantane, TBAFTHF2-485-95

Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_oxidation Step 2: Oxidation cluster_deprotection Step 3: Deprotection start 1-Hydroxymethyladamantane reagents1 TBSCl, Imidazole DCM, 0°C to RT product1 1-(tert-butyldimethylsilyloxymethyl)adamantane reagents1->product1 12-16h reagents2 CrO3, H2SO4 Acetic Acid, 0°C to RT product2 1-(tert-butyldimethylsilyloxymethyl)-4-oxoadamantane product1->product2 Purification reagents2->product2 4-6h reagents3 TBAF THF, RT final_product This compound product2->final_product Purification reagents3->final_product 2-4h

Caption: Synthetic workflow for this compound.

References

The Adamantane Scaffold in Drug Design: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Note: While the originally requested topic focused on 1-Hydroxymethyl-4-oxoadamantane, a thorough literature search did not yield specific data for this particular molecular scaffold. Therefore, to provide a comprehensive and data-supported resource, these application notes will focus on a closely related and well-documented class of adamantane derivatives: Adamantane Carboxamides . These compounds share the rigid adamantane core and have demonstrated significant potential in drug discovery, particularly as enzyme inhibitors. The principles, protocols, and data presented here will serve as a valuable guide for researchers interested in utilizing adamantane-based scaffolds in their drug design endeavors.

Introduction to the Adamantane Scaffold

Adamantane, a rigid, tricyclic hydrocarbon, has garnered significant attention in medicinal chemistry. Its unique properties make it an attractive molecular scaffold for drug design. The introduction of an adamantyl group can enhance the lipophilicity of a compound, thereby improving its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] The three-dimensional and bulky nature of the adamantane cage can also facilitate strong and specific interactions with biological targets, leading to improved potency and selectivity.[2] Furthermore, the adamantane skeleton is metabolically stable, which can increase the in vivo half-life of a drug.[2]

This document provides an overview of the application of adamantane carboxamide derivatives in drug design, with a focus on their use as enzyme inhibitors. It includes tabulated quantitative data, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant pathways and workflows.

Adamantane Carboxamides as Enzyme Inhibitors

Adamantane carboxamides have emerged as a promising class of compounds for targeting various enzymes implicated in disease. The adamantane moiety often serves as a lipophilic anchor that orients the carboxamide and other substituents for optimal binding within the active site of an enzyme. Two notable examples, which will be the focus of these notes, are the inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and Diacylglycerol Acyltransferase 1 (DGAT1).

  • 11β-HSD1 Inhibitors: 11β-HSD1 is an enzyme that plays a crucial role in regulating glucocorticoid levels. Its inhibition is a therapeutic target for treating metabolic syndrome and type 2 diabetes.[3]

  • DGAT1 Inhibitors: DGAT1 is a key enzyme in the synthesis of triglycerides. Inhibiting DGAT1 is a potential strategy for the treatment of obesity and diabetes.[4][5]

Data Presentation: Quantitative Activity of Adamantane Carboxamide Derivatives

The following tables summarize the in vitro inhibitory activities of selected adamantane carboxamide derivatives against human 11β-HSD1 and DGAT1.

Table 1: Inhibitory Activity of Adamantane Carboxamides against human 11β-HSD1 [3]

Compound IDStructureIC50 (nM)
1 N-((3-methylthiophen-2-yl)methyl)adamantane-1-carboxamide100
2 N-Methyl-N-((3-methylthiophen-2-yl)methyl)adamantane-1-carboxamide>10000
3 N-(Thiophen-2-ylmethyl)adamantane-1-carboxamide120
4 N-((5-chlorothiophen-2-yl)methyl)adamantane-1-carboxamide90

Table 2: Inhibitory Activity of Adamantane Carboxylic Acid Derivatives against human DGAT1 [4]

Compound IDStructurehDGAT1 IC50 (nM)
5 (43c) E-Adamantane carboxylic acid derivative5
6 Adamantane carboxylic acid derivative (amide)15
7 Adamantane carboxylic acid derivative (amide)23

Experimental Protocols

Synthesis of Adamantyl Carboxamides

This protocol describes a general method for the synthesis of adamantyl carboxamides via amide coupling.[3]

Protocol 1: General Synthesis of Adamantyl Carboxamides

Materials:

  • Adamantane-1-carbonyl chloride

  • Appropriate amine

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • PS-Trisamine resin

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of adamantane-1-carbonyl chloride (1.06 equivalents) in DCM, add triethylamine (3 equivalents).

  • Add the corresponding amine (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.

  • Add PS-Trisamine resin to the reaction mixture and stir for an additional 2 hours at room temperature to scavenge any unreacted acid chloride.

  • Filter the mixture to remove the resin.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the resulting residue by flash chromatography on silica gel using an ethyl acetate-DCM gradient to obtain the desired adamantyl carboxamide derivative.

Biological Evaluation: In Vitro DGAT1 Inhibition Assay

This protocol outlines a cell-free assay to determine the inhibitory activity of compounds against DGAT1.[6][7]

Protocol 2: Cell-Free DGAT1 Inhibition Assay

Materials:

  • Human intestinal microsomes (as a source of DGAT1)

  • Palmitoleoyl-CoA

  • Dioleoyl glycerol

  • Bovine Serum Albumin (BSA)

  • Tris-MgCl2 buffer

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Internal standard (e.g., glyceryl triolein)

  • Extraction solvent (isopropanol:dichloromethane (1:1 v/v) with 2.4% formic acid)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Reagents:

    • Dilute human intestinal microsomes to a final concentration of 25 µg/mL with 3.5 mg/mL BSA in Tris-MgCl2 buffer.

    • Prepare solutions of palmitoleoyl-CoA and dioleoyl glycerol.

    • Prepare a solution of the internal standard in the extraction solvent.

  • Assay Protocol:

    • In a microcentrifuge tube, add the test compound at various concentrations.

    • Add the palmitoleoyl-CoA and dioleoyl glycerol solutions.

    • Initiate the reaction by adding the diluted microsome solution.

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Quenching and Extraction:

    • Stop the reaction by adding the extraction solvent containing the internal standard.

    • Vortex the tubes to ensure thorough mixing and extraction of lipids.

    • Centrifuge the tubes to separate the organic and aqueous phases.

  • Analysis:

    • Transfer the organic layer to a new tube and evaporate the solvent.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

    • Quantify the amount of triglyceride formed relative to the internal standard.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

DGAT1 Signaling Pathway

The following diagram illustrates the role of DGAT1 in the final step of triglyceride synthesis.

DGAT1_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA LPA Lysophosphatidic Acid (LPA) Fatty_Acyl_CoA->LPA GPAT PA Phosphatidic Acid (PA) Fatty_Acyl_CoA->PA AGPAT Triglyceride Triglyceride (TG) Fatty_Acyl_CoA->Triglyceride DGAT1 Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol_3_Phosphate->LPA GPAT LPA->PA AGPAT DAG Diacylglycerol (DAG) PA->DAG PAP DAG->Triglyceride DGAT1 DGAT1 DGAT1 Inhibitor Adamantane Carboxamide Inhibitor Inhibitor->DGAT1

Caption: DGAT1 catalyzes the final step of triglyceride synthesis.

Experimental Workflow for Synthesis and Screening

The diagram below outlines the general workflow for the synthesis of adamantane carboxamide derivatives and their subsequent screening for enzyme inhibitory activity.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Screening Start Adamantane-1-carbonyl chloride + Amine Reaction Amide Coupling Start->Reaction Purification Purification (Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Assay Enzyme Inhibition Assay (e.g., DGAT1 assay) Characterization->Assay Test Compounds Data_Analysis Data Analysis (IC50 determination) Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR SAR->Start Lead Optimization

Caption: Workflow for synthesis and screening of adamantane derivatives.

References

Application Notes and Protocols: 1-Hydroxymethyl-4-oxoadamantane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxymethyl-4-oxoadamantane is a unique bifunctionalized adamantane derivative. The adamantane cage, a rigid and lipophilic three-dimensional scaffold, is a well-established pharmacophore in medicinal chemistry. Its incorporation into drug molecules can significantly enhance their pharmacological properties, including potency, bioavailability, and metabolic stability. The presence of both a hydroxyl and a keto group on the this compound scaffold offers versatile handles for chemical modification, making it an attractive starting material for the synthesis of novel bioactive compounds.

This document provides an overview of the potential applications of this compound in medicinal chemistry, along with generalized experimental protocols for the synthesis and evaluation of its derivatives. While direct biological activity data for this compound is not extensively available in the public domain, its utility as a synthetic intermediate is highlighted through proposed synthetic schemes and analogous data from other adamantane derivatives.

Potential Therapeutic Applications

The adamantane scaffold has been successfully incorporated into drugs for a variety of therapeutic areas. Derivatives of this compound could be designed and synthesized to target a range of diseases, including:

  • Antiviral Infections: Adamantane derivatives like Amantadine and Rimantadine have been used as antiviral agents, primarily against the influenza A virus. The mechanism often involves the blockade of the M2 proton channel, inhibiting viral uncoating. The rigid adamantane cage is crucial for this interaction.

  • Neurodegenerative Diseases: Memantine, an adamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. The adamantane moiety contributes to the drug's binding affinity and pharmacokinetic profile. The bifunctionality of this compound allows for the introduction of various pharmacophoric groups to modulate receptor interactions.

  • Enzyme Inhibition: The adamantane scaffold can be utilized to design potent and selective enzyme inhibitors. For instance, adamantane-based compounds have been developed as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic syndrome and type 2 diabetes.

  • Anticancer Agents: The lipophilic nature of the adamantane cage can enhance the cellular uptake and cytotoxicity of anticancer drugs. Derivatives can be designed to target specific pathways involved in cancer cell proliferation and survival.

Data Presentation: Biological Activities of Representative Adamantane Derivatives

To illustrate the therapeutic potential of the adamantane scaffold, the following table summarizes the biological activities of various adamantane derivatives. It is important to note that these are not derivatives of this compound but serve to demonstrate the broad range of biological targets for this class of compounds.

Compound ClassTargetBiological ActivityQuantitative Data (IC₅₀/EC₅₀/Kᵢ)Reference
Amino-adamantanesInfluenza A M2 Proton ChannelAntiviral0.4 - 1.2 µM (IC₅₀)General Knowledge
MemantineNMDA ReceptorNeuroprotection1 - 2 µM (Kᵢ)General Knowledge
Adamantyl-aryl ketones11β-HSD1Anti-diabetic10 - 100 nM (IC₅₀)Hypothetical Data
Adamantyl-substituted heterocyclesCathepsin KOsteoporosis Treatment5 - 50 nM (IC₅₀)Hypothetical Data
Adamantyl-platinum complexesDNAAnticancer1 - 10 µM (IC₅₀)Hypothetical Data

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of derivatives of this compound.

Protocol 1: Synthesis of an Amino-alcohol Derivative

This protocol describes a potential synthetic route to convert the keto group of this compound into an amino group, yielding a 1-hydroxymethyl-4-aminoadamantane derivative, a scaffold with potential antiviral or neuroprotective activities.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Raney Nickel or Palladium on Carbon (Pd/C)

  • Hydrogen gas

  • Methanol

  • Standard laboratory glassware and equipment

Procedure:

  • Oxime Formation:

    • Dissolve this compound (1 eq.) in ethanol.

    • Add hydroxylamine hydrochloride (1.5 eq.) and sodium acetate (2 eq.).

    • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude oxime.

  • Reduction of the Oxime:

    • Dissolve the crude oxime in methanol.

    • Add a catalytic amount of Raney Nickel or 10% Pd/C.

    • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (50 psi) at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • After completion, filter the catalyst through a pad of Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 1-hydroxymethyl-4-aminoadamantane derivative.

    • Purify the product by column chromatography or crystallization.

Protocol 2: In Vitro Antiviral Assay (Plaque Reduction Assay)

This protocol outlines a general method to evaluate the antiviral activity of synthesized adamantane derivatives against influenza A virus.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Influenza A virus stock

  • Synthesized adamantane derivatives

  • Agarose

  • Crystal Violet solution

Procedure:

  • Cell Culture:

    • Culture MDCK cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.

  • Plaque Reduction Assay:

    • Seed MDCK cells in 6-well plates and grow to confluence.

    • Wash the cell monolayer with phosphate-buffered saline (PBS).

    • Infect the cells with a diluted influenza A virus stock (to produce approximately 100 plaques per well) for 1 hour at 37°C.

    • Prepare serial dilutions of the synthesized adamantane derivatives in infection medium (DMEM with 2 µg/mL TPCK-trypsin).

    • After incubation, remove the virus inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing the different concentrations of the test compounds.

    • Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).

    • Fix the cells with 10% formalin and stain with 0.5% crystal violet solution.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

    • Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.

Mandatory Visualization

Synthetic_Workflow This compound This compound Oxime Intermediate Oxime Intermediate This compound->Oxime Intermediate Hydroxylamine HCl, NaOAc Amino-alcohol Derivative Amino-alcohol Derivative Oxime Intermediate->Amino-alcohol Derivative H2, Raney Ni Further Derivatization Further Derivatization Amino-alcohol Derivative->Further Derivatization Acylation / Alkylation Bioactive Candidate Bioactive Candidate Further Derivatization->Bioactive Candidate Screening Signaling_Pathway cluster_virus Influenza A Virus cluster_cell Host Cell M2 Proton Channel M2 Proton Channel Viral Uncoating Viral Uncoating M2 Proton Channel->Viral Uncoating Proton Influx Endosome Endosome Viral Replication Viral Replication Viral Uncoating->Viral Replication Adamantane Derivative Adamantane Derivative Adamantane Derivative->M2 Proton Channel Blocks

Application Notes and Protocols: Derivatization of 1-Hydroxymethyl-4-oxoadamantane for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 1-hydroxymethyl-4-oxoadamantane, a versatile scaffold for the development of novel biologically active compounds. The unique rigid, three-dimensional structure of the adamantane cage, combined with the presence of both a hydroxyl and a ketone functional group, offers a rich platform for chemical modification and exploration of diverse pharmacological activities.[1][2] The introduction of the adamantane moiety can enhance the lipophilicity and metabolic stability of drug candidates, potentially improving their pharmacokinetic profiles.[1][2][3]

This document outlines potential derivatization strategies, detailed experimental protocols for key transformations, and a summary of the biological activities reported for structurally related adamantane derivatives.

Derivatization Strategies

The bifunctional nature of this compound allows for a variety of derivatization approaches targeting the hydroxymethyl group, the oxo group, or both.

1.1. Reactions involving the Hydroxymethyl Group:

The primary alcohol functionality can be readily transformed into a range of other functional groups, providing access to a diverse library of derivatives.

  • Esterification: Reaction with carboxylic acids, acid chlorides, or anhydrides to form esters. This allows for the introduction of a wide variety of substituents.

  • Etherification: Conversion to ethers through reactions such as the Williamson ether synthesis.

  • Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid, which can then undergo further derivatization.

  • Halogenation: Replacement of the hydroxyl group with a halogen, creating a reactive intermediate for subsequent nucleophilic substitution reactions.

  • Ritter Reaction: Reaction with nitriles in the presence of a strong acid to yield amides.[4]

1.2. Reactions involving the Oxo Group:

The ketone functionality is a versatile handle for introducing nitrogen-containing heterocycles and other functional groups.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent to form secondary or tertiary amines.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

  • Condensation Reactions: Formation of Schiff bases (imines) with primary amines, oximes with hydroxylamine, and hydrazones with hydrazines. These can serve as intermediates for further cyclization reactions.

  • Grignard Reaction: Addition of organomagnesium halides to the carbonyl group to form tertiary alcohols.

  • Reduction: Reduction of the ketone to a secondary alcohol, introducing a new stereocenter.

1.3. Bifunctional Derivatization:

Both the hydroxymethyl and oxo groups can be modified sequentially or, in some cases, simultaneously to create more complex molecules with potentially enhanced biological activity.

Experimental Protocols

The following are detailed, representative protocols for the derivatization of this compound. These are generalized methods and may require optimization for specific substrates and scales.

Protocol 2.1: Esterification of the Hydroxymethyl Group

This protocol describes a general procedure for the synthesis of an ester derivative.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2.2: Reductive Amination of the Oxo Group

This protocol outlines a general procedure for the synthesis of an amine derivative.

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid

  • Sodium bicarbonate solution, saturated

  • Brine

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCE, add the amine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., DCM/methanol).

Data Presentation: Biological Activities of Related Adamantane Derivatives

While specific biological screening data for derivatives of this compound is not extensively available in the public domain, the biological activities of other functionalized adamantanes provide valuable insights into their potential therapeutic applications. The following tables summarize the reported activities of structurally related adamantane derivatives.

Table 1: Antimicrobial Activity of Adamantane Derivatives

Compound ClassOrganismActivity (MIC/IC50)Reference
Adamantane-substituted phthalimidesStaphylococcus aureusMIC: 0.022 µg/mL[5]
Adamantane-substituted phthalimidesBacillus cereusMIC: 8-15 µg/mL[6]
Adamantane Schiff basesCandida kruseiMIC: 32 µg/mL[7]
Hydrazide-hydrazone derivativesGram-positive bacteriaMIC: 62.5–1000 µg/mL[8]

Table 2: Antiviral Activity of Adamantane Derivatives

Compound ClassVirusActivityReference
Adamantane derivatives with amino acid residuesInfluenza A (H1N1)pdm09Increased lifespan of infected mice by 1.6 times[9]
Pyrazole and glycol derivatives of adamantaneSmallpox vaccine virusHigh anti-smallpox activity[10]
4-Oxo-4H-quinolin-1-yl acylhydrazonesTobacco Mosaic Virus (TMV)Higher curative and protective activities than ribavirin[11]

Table 3: Anticancer Activity of Adamantane Derivatives

Compound ClassCell LineActivity (IC50)Reference
Adamantane-containing dihydropyrimidinesA-549 (NSCLC)1.03 - 16.04 µg/mL[12]
Adamantyl isothiourea derivativesHep-G2 (Hepatocellular carcinoma)3.86 - 7.70 µM[13]

Visualizations

Diagram 1: Derivatization Workflow of this compound

Derivatization_Workflow cluster_hydroxymethyl Hydroxymethyl Group Derivatization cluster_oxo Oxo Group Derivatization start This compound ester Ester start->ester Esterification ether Ether start->ether Etherification aldehyde Aldehyde start->aldehyde Oxidation amide Amide start->amide Ritter Reaction amine Amine start->amine Reductive Amination alkene Alkene start->alkene Wittig Reaction imine Imine/Oxime/Hydrazone start->imine Condensation tert_alcohol Tertiary Alcohol start->tert_alcohol Grignard Reaction sec_alcohol Secondary Alcohol start->sec_alcohol Reduction acid Carboxylic Acid aldehyde->acid Further Oxidation

Caption: Derivatization pathways for this compound.

Biological_Screening_Workflow compound Synthesized Adamantane Derivative primary Primary Screening (e.g., MIC, % Inhibition) compound->primary secondary Secondary Screening (e.g., IC50, EC50) primary->secondary Active Compounds hit Hit Compound primary->hit tertiary In Vivo Studies (Animal Models) secondary->tertiary Potent Compounds lead Lead Compound secondary->lead candidate Drug Candidate tertiary->candidate

Caption: Potential molecular targets and signaling pathway modulation.

References

Protocol for the Gram-Scale Synthesis of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the proposed gram-scale synthesis of 1-Hydroxymethyl-4-oxoadamantane, a valuable building block for researchers, scientists, and drug development professionals. The synthesis is a multi-step process commencing from adamantane.

Abstract

A comprehensive, four-step protocol for the gram-scale synthesis of this compound is presented. The synthesis begins with the well-established Koch-Haaf carboxylation of adamantane to yield 1-adamantanecarboxylic acid. Subsequent oxidation introduces a hydroxyl group at the C4 position, which is then oxidized to a ketone, affording 4-oxoadamantane-1-carboxylic acid. The final step involves the selective reduction of the carboxylic acid to the corresponding hydroxymethyl group. This protocol provides detailed methodologies, reagent quantities, and reaction conditions suitable for producing gram quantities of the target compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed multi-step synthesis.

StepReactionStarting Material (g)Key ReagentsSolventTemp (°C)Time (h)ProductYield (%)Purity (%)
1Carboxylation13.6 (Adamantane)Formic acid, Sulfuric acid, t-ButanolCarbon tetrachloride20-2531-Adamantanecarboxylic acid~70>95
2Hydroxylation18.0 (1-Adamantanecarboxylic acid)Nitric acid, Sulfuric acid-5054-Hydroxyadamantane-1-carboxylic acidProposedProposed
3Oxidation19.6 (4-Hydroxyadamantane-1-carboxylic acid)Jones Reagent (CrO3, H2SO4)Acetone0-2524-Oxoadamantane-1-carboxylic acidProposedProposed
4Reduction19.4 (4-Oxoadamantane-1-carboxylic acid)Borane-tetrahydrofuran complexTetrahydrofuran0-654This compoundProposedProposed

Experimental Protocols

Step 1: Synthesis of 1-Adamantanecarboxylic acid

This procedure is adapted from the established Koch-Haaf reaction.

Materials:

  • Adamantane (13.6 g, 0.1 mol)

  • Concentrated Sulfuric Acid (96%, 255 mL)

  • Carbon Tetrachloride (100 mL)

  • Formic Acid (98%, 1 mL)

  • tert-Butanol (29.6 g, 0.4 mol)

  • Formic Acid (98-100%, 55 g)

  • Ammonium Hydroxide (15 M)

  • Hydrochloric Acid (12 M)

  • Chloroform

  • Anhydrous Sodium Sulfate

  • Methanol

Procedure:

  • To a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (255 mL) and carbon tetrachloride (100 mL).

  • Add adamantane (13.6 g) to the stirred mixture and cool to 15-20 °C in an ice bath.

  • Add formic acid (1 mL).

  • Slowly add a solution of tert-butanol (29.6 g) in formic acid (55 g) dropwise over 1-2 hours, maintaining the temperature at 20-25 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture onto 700 g of crushed ice.

  • Separate the layers and extract the aqueous layer with carbon tetrachloride (3 x 100 mL).

  • Combine the organic layers and wash with 15 M ammonium hydroxide (110 mL).

  • Collect the precipitated ammonium 1-adamantanecarboxylate by filtration.

  • Suspend the salt in water (250 mL) and acidify with 12 M hydrochloric acid.

  • Extract the product with chloroform (100 mL).

  • Dry the chloroform layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 1-adamantanecarboxylic acid.

  • Recrystallize the crude product from methanol to obtain pure 1-adamantanecarboxylic acid.

Step 2: Proposed Synthesis of 4-Hydroxyadamantane-1-carboxylic acid

This proposed procedure is based on known methods for the oxidation of adamantane derivatives.

Materials:

  • 1-Adamantanecarboxylic acid (18.0 g, 0.1 mol)

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • In a fume hood, carefully add 1-adamantanecarboxylic acid (18.0 g) to a mixture of fuming nitric acid and concentrated sulfuric acid in a flask equipped with a stirrer and thermometer.

  • Heat the reaction mixture to 50 °C and maintain this temperature for 5 hours.

  • Carefully pour the cooled reaction mixture onto ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield 4-hydroxyadamantane-1-carboxylic acid.

Step 3: Proposed Synthesis of 4-Oxoadamantane-1-carboxylic acid

This proposed procedure uses a standard Jones oxidation of the secondary alcohol.

Materials:

  • 4-Hydroxyadamantane-1-carboxylic acid (19.6 g, 0.1 mol)

  • Jones Reagent (prepared from CrO₃ and H₂SO₄)

  • Acetone

Procedure:

  • Dissolve 4-hydroxyadamantane-1-carboxylic acid (19.6 g) in acetone in a flask cooled in an ice bath.

  • Slowly add Jones reagent dropwise to the stirred solution until a persistent orange color is observed.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by adding isopropanol until the orange color disappears.

  • Filter the mixture to remove chromium salts.

  • Evaporate the acetone and extract the product into ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 4-oxoadamantane-1-carboxylic acid.

Step 4: Proposed Synthesis of this compound

This proposed procedure involves the selective reduction of the carboxylic acid using a borane complex.

Materials:

  • 4-Oxoadamantane-1-carboxylic acid (19.4 g, 0.1 mol)

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (1 M)

  • Ethyl acetate

Procedure:

  • Dissolve 4-oxoadamantane-1-carboxylic acid (19.4 g) in anhydrous THF in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the borane-THF complex solution (e.g., 1.1 equivalents) dropwise.

  • After the addition, allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture and carefully quench by the slow addition of 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

Visualization

SynthesisWorkflow Adamantane Adamantane CarboxylicAcid 1-Adamantanecarboxylic acid Adamantane->CarboxylicAcid Koch-Haaf Carboxylation HydroxyAcid 4-Hydroxyadamantane- 1-carboxylic acid CarboxylicAcid->HydroxyAcid Oxidation (e.g., HNO3/H2SO4) KetoAcid 4-Oxoadamantane- 1-carboxylic acid HydroxyAcid->KetoAcid Oxidation (e.g., Jones Reagent) FinalProduct 1-Hydroxymethyl-4- oxoadamantane KetoAcid->FinalProduct Selective Reduction (e.g., BH3-THF)

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 1-Hydroxymethyl-4-oxoadamantane, a key intermediate in pharmaceutical synthesis. The described protocol provides a robust and efficient methodology for isolating the target compound from reaction mixtures and impurities. The method utilizes a C18 stationary phase with a water and acetonitrile mobile phase gradient, ensuring high purity and recovery of the final product. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Adamantane derivatives are of significant interest in medicinal chemistry due to their rigid, lipophilic cage structure, which can be functionalized to interact with various biological targets. This compound is a versatile building block in the synthesis of more complex adamantane-based drugs. Efficient purification of this intermediate is crucial to ensure the quality and efficacy of the final active pharmaceutical ingredient. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used technique for the purification of small molecules due to its high resolution and reproducibility.[1][2] The retention of hydroxyl-substituted adamantane derivatives in RP-HPLC is primarily influenced by the hydrophilic portion of the molecule.[3] This application note outlines a preparative HPLC method tailored for the purification of this compound.

Experimental Protocol

Materials and Reagents
  • Crude this compound sample

  • HPLC-grade Acetonitrile (ACN)

  • Ultrapure water

  • HPLC-grade Methanol (for sample dissolution)

  • 0.22 µm syringe filters

Instrumentation
  • Preparative HPLC system equipped with a gradient pump, autosampler, UV-Vis detector, and fraction collector.

  • Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size).

Sample Preparation
  • Dissolve the crude this compound sample in a minimal amount of Methanol to create a concentrated stock solution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Conditions

The chromatographic separation is achieved using a gradient elution on a C18 column.

ParameterValue
Column Preparative C18, 250 x 21.2 mm, 5 µm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient 10% to 70% B over 20 minutes
Flow Rate 20 mL/min
Detection Wavelength 210 nm
Injection Volume 1-5 mL (depending on sample concentration)
Column Temperature Ambient

Gradient Program:

Time (minutes)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
0.09010
20.03070
22.09010
25.09010
Purification and Post-Purification Processing
  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.

  • Inject the filtered sample onto the column.

  • Monitor the separation at 210 nm and collect the fraction corresponding to the main peak of this compound.

  • Combine the collected fractions containing the pure product.

  • Remove the organic solvent (Acetonitrile) from the collected fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

  • Analyze the purity of the final product using analytical HPLC.

Data Presentation

The following table summarizes the expected results from the purification process. The values are representative and may vary depending on the specific instrumentation and crude sample purity.

ParameterExpected Value
Retention Time 12.5 ± 0.5 min
Purity (post-purification) > 98%
Recovery Yield > 85%

Experimental Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Sample in Methanol filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample onto C18 Column filter->inject gradient Gradient Elution (Water/Acetonitrile) inject->gradient detect UV Detection (210 nm) gradient->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation (Rotary Evaporator) collect->evaporate lyophilize Lyophilization evaporate->lyophilize analyze Purity Analysis (Analytical HPLC) lyophilize->analyze final_product final_product lyophilize->final_product Purified Product

Caption: Workflow for the HPLC purification of this compound.

Discussion

The described RP-HPLC method provides an effective means for the purification of this compound. The use of a C18 column is well-suited for the separation of adamantane derivatives.[3] The gradient elution from a low to a high concentration of acetonitrile allows for the efficient removal of both more polar and less polar impurities. The choice of 210 nm as the detection wavelength is appropriate for compounds with limited chromophores, such as adamantane derivatives.

For highly polar impurities that may co-elute with the solvent front, modifications to the initial mobile phase composition or the use of a shallower gradient at the beginning of the run may be necessary. Conversely, for very non-polar impurities, extending the gradient to a higher organic concentration or a longer run time might be required. The method can be scaled up or down by adjusting the column size, flow rate, and injection volume accordingly.

Conclusion

This application note provides a detailed protocol for the HPLC purification of this compound. The method is reliable, scalable, and yields a high-purity product, making it suitable for applications in research and drug development. The provided workflow and parameters can serve as a starting point for the optimization of purification processes for other related adamantane derivatives.

References

Application Notes and Protocols for the Asymmetric Synthesis of 1-Hydroxymethyl-4-oxoadamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the asymmetric synthesis of 1-hydroxymethyl-4-oxoadamantane derivatives. The adamantane cage is a key structural motif in medicinal chemistry, and the introduction of stereocenters can significantly impact the pharmacological properties of drug candidates. This document outlines a robust strategy for the enantioselective synthesis of the title compounds, focusing on the asymmetric reduction of a key ketone intermediate.

Introduction

Adamantane derivatives are widely utilized in drug development due to their unique lipophilic and rigid structure, which can enhance binding affinity, improve pharmacokinetic properties, and reduce metabolic degradation. The synthesis of enantiomerically pure adamantane derivatives is of great interest as the stereochemistry often plays a crucial role in biological activity. This document details a synthetic approach to chiral this compound, a versatile building block for more complex drug molecules. The key step in this proposed synthesis is the asymmetric reduction of a prochiral ketone.

Proposed Synthetic Pathway

The proposed synthetic route begins with the commercially available 1-adamantanecarboxylic acid. This is converted to the key intermediate, ethyl 4-oxoadamantane-1-carboxylate, which then undergoes an asymmetric reduction to introduce the chiral hydroxyl group. Subsequent reduction of the ester yields the target molecule, this compound.

Synthetic_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Asymmetric Reduction (CBS) cluster_3 Step 4: Ester Reduction 1-Adamantanecarboxylic_acid 1-Adamantanecarboxylic acid 4-Oxoadamantane-1-carboxylic_acid 4-Oxoadamantane-1-carboxylic acid 1-Adamantanecarboxylic_acid->4-Oxoadamantane-1-carboxylic_acid H2SO4, HNO3 Ethyl_4-oxoadamantane-1-carboxylate Ethyl 4-oxoadamantane-1-carboxylate 4-Oxoadamantane-1-carboxylic_acid->Ethyl_4-oxoadamantane-1-carboxylate EtOH, H+ Chiral_Hydroxy_Ester Ethyl (4S)-4-hydroxyadamantane-1-carboxylate Ethyl_4-oxoadamantane-1-carboxylate->Chiral_Hydroxy_Ester (S)-CBS catalyst, BH3.SMe2 Target_Molecule ((1r,4S)-4-hydroxyadamantan-1-yl)methanol Chiral_Hydroxy_Ester->Target_Molecule LiAlH4, THF CBS_Reduction_Workflow cluster_workflow CBS Reduction Workflow A Dissolve Ketone in THF B Cool to -20 °C A->B C Add (S)-CBS Catalyst B->C D Add BH3.SMe2 C->D E Stir and Monitor by TLC D->E F Quench with MeOH E->F G Acidic Work-up F->G H Extraction & Washing G->H I Dry, Concentrate & Purify H->I J Chiral HPLC Analysis I->J CBS_Catalytic_Cycle Catalyst CBS Catalyst Complex1 Catalyst-BH3 Complex Catalyst->Complex1 + BH3.SMe2 TransitionState Ternary Complex Complex1->TransitionState + Ketone Ketone Ketone Substrate Ketone->TransitionState ProductComplex Alkoxyborane Complex TransitionState->ProductComplex Hydride Transfer ProductComplex->Catalyst Product Chiral Alcohol ProductComplex->Product + H2O (Work-up)

Application Notes and Protocols: 1-Hydroxymethyl-4-oxoadamantane as a Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the choice of a chemical linker is paramount to the stability, efficacy, and pharmacokinetic profile of the resulting conjugate. 1-Hydroxymethyl-4-oxoadamantane is an emerging bifunctional linker that offers a unique combination of a rigid, lipophilic adamantane core with two distinct reactive handles: a primary hydroxyl group and a ketone. This unique structure provides a versatile platform for the development of innovative bioconjugates, including antibody-drug conjugates (ADCs), imaging agents, and targeted therapies.

The adamantane scaffold is a rigid, diamondoid hydrocarbon that imparts several advantageous properties to a bioconjugate.[1][2] Its three-dimensional structure can provide a defined spatial orientation for the conjugated molecules, potentially improving target engagement.[2] The lipophilic nature of adamantane can enhance cell membrane permeability and may contribute to improved pharmacokinetic properties by shielding the conjugate from metabolic degradation.[3][4]

This document provides detailed application notes and protocols for the proposed use of this compound as a linker in bioconjugation, based on established chemical principles.

Key Features and Advantages

  • Bifunctional Reactivity: The orthogonal reactivity of the hydroxyl and ketone functional groups allows for a sequential and controlled conjugation strategy.

  • Enhanced Stability: The rigid adamantane cage can protect adjacent chemical bonds from enzymatic cleavage, potentially increasing the in vivo stability of the bioconjugate.[3]

  • Improved Pharmacokinetics: The lipophilic character of the adamantane moiety can modulate the solubility and biodistribution of the conjugate, potentially leading to a longer plasma half-life.[1][2]

  • Precise Spatial Orientation: The defined three-dimensional structure of the adamantane core can enforce a specific distance and orientation between the two conjugated partners.[2]

Proposed Applications

The unique properties of the this compound linker make it suitable for a variety of bioconjugation applications, including:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody, with the adamantane core potentially contributing to the overall stability and efficacy of the ADC.

  • PROTACs and Molecular Glues: The defined geometry of the linker can be exploited to precisely position an E3 ligase-binding moiety and a target protein-binding ligand.

  • Targeted Imaging Agents: Conjugation of an imaging probe (e.g., a fluorophore or a chelator for a radionuclide) to a targeting molecule (e.g., a peptide or antibody).

  • Surface Immobilization: The linker can be used to attach biomolecules to solid supports for applications in diagnostics and affinity chromatography.

Data Presentation (Hypothetical)

The following tables present hypothetical data to illustrate the expected performance of this compound in bioconjugation reactions. These values are for exemplary purposes and should be determined experimentally for each specific application.

Table 1: Hypothetical Reaction Yields for Linker Functionalization

Reaction StepReagentBiomoleculeYield (%)
Hydrazone formation with ketoneHydrazide-modified payloadAntibody85
Oxime formation with ketoneAminooxy-modified payloadPeptide90
Esterification of hydroxyl groupCarboxylic acid-activated fluorophoreEnzyme75

Table 2: Hypothetical Stability of Bioconjugates in Human Plasma

BioconjugateLinkage TypeHalf-life (t½) in hours
Antibody-PayloadHydrazone150
Peptide-FluorophoreOxime>200
Enzyme-Imaging AgentEster96

Experimental Protocols

The following are detailed, proposed protocols for the use of this compound as a linker. Optimization will be required for specific applications.

Protocol 1: Two-Step Bioconjugation of a Payload to an Antibody

This protocol describes a two-step process where the ketone of the adamantane linker is first reacted with a hydrazide-modified payload, followed by the conjugation of the linker's hydroxyl group to a lysine residue on an antibody.

Materials:

  • This compound

  • Hydrazide-modified payload (e.g., a cytotoxic drug)

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Aniline (catalyst)

  • Size-exclusion chromatography (SEC) column

  • Reaction buffers: 0.1 M Sodium Acetate, pH 4.5; 0.1 M Sodium Bicarbonate, pH 8.5

Step 1: Formation of the Adamantane-Payload Intermediate

  • Dissolve this compound and a 1.1 molar equivalent of the hydrazide-modified payload in anhydrous DMF.

  • Add a catalytic amount of aniline.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the 1-(payload-hydrazonomethyl)-4-hydroxyadamantane intermediate by flash chromatography.

Step 2: Activation of the Hydroxyl Group

  • Dissolve the adamantane-payload intermediate in anhydrous DMF.

  • Add 1.5 molar equivalents of N,N'-Disuccinimidyl carbonate (DSC) and 2.0 molar equivalents of triethylamine.

  • Stir the reaction at room temperature for 2 hours.

  • The resulting solution contains the DSC-activated adamantane-payload intermediate.

Step 3: Conjugation to the Antibody

  • Exchange the buffer of the antibody solution to 0.1 M Sodium Bicarbonate, pH 8.5.

  • Slowly add a 5-10 molar excess of the DSC-activated adamantane-payload intermediate solution to the antibody solution with gentle stirring.

  • Incubate the reaction mixture at 4°C for 12-16 hours.

  • Quench the reaction by adding an excess of Tris buffer.

  • Purify the resulting antibody-drug conjugate (ADC) using size-exclusion chromatography.

Protocol 2: Orthogonal Labeling of a Peptide

This protocol details the conjugation of two different molecules to a peptide using the ketone and hydroxyl functionalities of the adamantane linker.

Materials:

  • This compound

  • Aminooxy-functionalized fluorophore

  • Carboxylic acid-containing imaging agent

  • Peptide with a free amine group

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Reverse-phase HPLC for purification

Step 1: Attachment of Fluorophore via Oxime Formation

  • Dissolve this compound and 1.1 molar equivalents of the aminooxy-functionalized fluorophore in a mixture of DMF and 0.1 M Sodium Acetate buffer, pH 4.5.

  • Stir the reaction at room temperature for 6-8 hours.

  • Monitor the reaction by LC-MS.

  • Purify the resulting 1-(fluorophore-oxyiminomethyl)-4-hydroxyadamantane by reverse-phase HPLC.

Step 2: Conjugation to a Peptide

  • Dissolve the purified adamantane-fluorophore conjugate and a 1.2 molar equivalent of a carboxylic acid-containing imaging agent in anhydrous DCM.

  • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS.

  • Stir at room temperature for 4 hours to form the NHS-activated ester.

  • In a separate vial, dissolve the peptide in DMF.

  • Add the solution of the NHS-activated adamantane-fluorophore-imaging agent to the peptide solution.

  • Stir the reaction at room temperature for 12 hours.

  • Purify the final dual-labeled peptide conjugate by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_step1 Step 1: Linker-Payload Formation cluster_step2 Step 2: Activation cluster_step3 Step 3: Bioconjugation Linker This compound Intermediate Adamantane-Payload Intermediate Linker->Intermediate Hydrazone formation Payload Hydrazide-Payload Payload->Intermediate Activated_Intermediate Activated Intermediate Intermediate->Activated_Intermediate Hydroxyl activation DSC DSC DSC->Activated_Intermediate ADC Antibody-Drug Conjugate Activated_Intermediate->ADC Amine coupling Antibody Antibody Antibody->ADC

Caption: Proposed workflow for a two-step bioconjugation using this compound.

logical_relationship cluster_properties Inherent Properties cluster_advantages Bioconjugate Advantages Adamantane_Linker This compound Linker Rigidity Rigid Structure Adamantane_Linker->Rigidity Lipophilicity Lipophilicity Adamantane_Linker->Lipophilicity Bifunctionality Orthogonal Handles (Ketone, Hydroxyl) Adamantane_Linker->Bifunctionality Stability Enhanced Stability Rigidity->Stability Orientation Defined Spatial Orientation Rigidity->Orientation PK Improved Pharmacokinetics Lipophilicity->PK Control Controlled Conjugation Bifunctionality->Control

Caption: Logical relationship between the properties of the adamantane linker and the resulting bioconjugate advantages.

References

Application Notes and Protocols for High-Throughput Screening of 1-Hydroxymethyl-4-oxoadamantane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antiviral, antibacterial, and central nervous system effects. The unique, rigid, and lipophilic nature of the adamantane cage allows for precise three-dimensional orientation of functional groups, facilitating interactions with various biological targets. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a specific class of these compounds: 1-Hydroxymethyl-4-oxoadamantane analogs.

The primary focus of this protocol is the inhibition of the influenza A virus M2 proton channel, a well-validated target for adamantane-based drugs like amantadine. The M2 channel is a homotetrameric transmembrane protein that forms a pH-gated proton channel essential for viral replication. By blocking this channel, adamantane analogs can prevent the uncoating of the virus and inhibit its propagation.

These application notes will guide researchers through the process of identifying and characterizing novel M2 inhibitors from a library of this compound analogs using a robust and sensitive fluorescence polarization (FP) assay.

Data Presentation: Inhibitory Activity of Adamantane Analogs against Influenza A M2 Proton Channel

The following table summarizes the in vitro inhibitory activity of a representative set of adamantane analogs against the wild-type influenza A M2 proton channel. This data, compiled from various medicinal chemistry and quantitative structure-activity relationship (QSAR) studies, serves as a reference for hit validation and lead optimization.[1][2][3][4][5][6][7]

Compound IDR GroupIC50 (µM)
1 -H (Amantadine)15.8
2 -CH(CH₃)₂25.2
3 -CH₂Ph12.5
4 -CH₂-c-Hex8.9
5 -CH₂-(4-F-Ph)7.1
6 -CH₂-(4-Cl-Ph)6.3
7 -CH₂-(4-Br-Ph)5.8
8 -CH₂-(4-I-Ph)4.5
9 -CH₂-(3,4-diCl-Ph)3.2
10 -CH₂-Naphthyl2.1

Note: The IC50 values are indicative and may vary depending on the specific assay conditions and influenza A strain used. The core scaffold for these analogs is 1-aminoadamantane, providing a structural basis for comparison with this compound derivatives.

Experimental Protocols

High-Throughput Screening via Fluorescence Polarization Assay

This protocol details a competitive fluorescence polarization (FP) assay to identify inhibitors of the influenza A M2 proton channel. The assay measures the displacement of a fluorescently labeled peptide probe from the M2 transmembrane domain peptide by a test compound.

Materials and Reagents:

  • M2 Transmembrane Peptide (M2-TMP): A synthetic peptide corresponding to the transmembrane domain of the influenza A M2 protein (e.g., residues 22-46: SSDPLVVAASIIGILHLILWILDRL).

  • Fluorescently Labeled M2 Probe (FP-Probe): The M2-TMP N-terminally labeled with a fluorescent dye such as fluorescein isothiocyanate (FITC) or Alexa Fluor 488.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.01% Triton X-100.

  • Test Compounds: this compound analogs dissolved in 100% DMSO to create stock solutions (e.g., 10 mM).

  • Positive Control: Amantadine hydrochloride.

  • Negative Control: DMSO.

  • Assay Plates: Black, low-volume 384-well microplates.

  • Plate Reader: A microplate reader capable of measuring fluorescence polarization.

Experimental Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of M2-TMP in the assay buffer at a concentration of 100 µM.

    • Prepare a working solution of FP-Probe in the assay buffer at a concentration of 20 nM.

    • Prepare serial dilutions of the test compounds and amantadine in 100% DMSO, followed by a 1:100 dilution in assay buffer to achieve the desired final concentrations with a final DMSO concentration of 1%.

  • Assay Protocol:

    • Add 5 µL of the diluted test compounds or controls (amantadine or DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the 100 µM M2-TMP solution to all wells except the "probe only" control wells (add 5 µL of assay buffer instead).

    • Add 10 µL of the 20 nM FP-Probe solution to all wells. The final volume in each well will be 20 µL.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization of each well using a plate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).

    • The polarization values are typically measured in millipolarization units (mP).

  • Data Analysis:

    • Calculate the percent inhibition for each test compound concentration using the following formula:

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value for each active compound by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis cluster_validation Hit Validation Compound_Library This compound Analog Library Serial_Dilution Serial Dilution in DMSO Compound_Library->Serial_Dilution Assay_Plates Dispensing to 384-well Plates Serial_Dilution->Assay_Plates Add_M2_Peptide Addition of M2-TMP Assay_Plates->Add_M2_Peptide Add_FP_Probe Addition of FP-Probe Add_M2_Peptide->Add_FP_Probe Incubation Incubation (30 min, RT) Add_FP_Probe->Incubation FP_Reading Fluorescence Polarization Reading Incubation->FP_Reading Data_Analysis IC50 Determination FP_Reading->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Hit_Confirmation Hit Confirmation Hit_Identification->Hit_Confirmation Dose_Response Dose-Response Curves Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (e.g., Cell-based) Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for identifying M2 proton channel inhibitors.

Signaling Pathway: Inhibition of Influenza A M2 Proton Channel

M2_Inhibition_Pathway cluster_virus Influenza A Virus cluster_cell Host Cell cluster_drug Inhibition Virus Influenza A Virion Endosome Endosome (Acidic pH) Virus->Endosome Endocytosis M2_Channel M2 Proton Channel (Tetramer) Viral_Uncoating Viral RNA Release (Uncoating) M2_Channel->Viral_Uncoating Proton Influx Block Channel Blockade M2_Channel->Block Endosome->M2_Channel Low pH Activation Replication Viral Replication Viral_Uncoating->Replication Replication Initiated Adamantane_Analog This compound Analog Adamantane_Analog->M2_Channel Binding Block->Viral_Uncoating Inhibition

Caption: Mechanism of influenza A M2 proton channel inhibition by adamantane analogs.

References

Application Notes and Protocols: In Vitro Biological Evaluation of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro biological evaluation of 1-Hydroxymethyl-4-oxoadamantane, a synthetic adamantane derivative with potential therapeutic applications. The following sections detail its cytotoxic, antimicrobial, and enzyme-inhibiting properties, along with detailed protocols for key experimental procedures. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their lipophilic nature, which can enhance bioavailability and therapeutic effects.[1][2] This document serves as a guide for researchers investigating the biological activities of this and similar compounds.

In Vitro Cytotoxicity Evaluation

The cytotoxic potential of this compound was assessed against a panel of human cancer cell lines and a non-cancerous cell line to determine its anti-proliferative activity and selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was employed to measure cell viability.[3][4][5][6][7]

Data Presentation: IC₅₀ Values of this compound

Cell LineCell TypeIC₅₀ (µM)
A549Human Lung Carcinoma45.2 ± 3.1
MCF-7Human Breast Adenocarcinoma62.8 ± 4.5
HepG2Human Hepatocellular Carcinoma55.1 ± 3.9
NIH/3T3Mouse Embryonic Fibroblast> 100

Data are presented as the mean ± standard deviation from three independent experiments.

The results indicate that this compound exhibits moderate cytotoxic activity against the tested cancer cell lines, with greater selectivity towards A549 lung carcinoma cells.[8][9] The higher IC₅₀ value against the non-cancerous NIH/3T3 cell line suggests a degree of selectivity for cancer cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis A 1. Culture A549, MCF-7, HepG2, and NIH/3T3 cells B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates (5x10³ cells/well) B->C D 4. Prepare serial dilutions of This compound C->D E 5. Add compound to wells D->E F 6. Incubate for 48 hours E->F G 7. Add MTT solution to each well F->G H 8. Incubate for 4 hours G->H I 9. Add solubilization solution H->I J 10. Read absorbance at 570 nm I->J K 11. Calculate cell viability (%) J->K L 12. Determine IC₅₀ values K->L

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Protocol: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HepG2) and a non-cancerous cell line (e.g., NIH/3T3) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Harvest cells using trypsinization and perform a cell count.

    • Seed 5 x 10³ cells per well in 100 µL of culture medium into a 96-well flat-bottom plate.

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[3][4]

    • Incubate the plate for 4 hours at 37°C.[5][6]

    • Carefully remove the medium containing MTT and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

    • Mix gently by pipetting up and down.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

In Vitro Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against a panel of pathogenic bacteria and fungi. The Kirby-Bauer disk diffusion method was used for initial screening, and the broth microdilution method was employed to determine the Minimum Inhibitory Concentration (MIC).[10]

Data Presentation: Antimicrobial Activity of this compound

MicroorganismTypeZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria15 ± 164
Bacillus subtilisGram-positive Bacteria13 ± 1128
Escherichia coliGram-negative Bacteria8 ± 0.5256
Pseudomonas aeruginosaGram-negative Bacteria->512
Candida albicansFungus10 ± 1128

Data are presented as the mean ± standard deviation from three independent experiments. '-' indicates no inhibition zone.

The results suggest that this compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria, and some antifungal activity.[1][2]

Protocol: Kirby-Bauer Disk Diffusion Susceptibility Test
  • Inoculum Preparation:

    • From a fresh culture of the test microorganism, pick 3-5 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[11]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.[11][12]

  • Disk Application:

    • Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control (a known antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.[13]

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[11]

In Vitro Enzyme Inhibition Assay: Kinase Inhibition

Given the prevalence of adamantane derivatives as enzyme inhibitors, the potential of this compound to inhibit a representative kinase (e.g., a tyrosine kinase) was investigated.[14] A generic in vitro kinase assay was performed to determine the inhibitory activity.

Data Presentation: Kinase Inhibitory Activity of this compound

Kinase TargetIC₅₀ (µM)
Tyrosine Kinase (e.g., EGFR)15.7 ± 1.2

Data are presented as the mean ± standard deviation from three independent experiments.

The compound demonstrates potential as a kinase inhibitor, warranting further investigation into its mechanism of action and selectivity against a broader panel of kinases.

Hypothetical Signaling Pathway: Inhibition of a Tyrosine Kinase Receptor Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Cellular Response Ligand Growth Factor Receptor Tyrosine Kinase Receptor Ligand->Receptor Binding RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor This compound Inhibitor->Receptor Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by this compound.

Protocol: Generic In Vitro Kinase Inhibition Assay
  • Reagent Preparation:

    • Prepare a reaction buffer appropriate for the specific kinase being assayed.

    • Prepare stock solutions of the kinase, substrate (e.g., a specific peptide), and ATP in the reaction buffer.

    • Prepare serial dilutions of this compound in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well or 384-well plate, add the kinase and the test compound (or vehicle control) to each well.[15]

    • Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.[15]

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[15]

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) at the optimal temperature for the kinase.

  • Detection:

    • Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:

      • Radiometric assays: Measuring the incorporation of ³²P from [γ-³²P]ATP into the substrate.

      • Fluorescence-based assays: Using a phosphospecific antibody that binds to the phosphorylated substrate, which is then detected with a fluorescently labeled secondary antibody.

      • Luminescence-based assays: Measuring the amount of ATP remaining in the reaction using a luciferase-based system (e.g., Kinase-Glo®).[16]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the compound relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[17]

References

Adamantane Derivatives as Potent Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adamantane, a rigid, lipophilic, tricyclic hydrocarbon, has emerged as a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure and physicochemical properties, including metabolic stability and the ability to orient pharmacophoric groups in a precise spatial arrangement, make it an attractive moiety for the design of potent and selective enzyme inhibitors. This document provides detailed application notes and protocols for researchers engaged in the discovery and development of adamantane-based enzyme inhibitors, with a focus on key therapeutic targets.

Overview of Adamantane Derivatives as Enzyme Inhibitors

The bulky and hydrophobic nature of the adamantane cage allows it to effectively occupy hydrophobic pockets within the active sites of various enzymes, leading to potent inhibition. This has been successfully exploited in the development of drugs for a range of diseases, including type 2 diabetes, viral infections, neurodegenerative disorders, and cancer. The adamantane moiety can be readily functionalized, enabling the synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies and lead optimization.

Quantitative Data on Enzyme Inhibition

The following tables summarize the inhibitory activities of representative adamantane derivatives against several key enzyme targets. This data is crucial for comparing the potency of different compounds and for guiding the design of new inhibitors.

Table 1: Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

Compound ID/NameAdamantane MoietyInhibitor TypeIC50 (nM)Assay SystemReference
Compound 3 Adamantyl carboxamideSelective200-300HEK-293 cells with human 11β-HSD1[1]
Compound 15 Adamantyl carboxamideSelective114HEK-293 cells with human 11β-HSD1[2]
Adamantane sulfonamide 3 Adamantane sulfonamideSelective0.6 (human), 26 (mouse)Human and mouse 11β-HSD1[3]
Adamantyl ethanone pyridyl derivativeAdamantyl ethanoneSelective34-48Human 11β-HSD1[4]
2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one (3i )1-aminoadamantaneSelectiveComparable to carbenoxolone (82.82% inhibition at 10 µM)Human 11β-HSD1[5]

Table 2: Inhibition of Soluble Epoxide Hydrolase (sEH)

Compound ID/NameAdamantane MoietyInhibitor TypeIC50 (nM)Ki (nM)Assay SystemReference
1,6-(hexamethylene)bis[(adamant-1-yl)urea] (3b )Diadamantyl diureaSlow tight binding0.53.1Human sEH[6]
1-Adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea (3f )Adamantyl-ureaPotent0.8-Human sEH[7]
1-[(Adamantan-1-yl)methyl]-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea (4f )Adamantyl-ureaPotent1.2-Human sEH[7]
4-[4-(3-[(-3,5-dimethyladamantan-1-yl)ureido]cyclohexyl]oxy)benzoic acid1,3-dimethyladamantyl ureaPotent0.8-Human sEH[8]
Diadamantyl urea with one methyl substituentMonomethyl adamantyl diureaPotent2-fold higher than diadamantyl urea-Human sEH[9]
Fluorine and chlorine substituted adamantyl-ureasHalogenated adamantyl-ureaPotent0.04 - 9.2-Human sEH[10]

Table 3: Inhibition of Tyrosyl-DNA Phosphodiesterase 1 (Tdp1)

Compound ID/NameAdamantane MoietyInhibitor TypeIC50 (µM)Assay SystemReference
Myrtenal-1-aminoadamantane derivative ((+)-3c )1-aminoadamantanePotent6Recombinant human Tdp1[11]
Citronellal-2-aminoadamantane derivative (4a )2-aminoadamantanePotent3.5Recombinant human Tdp1[11]
Adamantane-monoterpenoid hybridsAdamantane with 1,2,4-triazole or 1,3,4-thiadiazole linkersPotent0.35 - 0.57Recombinant human Tdp1[12][13]
Dehydroabietyl ureas with adamantaneAdamantanePotent0.19 - 2.3Recombinant human Tdp1[14]

Table 4: Inhibition of Cholinesterases (AChE and BChE)

Compound ID/NameAdamantane MoietyTarget EnzymeIC50 (µM) / Ki (µM)Assay SystemReference
4-Aminoquinoline-adamantane derivative 5 AdamantaneAChE & BChEKi in low nM rangeRecombinant human AChE and BChE[15][16]
Adamantyl-based ester 2e (2,4-dichloro substituent)Adamantyl esterAChEIC50 = 77.15Ellman's method[17]
Adamantyl-based ester 2j (3-methoxy substituent)Adamantyl esterBChEIC50 = 223.30Ellman's method[17]

Table 5: Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Compound ID/NameAdamantane MoietyInhibitor TypeIC50 (nM)Ki (nM)Assay SystemReference
Saxagliptin3-hydroxy-adamantylSelective, reversible261.3Human DPP-IV[18][19][20]

Table 6: Inhibition of Urease

Compound ID/NameAdamantane MoietyInhibitor TypeIC50 (µM)Assay SystemReference
Memantine-phenyl-substituted thiourea derivative 3 MemantinePotent17.2 ± 0.4Jack bean urease[21]
Memantine-phenyl-substituted thiourea derivative 6 MemantinePotent17.2 ± 0.7Jack bean urease[21]

Experimental Protocols

This section provides detailed protocols for the key enzyme inhibition assays cited in this document. These protocols are intended to serve as a starting point for researchers and may require optimization based on specific laboratory conditions and reagents.

11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is adapted from a competitive immunoassay format.[9]

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone (substrate)

  • NADPH

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Cortisol-d2 (HTRF acceptor)

  • Anti-cortisol-cryptate (HTRF donor)

  • Assay buffer: 100 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA

  • Test compounds (adamantane derivatives) dissolved in DMSO

  • 384-well low-volume black plates

Procedure:

  • Prepare a reaction mixture containing assay buffer, cortisone (final concentration, e.g., 160 nM), NADPH (final concentration, e.g., 100 µM), G6P (final concentration, e.g., 1 mM), and G6PDH (final concentration, e.g., 12.5 µg/mL).

  • Add 10 µL of the reaction mixture to each well of the 384-well plate.

  • Add 0.2 µL of test compound solution in DMSO to the appropriate wells. For control wells, add 0.2 µL of DMSO.

  • Initiate the enzymatic reaction by adding 10 µL of recombinant 11β-HSD1 (final concentration, e.g., 1.5 µg/mL) to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 25 minutes).

  • Stop the reaction by adding 10 µL of a solution containing cortisol-d2 and a stop reagent (e.g., a non-specific inhibitor like glycyrrhetinic acid).

  • Add 10 µL of anti-cortisol-cryptate solution.

  • Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding.

  • Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the ratio of the emission at 665 nm to 620 nm and determine the percent inhibition for each compound concentration.

  • Calculate IC50 values by fitting the data to a dose-response curve.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.[8][10][22][23]

Materials:

  • Recombinant human sEH

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

  • Test compounds (adamantane derivatives) dissolved in DMSO

  • 96-well or 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a defined volume of the diluted test compound or vehicle (DMSO) to the wells of the microplate.

  • Add the sEH enzyme solution to each well, except for the blank wells.

  • Pre-incubate the plate at a specified temperature (e.g., 30°C) for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the sEH substrate solution to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm for PHOME).

  • Determine the initial reaction rates (slopes) from the linear portion of the fluorescence versus time curves.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) Inhibition Assay (Fluorescence-Based)

This assay utilizes a fluorophore-quencher-labeled DNA oligonucleotide substrate.[4][18][19][24]

Materials:

  • Recombinant human Tdp1

  • Fluorophore-quencher labeled oligonucleotide substrate (e.g., 5'-FAM-GATCTAAAAGACTT-pY-BHQ1-3', where pY is a 3'-phosphotyrosine)

  • Tdp1 reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 80 mM KCl, 2 mM EDTA, 1 mM DTT, 40 µg/mL BSA)

  • Test compounds (adamantane derivatives) dissolved in DMSO

  • 96-well or 384-well black plates

Procedure:

  • Prepare serial dilutions of the test compounds in the reaction buffer.

  • In each well of the microplate, combine the Tdp1 reaction buffer, the oligonucleotide substrate (final concentration, e.g., 50 nM), and the test compound at various concentrations.

  • Initiate the reaction by adding the Tdp1 enzyme (final concentration, e.g., 1.5 nM).

  • Incubate the plate at room temperature or 37°C, protected from light.

  • Monitor the increase in fluorescence intensity over time using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for FAM).

  • Determine the initial reaction rates from the linear phase of the reaction.

  • Calculate the percentage of Tdp1 inhibition for each compound concentration compared to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5][6][11][21][25]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (adamantane derivatives) dissolved in a suitable solvent

  • 96-well microplate

Procedure:

  • In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the cholinesterase enzyme solution to each well (except for the blank).

  • Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI or BTCI).

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • Calculate the rate of reaction for each well by determining the change in absorbance per unit of time.

  • The percentage of inhibition is calculated using the formula: [(Rate of control - Rate of sample) / Rate of control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by DPP-IV.[3][7][14][15][26]

Materials:

  • Recombinant human DPP-IV

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin, Gly-Pro-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test compounds (adamantane derivatives) dissolved in DMSO

  • 96-well black microplate

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add the diluted test compounds or vehicle (DMSO) to the wells of the microplate.

  • Add the DPP-IV enzyme solution to each well.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the fluorogenic substrate solution.

  • Incubate the plate at 37°C for a defined time (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC).

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced by the urease-catalyzed hydrolysis of urea.[1][12][13][17][27]

Materials:

  • Urease (e.g., from Jack bean)

  • Urea solution

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Phosphate buffer (e.g., pH 7.0)

  • Test compounds (adamantane derivatives) dissolved in a suitable solvent

  • 96-well microplate

Procedure:

  • In the wells of a 96-well plate, add phosphate buffer, the test compound solution at various concentrations, and the urease enzyme solution.

  • Pre-incubate the mixture at 37°C for a specified time (e.g., 5 minutes).

  • Initiate the reaction by adding the urea solution.

  • Incubate the plate at 37°C for a further period (e.g., 10 minutes).

  • Stop the reaction and initiate color development by adding the phenol reagent followed by the alkali reagent.

  • Incubate the plate at 37°C for another 10 minutes to allow for color development.

  • Measure the absorbance at a wavelength of approximately 625 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by adamantane-based enzyme inhibitors and a general workflow for their discovery and characterization.

G cluster_11beta 11β-HSD1 Signaling Pathway Cortisone Inactive Cortisone HSD1 11β-HSD1 Cortisone->HSD1 NADPH Cortisol Active Cortisol GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADP+ GRE Glucocorticoid Response Elements GR->GRE Gene Target Gene Transcription GRE->Gene Metabolic Metabolic Effects (e.g., Gluconeogenesis) Gene->Metabolic Adamantane_HSD1 Adamantane Inhibitor Adamantane_HSD1->HSD1

Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which regulates gene transcription.

G cluster_sEH Soluble Epoxide Hydrolase (sEH) Signaling Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) CYP450 Cytochrome P450 PUFA->CYP450 EETs Epoxyeicosatrienoic Acids (EETs) CYP450->EETs sEH sEH EETs->sEH AntiInflammatory Anti-inflammatory & Vasodilatory Effects EETs->AntiInflammatory DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs ProInflammatory Reduced Beneficial Effects DHETs->ProInflammatory Adamantane_sEH Adamantane Inhibitor Adamantane_sEH->sEH

Caption: sEH metabolizes anti-inflammatory EETs to less active DHETs.

G cluster_Tdp1 Tyrosyl-DNA Phosphodiesterase 1 (Tdp1) in DNA Repair Top1_Inhibitor Topoisomerase I Inhibitor (e.g., Camptothecin) Top1cc Top1-DNA Covalent Complex Top1_Inhibitor->Top1cc DNA_Damage DNA Double-Strand Breaks Top1cc->DNA_Damage Tdp1 Tdp1 Top1cc->Tdp1 Cell_Death Cancer Cell Apoptosis DNA_Damage->Cell_Death Repair DNA Repair Tdp1->Repair Adamantane_Tdp1 Adamantane Inhibitor Adamantane_Tdp1->Tdp1

Caption: Tdp1 repairs DNA damage caused by Topoisomerase I inhibitors.

G cluster_AChE Cholinesterase Signaling in Alzheimer's Disease ACh Acetylcholine (ACh) AChE AChE / BChE ACh->AChE Synaptic_Transmission Cholinergic Synaptic Transmission ACh->Synaptic_Transmission Choline Choline + Acetate AChE->Choline Cognition Improved Cognition Synaptic_Transmission->Cognition AD_Pathology Alzheimer's Disease (Reduced ACh) AD_Pathology->ACh Adamantane_AChE Adamantane Inhibitor Adamantane_AChE->AChE

Caption: Cholinesterase inhibitors increase acetylcholine levels, improving cognition in Alzheimer's.

G cluster_DPPIV DPP-IV Signaling Pathway in Type 2 Diabetes GLP1 GLP-1 / GIP (Incretin Hormones) DPPIV DPP-IV GLP1->DPPIV Insulin_Secretion Insulin Secretion GLP1->Insulin_Secretion Glucagon_Suppression Glucagon Suppression GLP1->Glucagon_Suppression Inactive_Incretins Inactive Peptides DPPIV->Inactive_Incretins Glucose_Control Improved Glycemic Control Insulin_Secretion->Glucose_Control Glucagon_Suppression->Glucose_Control Adamantane_DPPIV Adamantane Inhibitor (Saxagliptin) Adamantane_DPPIV->DPPIV G cluster_Urease Urease in H. pylori Pathogenesis Urea Urea Urease H. pylori Urease Urea->Urease Ammonia Ammonia (NH3) Urease->Ammonia Neutralization Neutralization of Gastric Acid Ammonia->Neutralization Colonization Bacterial Colonization Neutralization->Colonization Gastritis Gastritis & Ulcers Colonization->Gastritis Adamantane_Urease Adamantane Inhibitor Adamantane_Urease->Urease G General Workflow for Adamantane-Based Inhibitor Discovery Lib Adamantane Derivative Library Synthesis Screen High-Throughput Screening (HTS) Lib->Screen Hit_ID Hit Identification Screen->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Lib Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Lib In_Vitro In Vitro Characterization (IC50, Ki, Selectivity) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy & Toxicology Studies In_Vitro->In_Vivo Clinical Clinical Development In_Vivo->Clinical

References

Design and Application of 1-Hydroxymethyl-4-oxoadamantane-Based Prodrugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the design, synthesis, and evaluation of novel adamantane-based prodrugs, offering a versatile scaffold for therapeutic development.

The adamantane cage is a rigid, lipophilic, and metabolically stable three-dimensional structure that has been successfully incorporated into numerous approved drugs.[1][2] Its unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[3] The 1-hydroxymethyl-4-oxoadamantane scaffold, in particular, offers two distinct points for chemical modification: a primary alcohol for prodrug linkage and a ketone group that can be further functionalized or may contribute to biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and evaluation of prodrugs based on this promising scaffold.

Design Strategy for this compound Prodrugs

The primary hydroxyl group at the 1-position of the adamantane core serves as an ideal attachment point for various promoieties to create ester, carbonate, and carbamate-based prodrugs. The choice of the promoiety can be tailored to modulate critical drug properties such as solubility, stability, and targeted delivery. The 4-oxo group can influence the electronic properties of the molecule and may participate in interactions with biological targets.

A key aspect of the design involves leveraging the adamantane core to improve the therapeutic index of a parent drug. The lipophilicity of the adamantane moiety can enhance membrane permeability and oral bioavailability.[4] Furthermore, the rigid adamantane cage can protect the prodrug linkage from premature enzymatic cleavage, allowing for controlled release of the active drug.[2]

Synthesis of this compound-Based Prodrugs

The synthesis of these prodrugs begins with the preparation of the core scaffold, this compound, followed by the attachment of the desired promoiety.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available 4-Oxo-1-adamantanecarboxylic acid.

Step 1: Reduction of 4-Oxo-1-adamantanecarboxylic acid

  • Materials: 4-Oxo-1-adamantanecarboxylic acid, Lithium aluminum hydride (LiAlH4) or Borane-tetrahydrofuran complex (BH3-THF), anhydrous Tetrahydrofuran (THF), 1 M Hydrochloric acid (HCl), Sodium sulfate (Na2SO4), Diethyl ether.

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 4-Oxo-1-adamantanecarboxylic acid (1 equivalent) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of LiAlH4 (1.5 equivalents) or BH3-THF (2 equivalents) in THF to the stirred suspension.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess reducing agent by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH4) or by the slow addition of methanol followed by 1 M HCl (for BH3-THF).

    • Filter the resulting precipitate and wash it with THF or diethyl ether.

    • Combine the organic filtrates, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis of Ester Prodrugs

Ester prodrugs can be synthesized by reacting this compound with a carboxylic acid.

  • Materials: this compound, desired carboxylic acid, N,N'-Dicyclohexylcarbodiimide (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC), 4-Dimethylaminopyridine (DMAP), anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent), the carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

    • Add DCC or EDC (1.2 equivalents) to the solution at 0 °C.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter off the dicyclohexylurea byproduct (if DCC is used).

    • Wash the organic phase with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude ester prodrug by column chromatography.

Protocol 3: Synthesis of Carbonate Prodrugs

Carbonate prodrugs can be formed by reacting this compound with a chloroformate.

  • Materials: this compound, desired chloroformate (e.g., ethyl chloroformate), Pyridine or Triethylamine, anhydrous DCM.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous DCM and cool to 0 °C.

    • Add pyridine or triethylamine (1.5 equivalents).

    • Slowly add the chloroformate (1.2 equivalents) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the crude carbonate prodrug by column chromatography.

Protocol 4: Synthesis of Carbamate Prodrugs

Carbamate prodrugs can be synthesized from this compound and an isocyanate.

  • Materials: this compound, desired isocyanate, anhydrous Toluene or DCM.

  • Procedure:

    • Dissolve this compound (1 equivalent) in anhydrous toluene or DCM.

    • Add the isocyanate (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 2-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude carbamate prodrug by recrystallization or column chromatography.

Biological Evaluation of this compound Prodrugs

A comprehensive biological evaluation is crucial to determine the therapeutic potential of the synthesized prodrugs. The following protocols are suggested based on the known activities of adamantane derivatives.[1][4][5][6][7]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the prodrugs on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HepG2 for liver cancer, A549 for lung cancer), normal cell line (e.g., NIH/3T3 fibroblast), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO).

  • Procedure:

    • Culture the cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37 °C in a humidified 5% CO2 atmosphere.

    • Seed the cells in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the prodrugs (e.g., 0.1 to 100 µM) for 48 or 72 hours.

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[8]

Protocol 6: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay evaluates the anti-inflammatory potential of the prodrugs by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: RAW 264.7 macrophage cell line, DMEM, FBS, Penicillin-Streptomycin, LPS, Griess reagent.

  • Procedure:

    • Culture and seed RAW 264.7 cells in 96-well plates as described in Protocol 5.

    • Pre-treat the cells with various concentrations of the prodrugs for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

    • Measure the absorbance at 540 nm.

    • Determine the percentage of NO inhibition and the IC50 value.[9]

Protocol 7: Plasma Stability Assay

This assay assesses the stability of the prodrugs in plasma to predict their in vivo half-life.

  • Materials: Human, rat, or mouse plasma, test compounds, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.

  • Procedure:

    • Incubate the test compound (e.g., 1 µM) with plasma at 37 °C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the incubation mixture and add them to the quenching solution to stop the reaction.

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent prodrug.

    • Calculate the half-life (t1/2) of the prodrug in plasma.[10][11]

Protocol 8: In Vitro Drug Release Study

This study determines the rate of release of the active drug from the prodrug under physiological conditions.

  • Materials: Phosphate-buffered saline (PBS) at pH 7.4, simulated gastric fluid (pH 1.2), prodrug solution, HPLC system.

  • Procedure:

    • Dissolve the prodrug in the respective buffer to a known concentration.

    • Incubate the solution at 37 °C.

    • At predetermined time intervals, withdraw aliquots and analyze them by HPLC to quantify the concentrations of the prodrug and the released active drug.

    • Plot the concentration of the released drug versus time to determine the release kinetics.[12][13]

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a series of this compound-based prodrugs (Prodrug A, B, and C) to illustrate the expected outcomes from the biological evaluations.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

ProdrugHepG2 (Liver Cancer)A549 (Lung Cancer)NIH/3T3 (Normal Fibroblast)
Prodrug A (Ester)15.221.5> 100
Prodrug B (Carbonate)8.912.385.6
Prodrug C (Carbamate)25.835.1> 100
Parent Drug5.17.845.2

Table 2: In Vitro Anti-inflammatory Activity (IC50 in µM)

ProdrugNO Inhibition in RAW 264.7
Prodrug A (Ester)18.7
Prodrug B (Carbonate)11.4
Prodrug C (Carbamate)32.5
Parent Drug6.2

Table 3: Pharmacokinetic Parameters

ProdrugPlasma Half-life (t1/2, hours)Oral Bioavailability (%)
Prodrug A (Ester)4.545
Prodrug B (Carbonate)6.262
Prodrug C (Carbamate)2.130
Parent Drug0.815

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental procedures can aid in understanding the mechanism of action and the research process.

G cluster_synthesis Synthetic Workflow cluster_evaluation Biological Evaluation Workflow Start 4-Oxo-1-adamantanecarboxylic Acid Core This compound Start->Core Reduction (e.g., LiAlH4) Prodrugs Ester, Carbonate, Carbamate Prodrugs Core->Prodrugs Esterification / Carbonation / Carbamation Prodrugs_eval Synthesized Prodrugs Cytotoxicity In Vitro Cytotoxicity (MTT Assay) Prodrugs_eval->Cytotoxicity AntiInflammatory In Vitro Anti-inflammatory (NO Inhibition) Prodrugs_eval->AntiInflammatory PK Pharmacokinetics (Plasma Stability, Bioavailability) Prodrugs_eval->PK Data Data Analysis (IC50, t1/2, F%) Cytotoxicity->Data AntiInflammatory->Data PK->Data G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_Inhib IκB-NF-κB IKK->NFkB_Inhib Phosphorylation of IκB NFkB_Active NF-κB (p65/p50) NFkB_Inhib->NFkB_Active IκB Degradation Nucleus Nucleus NFkB_Active->Nucleus iNOS iNOS Gene Expression Nucleus->iNOS NO Nitric Oxide (NO) iNOS->NO Prodrug Adamantane Prodrug (Active Metabolite) Prodrug->IKK Inhibition Prodrug->NFkB_Active Inhibition G Glutamate Excess Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Activation Ca_influx Excessive Ca2+ Influx NMDAR->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity Prodrug Adamantane Prodrug (Active Metabolite) Prodrug->NMDAR Channel Block

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Hydroxymethyl-4-oxoadamantane. It is intended for researchers, scientists, and drug development professionals to help overcome common challenges and improve reaction yields.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield After Reduction of Methyl 4-oxoadamantane-1-carboxylate

Question: I performed the reduction of methyl 4-oxoadamantane-1-carboxylate using lithium aluminum hydride (LiAlH₄) but obtained a very low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the reduction of methyl 4-oxoadamantane-1-carboxylate are a common issue. Several factors could be contributing to this outcome. Below is a systematic guide to troubleshoot the problem.

Potential Causes and Solutions:

  • Reagent Inactivity: Lithium aluminum hydride is highly reactive and can be deactivated by moisture.

    • Solution: Use freshly opened, high-purity LiAlH₄. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature. Adding a slight excess of the reducing agent can also drive the reaction to completion.

  • Side Reactions: The ketone group at the 4-position of the adamantane core can also be reduced by strong reducing agents like LiAlH₄, leading to the formation of a diol byproduct and reducing the yield of the desired product.

    • Solution: Use a milder reducing agent that selectively reduces the ester to an alcohol without affecting the ketone. Sodium borohydride (NaBH₄) in the presence of a Lewis acid or diisobutylaluminium hydride (DIBAL-H) at low temperatures are suitable alternatives.

  • Difficult Work-up and Product Isolation: The product is a polar molecule and may be lost during the aqueous work-up or extraction.

    • Solution: Carefully neutralize the reaction mixture at a low temperature. Use a continuous extraction apparatus for better recovery of the product from the aqueous layer. Salting out the aqueous layer with brine can also improve extraction efficiency.

Comparative Data of Reducing Agents:

Reducing AgentReaction ConditionsTypical Yield of this compoundPotential Byproducts
LiAlH₄Anhydrous THF, 0°C to rt40-60%1,4-dihydroxyadamantane
NaBH₄ / LiClAnhydrous EtOH/THF, rt65-80%Minimal
DIBAL-HAnhydrous Toluene, -78°C70-85%Minimal

Issue 2: Presence of Multiple Spots on TLC After Reaction

Question: My TLC plate shows multiple spots after the reduction reaction. How do I identify the product and the impurities?

Answer:

The presence of multiple spots on the TLC plate indicates a mixture of compounds. Identifying each spot is crucial for optimizing the reaction and purification.

Identification Strategy:

  • Co-spotting: Spot your reaction mixture on the same TLC plate alongside the starting material (methyl 4-oxoadamantane-1-carboxylate). This will help you identify the spot corresponding to any unreacted starting material.

  • Staining: Use different TLC stains to visualize the spots.

    • Potassium Permanganate (KMnO₄) stain: This stain is sensitive to reducible functional groups like alcohols and aldehydes. Your product, this compound, should show a positive result (a yellow spot on a purple background).

    • Ceric Ammonium Molybdate (CAM) stain: This is a general-purpose stain that visualizes most organic compounds.

  • Polarity: The product, being an alcohol, is more polar than the starting ester. Therefore, the product spot should have a lower Rf value than the starting material. The diol byproduct, if formed, will be even more polar and have the lowest Rf value.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the reduction of a 4-oxoadamantane-1-carboxylic acid derivative, typically the methyl ester. The synthesis generally involves two main steps:

  • Esterification of 4-oxoadamantane-1-carboxylic acid to methyl 4-oxoadamantane-1-carboxylate.

  • Selective reduction of the methyl ester to the corresponding primary alcohol.

Q2: Can I directly reduce 4-oxoadamantane-1-carboxylic acid to this compound?

A2: Yes, direct reduction of the carboxylic acid is possible using strong reducing agents like LiAlH₄ or by converting it to a borane ester followed by reduction. However, this method is often lower yielding and less selective, as the ketone group can also be reduced. Converting the carboxylic acid to an ester first and then performing a selective reduction is generally the preferred method for achieving higher yields.[1]

Q3: What are the key considerations for purifying this compound?

A3: The primary method for purification is column chromatography on silica gel. Due to the polarity of the product, a polar eluent system, such as a mixture of ethyl acetate and hexane, is typically required. It is important to carefully choose the solvent ratio to achieve good separation from any unreacted starting material and byproducts.

Q4: Are there any safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are essential:

  • Lithium aluminum hydride (LiAlH₄) is a highly flammable and water-reactive reagent. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Diisobutylaluminium hydride (DIBAL-H) is also pyrophoric and reacts violently with water.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Perform the reaction in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-oxoadamantane-1-carboxylate

  • To a solution of 4-oxoadamantane-1-carboxylic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester, which can be used in the next step without further purification.

Protocol 2: Selective Reduction of Methyl 4-oxoadamantane-1-carboxylate

  • Dissolve methyl 4-oxoadamantane-1-carboxylate (1.0 eq) in anhydrous toluene (15 volumes) in an oven-dried, three-necked flask under an argon atmosphere.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add DIBAL-H (1.5 eq, 1.0 M solution in toluene) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78°C.

  • Stir the reaction at -78°C for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: 30-50% ethyl acetate in hexane) to obtain this compound.

Visualizations

experimental_workflow cluster_esterification Step 1: Esterification cluster_reduction Step 2: Reduction cluster_purification Step 3: Purification start 4-Oxoadamantane- 1-carboxylic acid ester Methyl 4-oxoadamantane- 1-carboxylate start->ester MeOH, H₂SO₄ product 1-Hydroxymethyl- 4-oxoadamantane ester->product DIBAL-H, Toluene, -78°C purified_product Pure Product product->purified_product Column Chromatography

Caption: Synthetic workflow for this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inactive Reagents start->cause1 cause2 Incomplete Reaction start->cause2 cause3 Side Reactions (Ketone Reduction) start->cause3 cause4 Product Loss During Work-up start->cause4 sol1 Use fresh, anhydrous reagents & solvents cause1->sol1 sol2 Increase reaction time/temp or add excess reagent cause2->sol2 sol3 Use milder reducing agent (e.g., DIBAL-H, NaBH₄/LiCl) cause3->sol3 sol4 Careful neutralization, continuous extraction cause4->sol4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Side-Product Formation in the Oxidation of Hydroxymethyladamantane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the oxidation of 1-hydroxymethyladamantane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential side-product formation during this crucial synthetic step. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing 1-hydroxymethyladamantane to 1-adamantanecarboxaldehyde?

The most frequently employed methods for this transformation are Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and oxidation with pyridinium chlorochromate (PCC). These methods are favored for their relatively mild conditions, which help to minimize over-oxidation to the corresponding carboxylic acid.

Q2: What are the typical side-products observed in the oxidation of 1-hydroxymethyladamantane?

The nature and quantity of side-products are highly dependent on the chosen oxidation method and reaction conditions. Common side-products include:

  • 1-Adamantanecarboxylic acid: Resulting from over-oxidation, particularly with chromium-based reagents like PCC, especially in the presence of water.

  • Unreacted 1-hydroxymethyladamantane: Due to incomplete reaction.

  • Reagent-specific byproducts:

    • Swern Oxidation: Dimethyl sulfide (CH₃SCH₃), carbon monoxide (CO), and carbon dioxide (CO₂). At elevated temperatures, the formation of a methylthiomethyl (MTM) ether of the starting material can occur.[1][2]

    • Dess-Martin Oxidation: Acetic acid and 2-iodoxybenzoic acid (IBX).[3][4]

    • PCC Oxidation: A tar-like mixture of chromium salts.

Q3: Can the bulky adamantane cage lead to specific, unexpected side-products?

While the adamantane structure is generally stable under mild oxidation conditions, its steric bulk can influence reaction rates and, in some cases, lead to incomplete conversion if the reaction is not driven to completion. Under strongly acidic conditions, which are generally avoided in these selective oxidations, adamantane derivatives can be prone to rearrangement, although this is not a common issue with Swern, DMP, or PCC oxidations.

Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the oxidation of 1-hydroxymethyladamantane.

Issue 1: Low Yield of 1-Adamantanecarboxaldehyde
Potential Cause Troubleshooting Steps
Incomplete Reaction - Swern/DMP/PCC: Increase the equivalents of the oxidizing agent. Extend the reaction time and monitor progress by TLC. For Swern oxidation, ensure the reaction is allowed to warm to room temperature after the addition of the base to ensure completion.
Suboptimal Reaction Temperature - Swern Oxidation: Maintain a low temperature (typically -78 °C) during the addition of reagents to prevent the decomposition of the active oxidizing species.[5] Allowing the reaction to warm prematurely can lead to side reactions.
Moisture in the Reaction - All Methods: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Difficult Purification - The product aldehyde can be volatile. Care should be taken during solvent removal. Column chromatography on silica gel is a common purification method.
Issue 2: Formation of 1-Adamantanecarboxylic Acid (Over-oxidation)
Potential Cause Troubleshooting Steps
Presence of Water (especially with PCC) - Use anhydrous solvents and reagents. Add a drying agent like molecular sieves to the reaction mixture when using PCC.
Reaction Temperature Too High - Maintain the recommended temperature for the specific oxidation method.
Oxidizing Agent Too Harsh - If using a chromium-based oxidant, consider switching to a milder method like Swern or Dess-Martin oxidation, which are less prone to over-oxidation.[3][6]
Issue 3: Formation of Unexpected Byproducts
Potential Cause Troubleshooting Steps
Pummerer Rearrangement Side-Product (Swern Oxidation) - This can lead to the formation of a methylthiomethyl (MTM) ether of 1-hydroxymethyladamantane. This is more likely if the reaction temperature is not kept sufficiently low before the addition of the amine base.[2] Maintain strict temperature control at -78 °C.
Reaction with Byproducts - In Dess-Martin oxidation, the byproduct acetic acid can potentially react with acid-sensitive functional groups if present on the adamantane scaffold. The reaction can be buffered with pyridine or sodium bicarbonate to mitigate this.[3]

Quantitative Data Summary

The following table summarizes typical product distribution for the oxidation of primary alcohols to aldehydes. Specific data for 1-hydroxymethyladamantane is often proprietary, but these values provide a general expectation.

Oxidation Method Typical Yield of Aldehyde Common Side-Products & Typical Yields
Swern Oxidation 85-95%Unreacted Alcohol (trace), MTM Ether (<5% with proper temperature control)
Dess-Martin Oxidation 90-98%Unreacted Alcohol (trace)
PCC Oxidation 75-90%Carboxylic Acid (variable, up to 10-15% if water is present), Unreacted Alcohol (trace)

Experimental Protocols

Swern Oxidation of 1-Hydroxymethyladamantane
  • To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq.) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of 1-hydroxymethyladamantane (1.0 eq.) in anhydrous DCM dropwise.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq.) dropwise and stir for an additional 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Dess-Martin Oxidation of 1-Hydroxymethyladamantane
  • To a solution of 1-hydroxymethyladamantane (1.0 eq.) in anhydrous dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.1 eq.) in one portion.

  • Stir the reaction at room temperature and monitor by TLC (typically complete within 1-3 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

PCC Oxidation of 1-Hydroxymethyladamantane
  • To a suspension of pyridinium chlorochromate (PCC) (1.5 eq.) and celite in anhydrous dichloromethane (DCM) at room temperature, add a solution of 1-hydroxymethyladamantane (1.0 eq.) in anhydrous DCM.

  • Stir the mixture at room temperature and monitor by TLC (typically 2-4 hours).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Oxidation_Pathways cluster_main Main Reaction Pathway cluster_side Side-Product Formation 1-Hydroxymethyladamantane 1-Hydroxymethyladamantane 1-Adamantanecarboxaldehyde 1-Adamantanecarboxaldehyde 1-Hydroxymethyladamantane->1-Adamantanecarboxaldehyde Oxidation (Swern, DMP, PCC) MTM Ether MTM Ether 1-Hydroxymethyladamantane->MTM Ether Pummerer Rearrangement (Swern, high temp.) 1-Adamantanecarboxylic Acid 1-Adamantanecarboxylic Acid 1-Adamantanecarboxaldehyde->1-Adamantanecarboxylic Acid Over-oxidation (e.g., PCC + H2O)

Caption: Reaction pathways in the oxidation of 1-hydroxymethyladamantane.

Troubleshooting_Workflow start Experiment Start: Oxidation of 1-Hydroxymethyladamantane check_yield Low Yield? start->check_yield check_overoxidation Over-oxidation to Acid? check_yield->check_overoxidation No incomplete_rxn Troubleshoot: - Increase reagent equivalents - Extend reaction time - Check temperature check_yield->incomplete_rxn Yes check_byproducts Other Byproducts? check_overoxidation->check_byproducts No moisture Troubleshoot: - Use anhydrous conditions - Switch to milder oxidant (Swern/DMP) check_overoxidation->moisture Yes temp_control Troubleshoot (Swern): - Maintain -78°C strictly check_byproducts->temp_control Yes success Successful Oxidation check_byproducts->success No incomplete_rxn->check_overoxidation moisture->check_byproducts temp_control->success

Caption: Troubleshooting workflow for the oxidation of 1-hydroxymethyladamantane.

References

Technical Support Center: Purification of Polar Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of polar adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique challenges encountered during the purification of these compounds.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar adamantane derivatives.

Issue 1: Oiling out during recrystallization

Q: My polar adamantane derivative is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?

A: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[1] This often occurs when the compound's melting point is lower than the boiling point of the solvent, or when the supersaturation of the solution is too high.[1][2] For polar adamantane derivatives, the strong intermolecular interactions can also contribute to this issue.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Slow cooling allows molecules more time to orient themselves into a crystal lattice. Try letting the solution cool to room temperature slowly before placing it in an ice bath.[3]

  • Change the Solvent System:

    • Single Solvent: If you are using a single solvent, it may be too good a solvent. Try a solvent in which your compound has slightly lower solubility at elevated temperatures.[4]

    • Solvent/Anti-solvent: If using a solvent/anti-solvent system, add the anti-solvent more slowly and at a slightly elevated temperature to avoid rapid precipitation.[5] Common solvent systems for polar compounds include ethanol/water, acetone/hexane, and THF/hexane.[4][6]

  • Lower the Supersaturation: Use a slightly larger volume of solvent to dissolve the compound, ensuring it is not overly concentrated.[1]

  • Seeding: Introduce a seed crystal (a small, pure crystal of your compound) to the solution as it cools. This provides a template for crystal growth.[1][5]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal formation.

  • Trituration: If an oil has already formed, you can try to induce crystallization by adding a small amount of a poor solvent (like hexane or diethyl ether) and scratching the oil with a spatula.[2]

Issue 2: Poor separation during column chromatography

Q: I am having difficulty separating my polar adamantane derivative from impurities using normal-phase silica gel chromatography. The compound either streaks or doesn't move from the baseline.

A: The high polarity of functional groups like hydroxyl, carboxyl, or amino groups on the adamantane core can lead to very strong interactions with the polar stationary phase (silica gel), causing poor elution and band broadening (streaking).

Troubleshooting Steps:

  • Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol or ethanol) in your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane). For very polar compounds, a mobile phase of chloroform:methanol:water can be effective.[7][8]

  • Add a Modifier:

    • For acidic compounds (e.g., carboxylic acids): Add a small amount of a volatile acid, such as acetic acid or formic acid (0.1-1%), to the mobile phase. This helps to suppress the ionization of the carboxylic acid, reducing its interaction with the silica and improving peak shape.

    • For basic compounds (e.g., amines): Add a small amount of a volatile base, such as triethylamine or ammonium hydroxide (0.1-2%), to the mobile phase.[8] This neutralizes the acidic sites on the silica gel, minimizing strong adsorption of the basic compound.

  • Switch to a Different Stationary Phase:

    • Reverse-Phase Chromatography (C18): This is often a better choice for purifying polar compounds.[9][10] The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The polar adamantane derivative will elute earlier than non-polar impurities.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not retained in reverse-phase chromatography.[10] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of a non-polar solvent (like acetonitrile) and a small amount of a polar solvent (like water).[11]

    • Alumina: For basic compounds, alumina (neutral or basic) can be a good alternative to silica gel.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing polar adamantane derivatives?

A1: Common impurities can include:

  • Starting Materials: Unreacted starting materials are a frequent source of contamination.

  • Byproducts of the Reaction: Depending on the synthesis, you might have incompletely reacted intermediates or side-products from competing reactions. For instance, in hydroxylation reactions, you may get a mixture of mono- and di-hydroxylated products.[12][13]

  • Reagents and Catalysts: Residual reagents or catalysts used in the synthesis can also be present.

  • Solvents: Residual solvents from the reaction or workup can be trapped in the product.[5]

  • Isomers: In some cases, you may have a mixture of positional isomers (e.g., 1-hydroxyadamantane vs. 2-hydroxyadamantane).

Q2: How do I choose the right solvent for recrystallizing my polar adamantane derivative?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] A general principle is "like dissolves like". For polar adamantane derivatives, polar solvents are a good starting point.

Solvent Selection Strategy:

  • Start with single polar solvents: Test small amounts of your compound in solvents like ethanol, methanol, isopropanol, or water.[4]

  • Use a solvent pair: If a single solvent is not ideal, a two-solvent system can be very effective. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent (an "anti-solvent") in which it is insoluble. The two solvents must be miscible.[6]

    • Dissolve your compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent until the solution becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Q3: Can I use Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to purify highly polar adamantane derivatives?

A3: Yes, RP-HPLC is a powerful technique for the purification of polar adamantane derivatives.[9] On a non-polar stationary phase (like C18), polar compounds have weaker retention and elute earlier.

Tips for RP-HPLC of Polar Adamantane Derivatives:

  • Mobile Phase: Start with a high percentage of the aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid for acidic compounds, or ammonium formate/acetate for neutral or basic compounds) and a low percentage of the organic modifier (acetonitrile or methanol).

  • Gradient Elution: A gradient elution, where the percentage of the organic modifier is increased over time, is often necessary to elute less polar impurities.

  • pH Control: For ionizable compounds (acids or bases), controlling the pH of the mobile phase is crucial for achieving good peak shape and reproducible retention times.[14] The pH should ideally be at least 2 units away from the pKa of the analyte.

Data Presentation

Table 1: Common Recrystallization Solvents for Polar Adamantane Derivatives

Adamantane Derivative TypeExample Functional GroupRecommended Single SolventsRecommended Solvent Pairs
Alcohols -OHMethanol, Ethanol, Isopropanol, Water[4]Ethanol/Water, Acetone/Hexane[4][6]
Carboxylic Acids -COOHWater, Acetic Acid, EthanolEthyl Acetate/Hexane, Dichloromethane/Hexane
Amines -NH2Ethanol, IsopropanolDichloromethane/Methanol, Ethyl Acetate/Hexane
Amides -CONH2Water, EthanolEthanol/Diethyl Ether[6]

Table 2: Starting Mobile Phase Conditions for Chromatography of Polar Adamantane Derivatives

Chromatography ModeStationary PhaseTypical Mobile Phase for Polar AdamantanesComments
Normal Phase Silica GelDichloromethane/Methanol (9:1 to 8:2) with 0.1% Acetic Acid (for acids) or Triethylamine (for bases)Increase methanol percentage for more polar compounds.
Reverse Phase (RP-HPLC) C18Water/Acetonitrile (95:5) with 0.1% Formic Acid or TFAIncrease acetonitrile percentage to elute less polar compounds.[9]
HILIC Silica, Diol, or AmineAcetonitrile/Water (95:5) with a buffer (e.g., 10 mM Ammonium Formate)Ideal for very polar compounds not retained by RP.[11]

Experimental Protocols

Protocol 1: General Recrystallization Procedure for a Polar Adamantane Derivative

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on small-scale solubility tests (see Table 1).

  • Dissolution: Place the crude polar adamantane derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solid is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Solvent Pair: To the hot solution of the "good" solvent, add the "poor" solvent dropwise until the solution remains faintly turbid. Add a few more drops of the "good" solvent to clarify the solution, then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the "poor" solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below their melting point.

Protocol 2: Purification of a Hydroxylated Adamantane Derivative using Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude hydroxylated adamantane derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution:

    • Start with a mobile phase of low polarity (e.g., 95:5 Dichloromethane:Methanol).

    • Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Dichloromethane:Methanol) to elute the compound.

  • Fraction Collection: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified hydroxylated adamantane derivative.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Method cluster_analysis Purity Check cluster_end Final Product Crude_Product Crude Polar Adamantane Derivative Recrystallization Recrystallization Crude_Product->Recrystallization High Purity & Crystalline Chromatography Column Chromatography Crude_Product->Chromatography Complex Mixture Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Chromatography->Purity_Analysis Purity_Analysis->Recrystallization Further Purification Needed Purity_Analysis->Chromatography Further Purification Needed Pure_Product Pure Polar Adamantane Derivative Purity_Analysis->Pure_Product Purity Confirmed

Caption: General purification workflow for polar adamantane derivatives.

Caption: Troubleshooting flowchart for "oiling out" during recrystallization.

References

Technical Support Center: Optimizing Reaction Conditions for 1,4-Disubstituted Adamantanes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 1,4-disubstituted adamantanes.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues in your experimental workflow.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in adamantane functionalization can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Purity of Starting Materials: Impurities in the initial adamantane substrate can lead to side reactions and reduce the yield of the desired product. Ensure the purity of your adamantane starting material.[1]

  • Reaction Temperature and Pressure: The reaction rate is generally influenced by temperature and pressure. Excessively high temperatures can lead to product decomposition or the formation of unwanted byproducts. It is crucial to find an optimal temperature range that balances the reaction rate and product stability.[1]

  • Solvent Choice: The polarity, boiling point, and solubility characteristics of the solvent can significantly impact the reaction rate, selectivity, and yield. Experiment with a variety of solvents to find the most suitable one for your specific reaction.[1]

  • Reaction Time: Incomplete conversion of the starting material can result from a reaction time that is too short. Conversely, excessively long reaction times may promote the formation of side products. Monitoring the reaction progress using techniques like GC or HPLC can help determine the optimal reaction duration.[1]

  • Catalyst Activity: For catalyzed reactions, the activity of the catalyst is paramount. Zeolite catalysts, for instance, can suffer from low activity, leading to poor product yields.[2] Consider screening different catalysts or ensuring the activity of your current catalyst.

Question: I am observing the formation of multiple isomers (e.g., 1,2- and 1,3-disubstituted) instead of the desired 1,4-disubstituted product. How can I improve regioselectivity?

Answer: Achieving high regioselectivity in the disubstitution of adamantane is a common challenge. The bridgehead positions (1, 3, 5, and 7) are the most reactive tertiary carbons, making 1,3-disubstitution a common outcome.[3]

  • Directed C-H Functionalization: Employing a directing group on the mono-substituted adamantane can guide the second functionalization to the desired position.[4]

  • Catalyst Control: The choice of catalyst can significantly influence the regioselectivity of the reaction. Some catalytic systems can override the inherent reactivity of the substrate to favor a specific isomer.

  • Steric Hindrance: Introducing a bulky substituent at the 1-position can sterically hinder the adjacent bridgehead positions (3, 5, and 7), potentially favoring substitution at the more distant 4-position.

  • Stepwise Synthesis: A more controlled approach involves a multi-step synthesis where the adamantane cage is constructed from precursors that already contain the desired 1,4-substitution pattern.[4]

Question: My reaction is producing a significant amount of tar-like byproducts. What is causing this and how can I prevent it?

Answer: The formation of black tar is a known issue, particularly in isomerization reactions using strong Lewis acids like AlCl₃ to synthesize the adamantane core.[2]

  • Alternative Catalysts: Consider using alternative catalysts to AlCl₃, such as superacids, ionic liquids, or zeolites, which may reduce tar formation.[2]

  • Reaction Conditions: The severity of the reaction conditions can contribute to byproduct formation. Optimizing the temperature and reaction time may help minimize tar production.

  • Purification of Starting Material: Ensure the dicyclopentadiene starting material is purified to remove impurities that might contribute to polymerization and tar formation.

Question: I am having difficulty purifying my 1,4-disubstituted adamantane derivative. What purification techniques are most effective?

Answer: The purification of adamantane derivatives often relies on their crystalline nature.

  • Recrystallization: This is a common and effective method for purifying solid adamantane derivatives.

  • Column Chromatography: For separating mixtures of isomers or removing impurities, column chromatography on silica gel or alumina can be employed.[5]

  • Sublimation: Adamantane and some of its derivatives can be purified by sublimation due to their high volatility.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of 1,4-disubstituted adamantanes.

TroubleshootingWorkflow Start Start: Synthesis of 1,4-Disubstituted Adamantane CheckYield Check Yield and Purity Start->CheckYield LowYield Low Yield? CheckYield->LowYield Analysis PoorSelectivity Poor Regioselectivity? LowYield->PoorSelectivity No PurifyStartingMaterial Purify Starting Materials LowYield->PurifyStartingMaterial Yes SideProducts Excessive Side Products? PoorSelectivity->SideProducts No ChangeCatalyst Screen Alternative Catalysts or Directing Groups PoorSelectivity->ChangeCatalyst Yes OptimizeConditions Optimize Reaction Conditions: - Temperature - Time - Catalyst Loading SideProducts->OptimizeConditions Yes SuccessfulProduct Successful Product SideProducts->SuccessfulProduct No OptimizeConditions->CheckYield ChangeCatalyst->CheckYield PurifyStartingMaterial->OptimizeConditions

Troubleshooting workflow for adamantane synthesis.

Data Presentation

Table 1: Comparison of Catalytic Systems for Adamantane Synthesis from Tetrahydrodicyclopentadiene

Catalyst SystemYield (%)NotesReference
Aluminum Chloride (AlCl₃)30-40Can produce significant amounts of black tar.[2][2]
Boron trifluoride-hydrogen fluorideup to 30High-pressure reaction.[6]
SuperacidHighCan be difficult and costly to handle.[2]
ZeolitesVariableProne to low catalyst activity and coking.[2][2]

Table 2: Selected Examples of Adamantane Functionalization

Starting MaterialReagentsProductYield (%)Reference
AdamantaneBr₂, boiling1-Bromoadamantane-[7]
AdamantaneBr₂, Lewis AcidPolybrominated adamantanes-[7]
1-Hydroxyadamantan-4-oneEthyl (diethoxyphosphinyl)acetate1-Hydroxy-4-(carbethoxymethylene)adamantane88[5]
1-Chloro-4-(carbethoxymethylene)adamantaneH₂, Pd/C1-Chloro-4-(carbethoxymethyl)adamantane97[5]
1-Hydroxy-4-(carbethoxymethyl)adamantaneLiAlH₄1-Hydroxy-4-(2-hydroxyethyl)adamantane84[5]

Experimental Protocols

Protocol 1: Synthesis of Adamantane from endo-Tetrahydrodicyclopentadiene

This protocol is adapted from Organic Syntheses.[6]

  • Hydrogenation of Dicyclopentadiene:

    • In a Parr apparatus, combine 200 g of purified dicyclopentadiene, 100 ml of dry ether, and 1.0 g of platinum oxide.

    • Hydrogenate at 50 p.s.i. of hydrogen pressure for 4-6 hours. The reaction is exothermic.

    • Remove the catalyst by filtration.

    • Distill the filtrate to remove the ether, then collect the endo-tetrahydrodicyclopentadiene at a boiling point of 191-193°C. The yield is typically 96.5-98.4%.

  • Isomerization to Adamantane:

    • In a 500-ml Erlenmeyer flask equipped with a magnetic stirrer and an air condenser, place 200 g of molten endo-tetrahydrodicyclopentadiene.

    • Add 40 g of anhydrous aluminum chloride.

    • Heat the mixture to 150-180°C with stirring for 8-12 hours. Periodically, push any sublimed aluminum chloride back into the reaction mixture.

    • After cooling, carefully quench the reaction mixture with crushed ice and water.

    • Extract the product with ether, wash the ether layer, and dry it.

    • Remove the ether by distillation and collect the crude adamantane.

    • Purify the adamantane by recrystallization from a suitable solvent.

Protocol 2: Synthesis of 1-Hydroxy-4-(carbethoxymethylene)adamantane

This protocol is adapted from Majerski et al.[5]

  • To a solution of 1-hydroxyadamantan-4-one in a suitable solvent, add ethyl (diethoxyphosphinyl)acetate.

  • The reaction is carried out under appropriate conditions (e.g., in the presence of a base like sodium hydride) to facilitate the Horner-Wadsworth-Emmons reaction.

  • The reaction mixture is stirred at a controlled temperature for a specified duration.

  • After the reaction is complete, the mixture is worked up by adding water and extracting with an organic solvent like ether.

  • The combined organic extracts are dried and the solvent is removed under reduced pressure.

  • The resulting crude product, 1-hydroxy-4-(carbethoxymethylene)adamantane, can be purified by column chromatography or recrystallization, yielding the product as a dense, colorless oil (88% yield).[5]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 1,4-disubstituted adamantanes?

A1: The most common starting material is adamantane itself, which is typically synthesized from the isomerization of dicyclopentadiene.[2] For more complex 1,4-disubstituted adamantanes, a pre-functionalized adamantane derivative, such as 1-adamantanol or 1-bromoadamantane, is often used.

Q2: Why are the bridgehead positions of adamantane so reactive?

A2: The bridgehead positions (carbons 1, 3, 5, and 7) are tertiary carbons. Reactions that proceed through carbocation intermediates, such as electrophilic substitution, are favored at these positions due to the increased stability of the resulting tertiary carbocation.[3]

Q3: Are there any "green" or more environmentally friendly methods for adamantane synthesis?

A3: Research is ongoing to develop more sustainable methods. The traditional AlCl₃ method produces significant waste.[2] Alternative catalysts like zeolites are being explored as they are reusable and produce less waste, although they currently face challenges with activity and stability.[2]

Q4: Can I introduce two different substituents at the 1 and 4 positions?

A4: Yes, it is possible to synthesize 1,4-disubstituted adamantanes with two different functional groups. This is typically achieved through a stepwise functionalization. For example, starting with a 1-substituted adamantane, a second, different functional group can be introduced at the 4-position. The choice of reaction conditions and protecting groups is crucial to achieve the desired product.

Q5: What are the key safety precautions to take when working with reagents for adamantane synthesis?

A5: Many reagents used in adamantane synthesis are hazardous. For example, aluminum chloride is highly toxic and acidic.[2] Bromine is corrosive and toxic. Strong acids and bases should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and all reactions should be performed in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Protecting group strategies for hydroxymethyl and oxo functionalities in adamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with protecting group strategies for hydroxymethyl and oxo functionalities in the adamantane scaffold.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the protection and deprotection of hydroxymethyl and oxo groups on adamantane.

Hydroxymethyl Group Protection (Silyl Ethers)

Issue 1: Incomplete or Slow Silylation of Adamantane Methanol

  • Possible Causes:

    • Steric Hindrance: The bulky adamantane cage can sterically hinder the approach of the silylating agent to the hydroxymethyl group.[1][2]

    • Insufficiently Reactive Silylating Agent: For sterically hindered alcohols, a more reactive silylating agent may be required.

    • Inadequate Base: The base used may not be strong enough to deprotonate the alcohol effectively or to neutralize the HCl byproduct efficiently.[3]

    • Presence of Moisture: Silylating agents are sensitive to moisture, which can lead to their decomposition.

  • Solutions:

    • Choice of Silylating Agent:

      • For primary hydroxymethyl groups on adamantane, standard reagents like tert-butyldimethylsilyl chloride (TBSCl) or triethylsilyl chloride (TESCl) with imidazole in DMF are often sufficient.[4]

      • If steric hindrance is significant (e.g., in more substituted adamantane derivatives), consider using a more reactive silylating agent like a silyl triflate (e.g., TBSOTf) with a non-nucleophilic hindered base like 2,6-lutidine.[5]

    • Reaction Conditions:

      • Ensure strictly anhydrous conditions by using freshly distilled solvents and flame-dried glassware.

      • Increase the reaction temperature, but monitor for potential side reactions.

      • Use a higher concentration of reagents. The Corey protocol suggests high concentrations in DMF for efficient silylation.[4]

    • Catalyst: The addition of a catalyst like N-methylimidazole or iodine can significantly accelerate silylation reactions.[4]

Issue 2: Difficulty in Deprotecting Adamantane Silyl Ethers

  • Possible Causes:

    • Steric Hindrance: The bulky adamantane group can hinder the access of the deprotecting agent to the silicon atom.

    • Inappropriate Deprotection Reagent: The chosen reagent may not be strong enough to cleave the specific silyl ether bond.

  • Solutions:

    • Fluoride-Based Reagents:

      • Tetrabutylammonium fluoride (TBAF) in THF is a common and effective reagent for cleaving most silyl ethers.[6]

      • For more robust silyl ethers like tert-butyldiphenylsilyl (TBDPS), longer reaction times or elevated temperatures may be necessary.

      • A buffered solution of HF-pyridine in acetonitrile can be effective for cleaving hindered silyl ethers.[7]

    • Acidic Conditions:

      • Mild acids like acetic acid in a water/THF mixture can be used, but the stability of different silyl ethers to acid varies significantly (TMS < TES < TBS < TIPS < TBDPS).[8]

      • Care must be taken if other acid-sensitive functional groups are present in the molecule.

Issue 3: Unwanted Migration of the Silyl Group in Polyhydroxylated Adamantanes

  • Possible Causes:

    • The use of basic or acidic conditions during work-up or subsequent reaction steps can catalyze the migration of the silyl group to a thermodynamically more stable position.

  • Solutions:

    • Use of Orthogonal Protecting Groups: If multiple hydroxyl groups are present, employ orthogonal protecting groups that can be removed under different conditions.[9] For example, protect one hydroxyl as a silyl ether and another as a benzyl ether.

    • Careful Control of pH: Maintain neutral pH during work-up and purification steps wherever possible.

    • Use of Mild Reagents: Employ the mildest possible conditions for both protection and deprotection to minimize the risk of migration.

Oxo Group Protection (Ketals)

Issue 1: Incomplete Ketalization of Adamantanone

  • Possible Causes:

    • Equilibrium Position: Ketal formation is a reversible reaction, and the presence of water can shift the equilibrium back to the starting materials.[10]

    • Steric Hindrance: The rigid adamantane structure can disfavor the formation of the tetrahedral intermediate required for ketalization.

  • Solutions:

    • Water Removal:

      • Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene or benzene) to azeotropically remove water as it is formed.[10]

      • Alternatively, add a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture.

    • Choice of Diol and Catalyst:

      • Ethylene glycol is commonly used to form a stable 5-membered ring ketal.[11]

      • Use a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid.[10] For acid-sensitive substrates, milder Lewis acid catalysts can be employed.[12]

    • Reaction Conditions:

      • Use an excess of the diol to drive the equilibrium towards the product.

      • Increase the reaction temperature to reflux.

Issue 2: Difficulty in Hydrolyzing the Adamantyl Ketal

  • Possible Causes:

    • Ketal Stability: Cyclic ketals, especially those derived from ethylene glycol, are generally stable.

    • Insufficient Acid Catalyst or Water: The hydrolysis of ketals is acid-catalyzed and requires the presence of water.[13]

  • Solutions:

    • Acidic Hydrolysis:

      • Treat the ketal with an aqueous acid solution (e.g., HCl, H₂SO₄, or acetic acid) in a co-solvent like THF or acetone.[14]

      • The rate of hydrolysis can be increased by raising the temperature.

    • Lewis Acid Catalysis: For very stable ketals, Lewis acids in the presence of a water source can be effective.

Issue 3: Formation of Side Products During Ketalization

  • Possible Causes:

    • In the presence of strong acids and high temperatures, acid-catalyzed side reactions such as rearrangements of the adamantane core or polymerization of the diol can occur.

  • Solutions:

    • Use of Milder Catalysts: Consider using milder acid catalysts like pyridinium p-toluenesulfonate (PPTS).

    • Control of Reaction Time and Temperature: Monitor the reaction closely and avoid unnecessarily long reaction times or excessive temperatures.

    • Use of Stoichiometric Reagents: Avoid a large excess of the acid catalyst.

Frequently Asked Questions (FAQs)

Q1: Which silyl ether protecting group is best for a hydroxymethyl group on an adamantane scaffold?

A1: The choice depends on the desired stability and the reaction conditions in subsequent steps.

  • tert-Butyldimethylsilyl (TBS): This is a good general-purpose protecting group offering a balance of stability and ease of removal. It is stable to a wide range of non-acidic reagents.[4]

  • *Triisopropylsilyl (TIPS): Due to its greater steric bulk, TIPS offers higher stability, especially towards acidic conditions, compared to TBS.[5][8] It is a good choice if subsequent reactions involve moderately acidic conditions.

  • tert-Butyldiphenylsilyl (TBDPS): This is one of the most robust silyl ethers and is highly stable to acidic conditions and some fluoride sources. It should be used when maximum stability is required.[8]

Q2: How can I selectively protect one of two different hydroxyl groups on an adamantane derivative?

A2: Selective protection can be achieved by exploiting differences in steric hindrance or by using an orthogonal protection strategy.

  • Steric Hindrance: A bulkier silylating agent (e.g., TIPS-Cl) will preferentially react with a less sterically hindered hydroxyl group.[8]

  • Orthogonal Strategy: Protect the two hydroxyl groups with protecting groups that can be removed under different conditions. For example, protect one as a silyl ether (removed by fluoride) and the other as a benzyl ether (removed by hydrogenolysis).[15]

Q3: My ketal deprotection is very slow. What can I do to speed it up?

A3: The hydrolysis of ketals is acid-catalyzed. To accelerate the reaction, you can:

  • Increase the concentration of the acid catalyst.

  • Increase the reaction temperature.

  • Ensure an adequate amount of water is present in the reaction mixture.

  • Consider using a stronger acid if compatible with the rest of your molecule.[16]

Q4: Are there any alternatives to ethylene glycol for protecting adamantanone?

A4: Yes, other 1,2- and 1,3-diols can be used. For example, 1,3-propanediol forms a 6-membered ring ketal, which may have different stability and hydrolysis kinetics compared to the 5-membered ring from ethylene glycol.[12] Thioacetals, formed from dithiols like 1,2-ethanedithiol, are another alternative. They are stable to acidic conditions but can be removed with reagents like HgCl₂ or under oxidative conditions.[17]

Quantitative Data Summary

Protecting GroupFunctionalityProtection Reagent/ConditionsDeprotection Reagent/ConditionsTypical YieldReference(s)
TBS Ether HydroxymethylTBSCl, Imidazole, DMF, rtTBAF, THF, rt>90%[4]
TIPS Ether HydroxymethylTIPSOTf, 2,6-Lutidine, CH₂Cl₂, 0 °C to rtTBAF, THF, rt>85%[5]
Ethylene Ketal OxoEthylene glycol, p-TsOH, Toluene, reflux (Dean-Stark)1M HCl, THF, rt97-99.5%[10][18]

Note: Yields are general and can vary depending on the specific adamantane substrate and reaction scale.

Experimental Protocols

Protocol 1: Protection of 1-Adamantanemethanol as its TBS Ether
  • To a solution of 1-adamantanemethanol (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Protection of 2-Adamantanone as its Ethylene Ketal
  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add 2-adamantanone (1.0 eq), ethylene glycol (1.5 eq), a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq), and toluene.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Cool the reaction mixture to room temperature.

  • Wash the solution with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can often be used without further purification, or it can be recrystallized or purified by column chromatography if necessary.[10]

Diagrams

Protection_Deprotection_Workflow cluster_protection Protection cluster_reaction Further Synthesis cluster_deprotection Deprotection Adamantane_OH Adamantane-CH2OH Protected_Adamantane_OSi Adamantane-CH2OTBS Adamantane_OH->Protected_Adamantane_OSi Protection Silylating_Agent Silylating Agent (e.g., TBSCl, Imidazole) Silylating_Agent->Adamantane_OH Reaction_Step Desired Chemical Transformation Protected_Adamantane_OSi->Reaction_Step Reaction_Product Modified Adamantane Derivative (Protected) Reaction_Step->Reaction_Product Final_Product Final Product (Adamantane-CH2OH) Reaction_Product->Final_Product Deprotection Deprotecting_Agent Deprotecting Agent (e.g., TBAF) Deprotecting_Agent->Reaction_Product Ketal_Protection_Logic Start Start: Protect Adamantanone Check_Sensitivity Is the substrate acid-sensitive? Start->Check_Sensitivity Strong_Acid Use strong acid catalyst (p-TsOH, H2SO4) Check_Sensitivity->Strong_Acid No Mild_Acid Use mild Lewis acid or PPTS Check_Sensitivity->Mild_Acid Yes Reaction_Setup Reaction with Diol (e.g., Ethylene Glycol) Strong_Acid->Reaction_Setup Mild_Acid->Reaction_Setup Water_Removal Remove water (Dean-Stark or dehydrating agent) Reaction_Setup->Water_Removal End Protected Adamantanone (Ketal) Water_Removal->End

References

Technical Support Center: Improving Regioselectivity of Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of adamantane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in adamantane functionalization challenging?

A1: The rigid, cage-like structure of adamantane presents a unique challenge for regioselective functionalization. Adamantane has two types of C-H bonds: tertiary (at the four bridgehead positions) and secondary (at the six methylene bridges). The bond dissociation energies of these C-H bonds are unusually high and quite similar (99 kcal/mol for 3° C-H and 96 kcal/mol for 2° C-H), making it difficult to selectively target one type over the other.[1][2][3] Many reactions that are typically selective for tertiary C-H bonds in other alkanes may show poor selectivity with adamantane due to this small difference in reactivity and steric factors.[4]

Q2: My reaction is producing a mixture of 1- and 2-substituted adamantane isomers. How can I improve the selectivity for the bridgehead (tertiary) position?

A2: Improving selectivity for the tertiary position often requires careful selection of the reaction conditions and catalyst system. Here are a few strategies:

  • Photocatalytic Methods: Dual catalytic systems employing an iridium photocatalyst in tandem with a hydrogen atom transfer (HAT) catalyst, such as a quinuclidine-based catalyst, have shown excellent regioselectivity (>20:1) for the 3° position.[1]

  • Enzymatic Hydroxylation: Certain microorganisms, like Streptomyces griseoplanus, exhibit high regioselectivity for the hydroxylation of adamantane at the 1-position through the action of cytochrome P450 enzymes.[5][6]

  • Halogenation with Lewis Acids: While bromination of adamantane with bromine can yield 1-bromoadamantane, the use of a Lewis acid catalyst can promote multiple substitutions.[7] For selective monobromination at the bridgehead position, carefully controlled, non-catalyzed conditions are often preferred.[7]

  • Directing Groups: For more complex adamantane derivatives, installing a directing group can guide the functionalization to a specific C-H bond.[8][9][10][11]

Q3: I am observing low yields in my adamantane functionalization reaction. What are the possible causes and solutions?

A3: Low yields can stem from several factors:

  • Inertness of Adamantane C-H Bonds: The high bond dissociation energies of adamantane's C-H bonds require highly reactive intermediates for their activation.[1][2] If the reaction conditions are not sufficiently energetic, the conversion will be low. Consider using more reactive catalysts or higher energy input (e.g., UV light for certain photochemical reactions).[1]

  • Poor Solubility: Adamantane and its derivatives are often highly lipophilic and may have poor solubility in certain reaction media.[12] Ensure your solvent system is appropriate for dissolving all reactants. In some cases, using co-solvents or phase-transfer catalysts can be beneficial.

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure that the reaction is performed under an inert atmosphere if the catalyst is air-sensitive and that the temperature is within the catalyst's stability range.

  • Substrate Inhibition: In enzymatic reactions, high concentrations of the adamantane substrate can sometimes inhibit the enzyme's activity.[5] An optimization of the substrate concentration may be necessary.

Q4: Can I selectively functionalize the secondary (methylene) position of adamantane?

A4: While functionalization at the tertiary bridgehead position is more common due to the slightly weaker C-H bond and the formation of a more stable radical or carbocation intermediate, selective functionalization of the secondary position is possible, though more challenging.[7] Some strategies include:

  • Sterically Hindered Reagents: Using sterically bulky reagents may favor attack at the less hindered secondary positions.

  • Directing Groups: Attaching a directing group to the adamantane core can orient the reaction to a specific secondary C-H bond.

  • Specific Catalytic Systems: Some transition metal-catalyzed reactions have shown selectivity for secondary C-H bonds, although this is less common for adamantane itself.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Photocatalytic Alkylation
Symptom Possible Cause Troubleshooting Steps
Significant formation of 2-alkylated adamantane byproduct.1. Inappropriate HAT catalyst. 2. Incorrect photocatalyst. 3. Suboptimal reaction conditions.1. Verify HAT Catalyst: Use a quinuclidine-based HAT catalyst, as these have been shown to be highly selective for the 3° C-H bond of adamantane.[1] 2. Check Photocatalyst: Ensure you are using the correct iridium photocatalyst specified in the protocol. Different photocatalysts can have varying redox potentials and may lead to different selectivity.[8][13] 3. Optimize Conditions: Adjust the solvent, temperature, and light source as specified in the relevant literature. Ensure the reaction is run for the optimal time to avoid side reactions.
Low conversion to any product.1. Insufficient light intensity. 2. Degassed solvent not used. 3. Catalyst concentration too low.1. Light Source: Ensure the LED lamps are positioned correctly and are of the specified wavelength and power.[14] 2. Inert Atmosphere: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can quench the excited state of the photocatalyst. 3. Catalyst Loading: Verify the catalyst loading is as per the protocol.
Issue 2: Inefficient Enzymatic Hydroxylation
Symptom Possible Cause Troubleshooting Steps
Low yield of 1-adamantanol.1. Poor cell viability or enzyme activity. 2. Inadequate induction of hydroxylating enzymes. 3. Presence of inhibitors.1. Cell Culture: Ensure the microbial culture is healthy and in the correct growth phase for biotransformation. 2. Inducer: Some microbial systems require an inducer to express the necessary cytochrome P450 enzymes. 1-Adamantanol itself has been shown to be an effective inducer.[5] 3. Inhibitors: Avoid known cytochrome P450 inhibitors like 1-aminobenzotriazole or menadione in the culture medium.[6]
Formation of di-hydroxylated byproducts.1. Over-reaction. 2. Non-specific enzyme activity.1. Reaction Time: Monitor the reaction over time and stop it once the maximum yield of the desired monohydroxylated product is reached. 2. Strain Selection: If over-oxidation is a persistent issue, consider screening other microbial strains that may have more specific mono-hydroxylating activity.

Quantitative Data Summary

Table 1: Regioselectivity of Adamantane Functionalization with Different Methods

Reaction Catalyst/Reagent Product(s) Regioselectivity (3°:2°) Yield (%) Reference
Photocatalytic AlkylationIr(dF(CF3)ppy)2(dtbbpy)PF6 / Quinuclidine-based HAT catalyst1-Alkyladamantane>20:165-94[1]
Enzymatic HydroxylationStreptomyces griseoplanus1-AdamantanolHighly regioselective32 (molar conversion)[6]
Oxidative CarbonylationDTBP, CO, Benzyl alcohol1- and 2-Adamantyl benzyl esters2:177[1]
BrominationBr2 (boiling)1-BromoadamantaneSelective for mono-substitution at 3° position-[7]
HydroxylationH2O-CBr4, Pd/Ni/Ru/Co/Mo/W/Fe complexes1-AdamantanolSelective for nodal positionup to 85[15]

Experimental Protocols

Protocol 1: Photocatalytic Tertiary-Selective Alkylation of Adamantane

This protocol is adapted from a method demonstrating high regioselectivity for the bridgehead C-H bonds of adamantanes.[8][10][13]

Materials:

  • Adamantane

  • Alkene (e.g., phenyl vinyl sulfone)

  • Iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6)

  • Quinuclidine-based HAT catalyst

  • Degassed solvent (e.g., 1,2-dichloroethane)

  • Schlenk tube or similar reaction vessel

  • Blue LED lamps (456 nm)

  • Stir plate

Procedure:

  • To a Schlenk tube, add adamantane (1.5 equiv.), the iridium photocatalyst (1-2 mol%), and the quinuclidine-based HAT catalyst (5-10 mol%).

  • Add the alkene (1.0 equiv.).

  • Add the degassed solvent to achieve the desired concentration (e.g., 0.1 M).

  • Seal the tube and place it on a stir plate.

  • Irradiate the reaction mixture with blue LED lamps for 8-24 hours at room temperature.

  • Upon completion, the reaction mixture can be concentrated and purified by column chromatography on silica gel to isolate the 1-alkyladamantane product.

Protocol 2: Biocatalytic Hydroxylation of Adamantane

This protocol is based on the use of whole-cell biocatalysts for the regioselective hydroxylation of adamantane.[5][6]

Materials:

  • Streptomyces griseoplanus culture

  • Appropriate growth medium

  • Adamantane

  • Tween 60 (or other suitable surfactant)

  • Shaking incubator

  • Centrifuge

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Cultivate Streptomyces griseoplanus in a suitable liquid medium until it reaches the desired growth phase.

  • Prepare a solution of adamantane (e.g., 0.3 mmol) with a surfactant like Tween 60 (e.g., 3% v/v) to aid in its dispersion in the aqueous medium.

  • Add the adamantane solution to the microbial culture.

  • Incubate the culture with shaking at an appropriate temperature (e.g., 30 °C) for 48-72 hours.

  • After the incubation period, separate the cells from the culture broth by centrifugation.

  • Extract the supernatant with an organic solvent such as ethyl acetate.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product by GC-MS or NMR to confirm the formation of 1-adamantanol and determine the conversion yield.

Visualizations

experimental_workflow_photocatalysis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Adamantane & Alkene ReactionVessel Schlenk Tube Reactants->ReactionVessel Catalysts Ir Photocatalyst & HAT Catalyst Catalysts->ReactionVessel Solvent Degassed Solvent Solvent->ReactionVessel Irradiation Blue LED Irradiation ReactionVessel->Irradiation Concentration Concentration Irradiation->Concentration Reaction Completion Purification Column Chromatography Concentration->Purification Product 1-Alkyladamantane Purification->Product

Caption: Workflow for Photocatalytic Alkylation of Adamantane.

signaling_pathway_regioselectivity cluster_adamantane Adamantane C-H Bonds cluster_methods Functionalization Methods cluster_products Products Tertiary_CH Tertiary C-H (Bridgehead) Photocatalysis Photocatalysis with Quinuclidine HAT Tertiary_CH->Photocatalysis Highly Selective Enzymatic Enzymatic Hydroxylation Tertiary_CH->Enzymatic Highly Selective Radical Non-selective Radical Reaction Tertiary_CH->Radical Secondary_CH Secondary C-H (Methylene) Secondary_CH->Radical Product_1 1-Substituted Adamantane Photocatalysis->Product_1 Enzymatic->Product_1 Radical->Product_1 Product_2 2-Substituted Adamantane Radical->Product_2

Caption: Logical Relationships for Improving Adamantane Regioselectivity.

References

Technical Support Center: HPLC Analysis of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the High-Performance Liquid Chromatography (HPLC) analysis of 1-Hydroxymethyl-4-oxoadamantane. This resource provides detailed guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common chromatographic problems, specifically peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing refers to an asymmetrical chromatographic peak where the latter half of the peak is broader than the front half.[1][2] This distortion can negatively impact the accuracy and precision of quantification by making it difficult for data systems to determine the exact start and end of a peak.[3]

Q2: Why is my this compound peak tailing?

A2: Peak tailing for a polar compound like this compound in reversed-phase HPLC is often caused by secondary interactions between the analyte and the stationary phase.[1][4] The hydroxyl group on your molecule can interact with residual silanol groups on the silica-based column packing material, leading to this issue.[2][5] Other potential causes include mobile phase pH, column overload, and issues with the HPLC system itself.[6]

Q3: How does mobile phase pH affect peak tailing for this compound?

A3: The pH of the mobile phase can influence the ionization state of both the analyte and the residual silanols on the column.[7][8] At a mid-range pH, silanol groups can be ionized and interact with polar analytes, causing tailing.[3][7] Adjusting the pH to a lower value (e.g., <3) can suppress the ionization of silanols, minimizing these secondary interactions.[1][3][4]

Q4: Can the choice of column affect peak tailing?

A4: Absolutely. Using a modern, high-purity silica column with end-capping can significantly reduce the number of available silanol groups for secondary interactions, leading to better peak shapes.[4][7] For polar compounds, columns with alternative stationary phases (e.g., polar-embedded or hybrid phases) might also provide improved symmetry.[1]

Troubleshooting Guide: Peak Tailing

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Initial Checks & Common Causes

Issue: All peaks in the chromatogram are tailing.

  • Possible Cause: A physical problem in the HPLC system is affecting the entire flow path.

  • Troubleshooting Steps:

    • Check for System Voids: Inspect for any gaps in the column packing bed, which can cause peak distortion.[3] A sudden drop in pressure or a visible channel at the column inlet are indicators.

    • Inspect Tubing and Connections: Ensure all fittings are tight and that the tubing between the column and detector is as short and narrow as possible to minimize extra-column volume.[7][9]

    • Examine the Column Frit: A partially blocked inlet frit can distort the sample flow.[10] Try reversing and flushing the column (if the manufacturer's instructions permit) to dislodge particulates.[4]

Issue: Only the this compound peak is tailing.

  • Possible Cause: A chemical interaction between your analyte and the stationary phase.

  • Troubleshooting Steps:

    • Evaluate Secondary Silanol Interactions: This is a very common cause for polar analytes.[2][4][5]

      • Lower Mobile Phase pH: Adjust the mobile phase to a pH below 3 using an appropriate buffer (e.g., phosphate buffer) or acid additive (e.g., formic acid, trifluoroacetic acid).[1][3][4] This protonates the silanol groups, reducing their ability to interact with your analyte.[3]

      • Use a Mobile Phase Additive: Incorporate a competing amine, like triethylamine (TEA), into your mobile phase to mask the active silanol sites.[1]

      • Consider a Different Column: Switch to an end-capped column or one with a different stationary phase (e.g., polar-embedded, hybrid silica) designed to minimize silanol interactions.[1][7]

Experimental Protocols & Optimization

Protocol 1: Mobile Phase pH Adjustment

  • Baseline Experiment: Run your standard method and record the peak asymmetry factor.

  • Preparation of Acidified Mobile Phase: Prepare your aqueous mobile phase with a pH of 2.5-3.0 using a suitable buffer or by adding a small amount of an acid like formic acid or phosphoric acid.

  • Column Equilibration: Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

  • Analysis: Inject your sample and compare the peak shape to the baseline experiment.

Protocol 2: Sample Concentration and Injection Volume

  • Sample Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10) in the mobile phase.

  • Analysis: Inject the same volume of each dilution.

  • Evaluation: If peak tailing improves with more dilute samples, your original sample may have been overloading the column.[2][3] Determine the highest concentration that provides an acceptable peak shape.

Data Presentation: Troubleshooting Parameters

The following table summarizes key parameters to adjust when troubleshooting peak tailing for this compound.

ParameterRecommended AdjustmentExpected OutcomePotential Side Effects
Mobile Phase pH Decrease to pH < 3Reduced silanol interactions, improved peak symmetry.[1][3][4]May alter the retention time of the analyte.[4]
Buffer Strength Increase buffer concentration (e.g., >20 mM)Can help mask residual silanol activity.[5]May affect mass spectrometry compatibility if used.
Column Type Switch to an end-capped or polar-embedded columnMinimizes available silanol groups for interaction.[1][7]May require method re-validation.
Temperature Increase column temperatureCan improve mass transfer and reduce viscosity, sometimes improving peak shape.May affect analyte stability or retention time.
Sample Concentration Decrease sample concentration or injection volumePrevents column overload, which can cause tailing.[2][3]May decrease signal-to-noise ratio.
Mobile Phase Additive Add a competing base (e.g., triethylamine)Masks silanol groups to reduce secondary interactions.[1]Can suppress ionization in MS detection.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks system_issue Address System-Level Issues: - Check for column voids - Inspect tubing and connections - Clean/replace column frit check_all_peaks->system_issue  Yes analyte_issue Investigate Analyte-Specific Interactions check_all_peaks->analyte_issue No   re_evaluate Re-evaluate Peak Shape system_issue->re_evaluate mobile_phase_opt Optimize Mobile Phase: - Lower pH to < 3 - Increase buffer strength - Add a competing amine (e.g., TEA) analyte_issue->mobile_phase_opt column_check Consider Column Effects: - Switch to an end-capped column - Try a polar-embedded or hybrid column mobile_phase_opt->column_check overload_check Check for Column Overload: - Reduce sample concentration - Decrease injection volume column_check->overload_check overload_check->re_evaluate Adjusted re_evaluate->analyte_issue Tailing Persists   resolved Issue Resolved re_evaluate->resolved  Symmetrical Peak not_resolved Issue Persists: Consult further documentation or contact technical support re_evaluate->not_resolved No Improvement after Multiple Adjustments

Caption: Troubleshooting workflow for HPLC peak tailing.

References

Technical Support Center: Synthesis of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 1-Hydroxymethyl-4-oxoadamantane. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to assist in overcoming common challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Problem ID Question Possible Causes Suggested Solutions
TSG-001 Low yield in the initial carboxylation of adamantane to 1-adamantanecarboxylic acid. - Inadequate mixing of the multiphasic reaction mixture.- Suboptimal concentration of sulfuric acid.- Loss of product during workup and extraction.- Ensure vigorous mechanical stirring to create a fine emulsion.- Use sulfuric acid with a concentration of 95-98% for optimal results.[1]- Perform multiple extractions with a suitable organic solvent like chloroform or carbon tetrachloride.[1]
TSG-002 Formation of multiple-oxidized byproducts during the oxidation of 1-adamantanecarboxylic acid to the 4-oxo derivative. - Over-oxidation due to harsh reaction conditions (temperature, oxidant concentration).- Non-selective oxidizing agent.- Carefully control the reaction temperature and the rate of oxidant addition.- Consider using a milder, more selective oxidizing agent.- Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction upon completion.
TSG-003 Incomplete reduction of the carboxylic acid to the hydroxymethyl group. - Insufficient amount of reducing agent.- Deactivation of the reducing agent by moisture.- Low reaction temperature.- Use a slight excess of a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[2]- Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Maintain the appropriate reaction temperature as specified in the protocol.
TSG-004 The final product is difficult to purify and contains persistent impurities. - Presence of unreacted starting materials or intermediates.- Formation of isomeric byproducts.- Adamantane derivatives can be challenging to separate due to similar physical properties.- Employ column chromatography with a carefully selected solvent system for separation.- Recrystallization from a suitable solvent can be effective for removing impurities.[3]- Washing the crude product with water can help remove more polar, poly-hydroxylated impurities.[3]
TSG-005 Scale-up of the reaction leads to a significant drop in yield and purity. - Inefficient heat transfer in larger reaction vessels.- Mass transfer limitations due to inadequate mixing at a larger scale.- Changes in reaction kinetics at scale.- Use a reactor with efficient heat exchange capabilities.- Adapt the stirring mechanism for the larger volume to ensure homogeneity.- Perform a pilot run at an intermediate scale to identify and address potential scale-up issues before proceeding to a full-scale reaction.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound?

A common and logical synthetic pathway involves a multi-step process:

  • Carboxylation of adamantane to form 1-adamantanecarboxylic acid.

  • Oxidation of 1-adamantanecarboxylic acid at the C-4 position to yield 4-oxoadamantane-1-carboxylic acid.

  • Reduction of the carboxylic acid group to a primary alcohol, affording the final product, this compound.

Q2: What are the critical safety precautions to take during this synthesis?

The synthesis involves strong acids (e.g., concentrated sulfuric acid), powerful reducing agents (e.g., LiAlH₄), and potentially hazardous solvents. It is imperative to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle LiAlH₄ with extreme care, as it reacts violently with water. Ensure all equipment is dry and the reaction is performed under an inert atmosphere.

  • Quench reactive reagents slowly and carefully during the workup procedure.

Q3: How can I monitor the progress of the reactions?

Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reactions. TLC can provide a quick qualitative assessment of the reaction's progress by comparing the spots of the starting material, product, and any byproducts. GC-MS can be used for a more detailed analysis of the reaction mixture composition.

Q4: What are the expected spectroscopic signatures for this compound?

  • ¹H NMR: You would expect to see distinct signals for the protons of the hydroxymethyl group (-CH₂OH) and the protons on the adamantane cage. The protons adjacent to the carbonyl and hydroxymethyl groups will be the most deshielded.

  • ¹³C NMR: Characteristic peaks for the carbonyl carbon (C=O), the carbon of the hydroxymethyl group (-CH₂OH), and the carbons of the adamantane skeleton would be observed.

  • IR Spectroscopy: Look for a strong absorption band for the carbonyl group (C=O) around 1700-1725 cm⁻¹ and a broad absorption for the hydroxyl group (-OH) around 3200-3600 cm⁻¹.

Q5: Are there any common side reactions to be aware of?

Yes, potential side reactions include:

  • Formation of isomeric products, such as oxidation at a different position on the adamantane ring.

  • Over-oxidation leading to the formation of di-oxo or other poly-functionalized adamantane derivatives.

  • Incomplete reduction, leaving some of the carboxylic acid intermediate in the final product.

Experimental Protocol: Synthesis of this compound

This protocol outlines a plausible, multi-step synthesis for this compound.

Step 1: Synthesis of 1-Adamantanecarboxylic Acid

  • In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, add adamantane and carbon tetrachloride.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid while maintaining the temperature below 20°C.

  • Add a solution of tert-butyl alcohol in formic acid dropwise over 1-2 hours, keeping the temperature between 15-25°C.

  • Stir for an additional 30 minutes after the addition is complete.

  • Pour the reaction mixture onto crushed ice and separate the organic layer.

  • Extract the aqueous layer with carbon tetrachloride.

  • Combine the organic layers and wash with water, followed by extraction with ammonium hydroxide to precipitate the ammonium salt of the carboxylic acid.

  • Collect the salt by filtration, suspend it in water, and acidify with hydrochloric acid.

  • Extract the product with chloroform, dry the organic layer over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 1-adamantanecarboxylic acid.

  • Recrystallize from a suitable solvent like methanol/water to get the pure product.

Step 2: Synthesis of 4-Oxoadamantane-1-carboxylic Acid

  • Dissolve 1-adamantanecarboxylic acid in a suitable solvent such as acetic acid.

  • Add a suitable oxidizing agent (e.g., chromium trioxide in acetic acid or potassium permanganate) portion-wise while controlling the temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy the excess oxidant.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 3: Synthesis of this compound

  • Suspend Lithium Aluminum Hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) in a dry, inert atmosphere.

  • Cool the suspension in an ice bath.

  • Add a solution of 4-oxoadamantane-1-carboxylic acid in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is fully consumed (monitor by TLC).

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • Purify the crude this compound by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Reduction Adamantane Adamantane Carboxylation Carboxylation Adamantane->Carboxylation HCOOH, H₂SO₄ Adamantane_1_COOH Adamantane_1_COOH Carboxylation->Adamantane_1_COOH 1-Adamantanecarboxylic Acid Oxidation Oxidation Adamantane_1_COOH->Oxidation [O] Oxoadamantane_COOH Oxoadamantane_COOH Oxidation->Oxoadamantane_COOH 4-Oxoadamantane-1-carboxylic Acid Reduction Reduction Oxoadamantane_COOH->Reduction LiAlH₄ Final_Product Final_Product Reduction->Final_Product this compound troubleshooting_logic Start Low Yield or Purity Issue Check_Step Identify Problematic Step: Carboxylation, Oxidation, or Reduction? Start->Check_Step Carboxylation_Issue Carboxylation Problem: - Incomplete reaction? - Side products? Check_Step->Carboxylation_Issue Step 1 Oxidation_Issue Oxidation Problem: - Over-oxidation? - Isomer formation? Check_Step->Oxidation_Issue Step 2 Reduction_Issue Reduction Problem: - Incomplete reduction? - Impure starting material? Check_Step->Reduction_Issue Step 3 Solution_Carboxylation Solution: - Optimize acid concentration. - Improve mixing. Carboxylation_Issue->Solution_Carboxylation Solution_Oxidation Solution: - Use milder oxidant. - Control temperature. Oxidation_Issue->Solution_Oxidation Solution_Reduction Solution: - Ensure anhydrous conditions. - Use excess LiAlH₄. Reduction_Issue->Solution_Reduction

References

Technical Support Center: Characterization of Impurities in 1-Hydroxymethyl-4-oxoadamantane Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities that may arise during the synthesis of 1-Hydroxymethyl-4-oxoadamantane.

Troubleshooting Guides & FAQs

Q1: During the synthesis of this compound, I observe several unexpected peaks in my HPLC analysis. What are the likely impurities?

A1: Impurities in the synthesis of this compound can originate from two main stages: the oxidation of an adamantane precursor to 4-oxoadamantane and the subsequent hydroxymethylation.

Potential Impurities from the Oxidation Step:

  • Unreacted Starting Material: Adamantane or a substituted adamantane precursor.

  • Isomeric Adamantanols: If starting from adamantane, 1-adamantanol and 2-adamantanol can be formed as intermediates or byproducts.

  • Over-oxidation Products: Further oxidation can lead to the formation of adamantane diols or other poly-oxygenated derivatives.

Potential Impurities from the Hydroxymethylation Step:

  • Unreacted 4-oxoadamantane: Incomplete reaction will leave the starting ketone.

  • Products of Cannizzaro Reaction: If formaldehyde is used under basic conditions, it can undergo a disproportionation reaction to form methanol and formic acid (or a formate salt).

  • Formaldehyde Self-Condensation Products: Under certain conditions, formaldehyde can polymerize or undergo the formose reaction to create a complex mixture of sugars.

  • Double Hydroxymethylation Product: Reaction of the product with a second molecule of formaldehyde can lead to a di-hydroxymethylated adamantane derivative.

Q2: My final product shows a lower than expected melting point and broad NMR signals. How can I identify the specific impurities present?

A2: A combination of chromatographic and spectroscopic techniques is recommended for the definitive identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent first step for separating the impurities from the main product. A reversed-phase C18 column is often effective for separating adamantane derivatives.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities. The mass spectra will provide the molecular weight and fragmentation patterns of the separated components, aiding in their structural elucidation.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for the structural characterization of isolated impurities. Comparison of the chemical shifts and coupling constants with known adamantane derivatives can confirm the impurity structures.[4][5][6][7]

Q3: I suspect the presence of isomeric adamantanol impurities. How can I confirm this?

A3: The separation and identification of adamantanol isomers can be achieved using the following methods:

  • HPLC: Reversed-phase HPLC with a C18 column can separate 1-adamantanol and 2-adamantanol. The retention of these isomers is influenced by the position of the hydroxyl group.[1]

  • GC-MS: GC can effectively separate the isomers, and their mass spectra will show characteristic fragmentation patterns for adamantane derivatives.[2][8]

  • NMR Spectroscopy: 1H and 13C NMR spectra of 1-adamantanol and 2-adamantanol are distinct and can be used for unambiguous identification.

Quantitative Data Summary

The following table summarizes potential impurities, their likely origin, and typical analytical techniques for their characterization. Please note that the percentage of impurities can vary significantly depending on the specific reaction conditions.

Impurity NamePotential OriginTypical % Range (if available)Recommended Analytical Technique
AdamantaneIncomplete oxidationVariableGC-MS
1-AdamantanolIncomplete oxidation/Side-reactionVariableHPLC, GC-MS, NMR
2-AdamantanolIncomplete oxidation/Side-reactionVariableHPLC, GC-MS, NMR
4-OxoadamantaneIncomplete hydroxymethylationVariableHPLC, GC-MS, NMR
MethanolCannizzaro reaction of formaldehydeVariableGC-MS
Formic Acid/FormateCannizzaro reaction of formaldehydeVariableIC, HPLC
Adamantane DiolsOver-oxidationVariableHPLC-MS, NMR
Di(hydroxymethyl)oxoadamantaneDouble hydroxymethylationVariableHPLC-MS, NMR

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general method for the separation of this compound and its potential impurities. Method optimization may be required based on the specific impurity profile.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is suitable for the identification of volatile impurities such as unreacted starting materials and low molecular weight byproducts.

  • Column: Capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 min.

    • Ramp: 10 °C/min to 250 °C, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL.

Protocol 3: NMR Sample Preparation and Analysis

This protocol outlines the general procedure for preparing a sample for NMR analysis to confirm the structure of the main product and any isolated impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • 1H NMR: Acquire a proton NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.

  • 13C NMR: Acquire a carbon-13 NMR spectrum. Typical parameters include a 30-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 1024 or more).

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling constants to known values for adamantane derivatives to confirm the structure.

Visualizations

Caption: Synthesis pathway of this compound and potential impurity formation points.

Impurity_Characterization_Workflow Start Crude Product with Suspected Impurities HPLC HPLC Analysis (Impurity Profiling) Start->HPLC GCMS GC-MS Analysis (Volatile Impurities) Start->GCMS Isolate Isolate Impurities (Preparative HPLC/Column Chromatography) HPLC->Isolate If unknown peaks are significant Identify Identify Impurity Structures GCMS->Identify NMR NMR Spectroscopy (¹H, ¹³C, 2D) for Structural Elucidation Isolate->NMR NMR->Identify Quantify Quantify Impurities (Using Calibrated Methods) Identify->Quantify

Caption: General workflow for the identification and characterization of impurities.

References

Technical Support Center: Enhancing the Stability of 1-Hydroxymethyl-4-oxoadamantane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 1-Hydroxymethyl-4-oxoadamantane derivatives.

Troubleshooting Guide

Unexpected results in your experiments can often be attributed to the degradation of your this compound derivative. This guide will help you identify potential stability issues and suggest solutions.

Problem 1: Appearance of a new peak in HPLC analysis during a stability study.

Potential CauseSuggested Troubleshooting Steps
Oxidation of the hydroxymethyl group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, especially in the presence of oxidizing agents or under harsh temperature and light conditions.1. Confirm the presence of an aldehyde or carboxylic acid: Use analytical techniques such as mass spectrometry (MS) to identify the molecular weight of the new peak. 2. Evaluate storage conditions: Ensure the compound is stored in an inert atmosphere (e.g., under argon or nitrogen) and protected from light. 3. Perform a forced degradation study: Intentionally expose the derivative to oxidative stress (e.g., using AIBN or H₂O₂) to see if the same degradation product is formed.
Degradation of the oxo group: The ketone functionality can undergo various reactions, such as reduction to a secondary alcohol, especially in the presence of reducing agents.1. Check for the presence of reducing agents: Review your experimental setup to ensure no unintended reducing agents are present. 2. Analyze by MS: Determine the molecular weight of the impurity to see if it corresponds to a reduced form of the parent compound.
Intramolecular reactions: Although less common with ketones compared to aldehydes, the formation of cyclic hemiacetals or other intramolecular reaction products might be possible under certain pH and temperature conditions.1. Analyze the structure of the new peak: Use advanced analytical techniques like 2D NMR to elucidate the structure of the impurity. 2. Control pH: Ensure the pH of your formulation or reaction mixture is in a range where the derivative is stable.

Problem 2: Decrease in the concentration of the active this compound derivative over time.

Potential CauseSuggested Troubleshooting Steps
General chemical instability: The derivative may be inherently unstable under your experimental conditions (e.g., temperature, pH, solvent).1. Conduct a forced degradation study: This will help identify the conditions under which the compound is least stable. 2. Optimize storage and experimental conditions: Based on the forced degradation results, adjust temperature, pH, and solvent to improve stability. 3. Use of excipients: For formulated products, consider the use of stabilizing excipients.
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of the compound.1. Perform a photostability study: Expose the derivative to a controlled light source to assess its sensitivity to light. 2. Protect from light: Store and handle the compound in amber-colored vials or under dark conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound derivatives?

A1: The most probable degradation pathways involve the functional groups, namely the hydroxymethyl and the oxo group. The hydroxymethyl group can be oxidized to an aldehyde and then to a carboxylic acid. The oxo group can be reduced to a hydroxyl group. The adamantane cage itself is generally very stable.

Q2: How can I improve the stability of my this compound derivative in solution?

A2: To enhance stability in solution, consider the following:

  • pH optimization: Determine the pH at which the derivative has maximum stability.

  • Solvent selection: Use a solvent system in which the compound is both soluble and stable.

  • Exclusion of oxygen: Degas your solvents and store the solution under an inert atmosphere.

  • Light protection: Store solutions in light-resistant containers.

  • Temperature control: Store solutions at the recommended temperature.

Q3: What is a forced degradation study and why is it important?

A3: A forced degradation study, also known as stress testing, is an essential part of drug development and stability assessment.[1] It involves subjecting the drug substance to harsh conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis to accelerate its degradation.[1][2] This helps to:

  • Identify potential degradation products.[1]

  • Elucidate degradation pathways.[1]

  • Develop and validate stability-indicating analytical methods.[3]

  • Understand the intrinsic stability of the molecule.

Experimental Protocols

Protocol: Forced Degradation Study for this compound Derivatives

This protocol outlines a general procedure for conducting a forced degradation study. The specific conditions may need to be optimized for your particular derivative.

1. Materials:

  • This compound derivative

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Azobisisobutyronitrile (AIBN)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve the derivative in a suitable solvent.

    • Add 0.1 M HCl.

    • Heat the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Base Hydrolysis:

    • Dissolve the derivative in a suitable solvent.

    • Add 0.1 M NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Neutralize the solution and analyze by HPLC.

  • Oxidative Degradation:

    • Dissolve the derivative in a suitable solvent.

    • Add 3% H₂O₂ or a radical initiator like AIBN.

    • Keep the solution at room temperature for a defined period (e.g., 24 hours).

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place the solid derivative in an oven at a high temperature (e.g., 80 °C) for an extended period (e.g., 7 days).

    • Dissolve the stressed sample and analyze by HPLC.

  • Photodegradation:

    • Expose the solid derivative or a solution of the derivative to a light source in a photostability chamber according to ICH Q1B guidelines.

    • Analyze the samples at various time points by HPLC.

3. Analysis:

  • Analyze all stressed samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and characterize any significant degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Data Presentation

Table 1: Illustrative Stability Data for a this compound Derivative under Forced Degradation Conditions

Stress ConditionDurationTemperature% DegradationMajor Degradation Products (Hypothetical)
0.1 M HCl24 h60 °C5.2%Oxidation of alcohol to aldehyde
0.1 M NaOH24 h25 °C15.8%Retro-aldol type reaction products
3% H₂O₂24 h25 °C25.3%Oxidation of alcohol to carboxylic acid
Thermal7 days80 °C8.1%Dehydration products
Photolysis (ICH Q1B)7 days25 °C12.5%Photoreduction of ketone

Mandatory Visualizations

cluster_Troubleshooting Troubleshooting Workflow Start Unexpected Peak in HPLC CheckOxidation Oxidation of -CH2OH group? Start->CheckOxidation CheckReduction Reduction of C=O group? CheckOxidation->CheckReduction No ConfirmStructure Confirm Structure (MS, NMR) CheckOxidation->ConfirmStructure Yes CheckIntramolecular Intramolecular Reaction? CheckReduction->CheckIntramolecular No CheckReduction->ConfirmStructure Yes CheckIntramolecular->ConfirmStructure Yes OptimizeConditions Optimize Storage/ Experimental Conditions CheckIntramolecular->OptimizeConditions No ConfirmStructure->OptimizeConditions End Stability Improved OptimizeConditions->End cluster_Degradation Potential Degradation Pathways Parent This compound Oxidation1 1-Formyl-4-oxoadamantane (Aldehyde) Parent->Oxidation1 Oxidation Reduction 1-Hydroxymethyl-4-hydroxyadamantane (Diol) Parent->Reduction Reduction Oxidation2 4-Oxoadamantane-1-carboxylic acid (Carboxylic Acid) Oxidation1->Oxidation2 Further Oxidation cluster_Workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of Derivative Stress Apply Stress Conditions Start->Stress Acid Acidic Stress->Acid Base Basic Stress->Base Oxidative Oxidative Stress->Oxidative Thermal Thermal Stress->Thermal Photo Photolytic Stress->Photo Analysis HPLC-UV/MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Characterization Identify & Characterize Degradants (MS, NMR) Analysis->Characterization Report Generate Stability Report Characterization->Report

References

Strategies for the selective reduction of the keto group in 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective reduction of the keto group in 1-Hydroxymethyl-4-oxoadamantane.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the reduction of this compound?

The reduction of the ketone in this compound yields two diastereomeric diols: syn-1-Hydroxymethyl-4-adamantanol and anti-1-Hydroxymethyl-4-adamantanol. The facial selectivity of the hydride attack on the carbonyl group determines the ratio of these diastereomers.

Q2: Which reducing agent is recommended for this transformation?

Sodium borohydride (NaBH₄) is a commonly used and effective reagent for the reduction of ketones to alcohols.[1] It offers good selectivity for the carbonyl group, especially in the presence of other functional groups that are not reducible by it, such as esters and amides.[1] For the reduction of adamantane ketones, NaBH₄ has been shown to provide high yields.

Q3: What kind of diastereoselectivity can I expect with Sodium Borohydride?

The reduction of substituted 4-oxoadamantanes is known to be diastereoselective. The bulky adamantane cage sterically hinders one face of the ketone, leading to a preferential attack of the hydride from the less hindered face. For a related disubstituted adamantane, reduction with sodium borohydride yielded a mixture of three diol isomers in a ratio of 1.0:3.75:1.5, demonstrating diastereoselectivity. The exact ratio for this compound will depend on the specific reaction conditions.

Q4: Can I use a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄)?

While Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent capable of reducing ketones, it is generally less selective than NaBH₄ and reacts violently with protic solvents like methanol and water. Given that NaBH₄ is effective for this transformation, it is the safer and more convenient choice.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion of the starting material 1. Inactive or degraded Sodium Borohydride. 2. Insufficient amount of reducing agent. 3. Low reaction temperature leading to slow kinetics.1. Use a fresh bottle of NaBH₄. 2. Increase the molar equivalents of NaBH₄ (e.g., from 1.5 to 2.0 eq.). 3. Allow the reaction to warm to room temperature or stir for a longer duration. Monitor the reaction progress by TLC.
Formation of unexpected byproducts 1. Contamination in the starting material or solvent. 2. Reaction temperature too high, leading to side reactions.1. Ensure the purity of this compound and use anhydrous solvents. 2. Maintain the recommended reaction temperature. If the reaction is exothermic, add the reducing agent portion-wise at a low temperature (e.g., 0 °C).
Difficulty in isolating the product 1. Incomplete quenching of the reaction. 2. Emulsion formation during aqueous workup.1. Ensure complete decomposition of the borate esters by adding a sufficient amount of acid (e.g., 1M HCl) during workup until gas evolution ceases. 2. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.
Unfavorable diastereomeric ratio 1. The inherent steric and electronic effects of the substrate. 2. Reaction temperature.1. While the inherent selectivity is difficult to alter significantly with NaBH₄, exploring bulkier reducing agents (e.g., L-Selectride) could be considered, although this may favor the formation of the other diastereomer. 2. Perform the reaction at a lower temperature, which can sometimes enhance diastereoselectivity.

Quantitative Data Summary

The following table summarizes typical quantitative data for the reduction of a substituted 4-oxoadamantane derivative. While the specific substrate is different, this data provides a reasonable expectation for the reduction of this compound.

Reducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Ratio
Sodium BorohydrideMethanol0 to RT~901.0 : 3.75 : 1.5 (for a related disubstituted adamantane)

Experimental Protocols

Key Experiment: Reduction of this compound with Sodium Borohydride

This protocol describes a standard procedure for the selective reduction of the keto group in this compound to the corresponding diols.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in anhydrous methanol (10 mL per gram of substrate).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: While stirring, add Sodium Borohydride (1.5 eq.) portion-wise to the cooled solution over 10-15 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the gas evolution ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: The crude product, a mixture of syn- and anti-1-Hydroxymethyl-4-adamantanol, can be purified by column chromatography on silica gel if necessary to separate the diastereomers.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Methanol cool Cool to 0 °C start->cool add_nabh4 Add NaBH4 cool->add_nabh4 react Stir at Room Temperature add_nabh4->react quench Quench with 1M HCl react->quench evaporate Remove Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry purify Purify (Column Chromatography) dry->purify end_product syn- and anti- 1-Hydroxymethyl-4-adamantanol purify->end_product

Caption: Experimental workflow for the reduction of this compound.

troubleshooting_logic cluster_low_conversion Low/No Conversion cluster_byproducts Byproducts Observed start Experiment Start check_conversion Check Conversion by TLC start->check_conversion check_reagent Use Fresh NaBH4 check_conversion->check_reagent Incomplete check_purity Check Starting Material Purity check_conversion->check_purity Byproducts success Successful Reaction check_conversion->success Complete increase_eq Increase Equivalents of NaBH4 check_reagent->increase_eq increase_time_temp Increase Reaction Time/Temp increase_eq->increase_time_temp control_temp Control Reaction Temperature check_purity->control_temp

Caption: Troubleshooting logic for the selective reduction reaction.

References

Addressing solubility issues of adamantane intermediates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adamantane Intermediates. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address the unique solubility challenges presented by the adamantane scaffold.

Frequently Asked Questions (FAQs)

Q1: Why are my adamantane intermediates so poorly soluble, especially in aqueous solutions?

Adamantane's core is a rigid, bulky, and highly lipophilic (nonpolar) tricyclic alkane structure.[1][2] This diamondoid cage dominates the molecule's physicochemical properties, leading to high lattice energy in its crystalline solid state and a strong preference for nonpolar environments.[3] It is practically insoluble in water because its nonpolar surface cannot form favorable interactions with polar water molecules.[3][4] Even when polar functional groups are added, the large hydrophobic surface area of the adamantane cage can still lead to overall poor aqueous solubility.

Q2: In which solvents should I start when trying to dissolve a new adamantane derivative?

Based on the "like dissolves like" principle, you should begin with nonpolar organic solvents. Adamantane itself shows good solubility in solvents such as hexane, benzene, and chloroform.[4] For derivatives, the choice depends on the functional groups attached.

  • Nonpolar derivatives: Start with hydrocarbons (hexane, cyclohexane), chlorinated solvents (dichloromethane, chloroform), or aromatic solvents (toluene).

  • Derivatives with polar groups (e.g., -OH, -NH2): Try more polar organic solvents like ethanol, acetone, tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO).[1][5] However, be aware that solubility might still be limited due to the adamantane cage. Amantadine hydrochloride, a salt, is freely soluble in water, ethanol, and methanol.[6][7]

Q3: I've added multiple polar groups, but my compound is still insoluble in polar solvents like water or methanol. What is happening?

This is a common issue. The large, rigid adamantane cage can physically shield the polar groups, preventing them from effectively interacting with the polar solvent. Furthermore, if the polar groups can form strong intermolecular hydrogen bonds with each other in the solid state, the energy required for the solvent to break these interactions apart can be very high, leading to low solubility. This was observed in the synthesis of tetra-substituted adamantane derivatives, which had poor solubility even in polar organic solvents like DMSO and THF.[5]

Q4: How does temperature affect the solubility of adamantane intermediates?

For most solid solutes, including adamantane derivatives, solubility in organic solvents increases with temperature.[4] Applying heat provides the energy needed to overcome the intermolecular forces in the crystal lattice, allowing more solute to dissolve. If your compound is not dissolving at room temperature, gentle heating can be an effective first step. Always check the thermal stability of your compound before heating to high temperatures.

Q5: What are the primary strategies to improve the solubility of an adamantane intermediate for a chemical reaction?

If an intermediate has poor solubility in the desired reaction solvent, consider these options:

  • Co-solvency: Use a mixture of solvents. For example, if your starting material is soluble in dichloromethane (DCM) but the reaction requires a more polar medium, you might use a DCM/DMSO mixture to dissolve the substrate.[5]

  • Elevated Temperature: Running the reaction at a higher temperature can often keep the intermediate in solution.

  • Change of Reagents: Sometimes, a reagent can be changed to improve solubility. For instance, converting a carboxylic acid to a more soluble ester or acid chloride derivative before the next step.

  • Particle Size Reduction: Grinding the solid intermediate into a finer powder increases the surface area available for dissolution, which can improve the dissolution rate, though not the equilibrium solubility.

Troubleshooting Guide

Problem Probable Cause Suggested Solutions
Intermediate "crashes out" of solution during a reaction. The product of the reaction is less soluble than the starting material in the chosen solvent system. The reaction may have changed the polarity of the molecule significantly.1. Add a co-solvent that is known to dissolve the product.[5] 2. Increase the reaction temperature to keep the product in solution. 3. If possible, perform the reaction in a more suitable solvent from the outset.
A reaction has a very low yield despite literature precedent. Poor solubility of the starting material is limiting its availability to react. The effective concentration in the solution is much lower than the theoretical concentration.1. Confirm Solubility: Test the solubility of your starting material in the reaction solvent beforehand. 2. Employ Co-solvents: Use a mixture of solvents to fully dissolve the substrate.[5] 3. Reduce Particle Size: Mill or grind the starting material to increase its dissolution rate.[8]
Compound is insoluble in aqueous buffers for biological assays. The adamantane core imparts high lipophilicity, making it incompatible with aqueous systems.1. Use a Co-solvent: Prepare a concentrated stock solution in DMSO or ethanol and dilute it into the aqueous buffer. Ensure the final organic solvent concentration is low enough not to affect the assay (typically <1%).[8] 2. Formulation Strategies: Consider complexation with cyclodextrins or creating a solid dispersion with a hydrophilic polymer.[9] 3. pH Adjustment: If the molecule has ionizable groups (acids or bases), adjusting the pH can dramatically increase solubility.[7]

Quantitative Solubility Data

The following table summarizes available solubility data for adamantane and some of its key derivatives. Adamantane's high lipophilicity results in poor aqueous solubility, which can be significantly improved by introducing ionizable groups and forming salts (e.g., Amantadine HCl).

CompoundSolventTemperatureSolubilityReference(s)
Adamantane WaterAmbientPractically Insoluble[3][4]
Nonpolar Solvents (Hexane, Benzene)AmbientSoluble[4]
1-Adamantanol WaterAmbientSparingly Soluble / Partly Miscible[1][10]
Ethanol, Methanol, Diethyl EtherAmbientSoluble[1][10]
Amantadine HCl WaterAmbient~400 mg/mL (Freely Soluble)[6][7]
EthanolAmbient~196 mg/mL (Freely Soluble)[6][7]
DMSOAmbient~50 mg/mL[8]
PBS (pH 7.2)Ambient~5 mg/mL[8]
Dimethylformamide (DMF)Ambient~2 mg/mL[8]
EtherAmbientPractically Insoluble[6][7]
3-Amino-1-adamantanol WaterAmbientInsoluble[11]
Organic SolventsAmbientSoluble[11]

Note: A detailed study on the mole fraction solubility of Amantadine HCl in various solvents (water, ethanol, DMF, etc.) at different temperatures is also available.[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol describes a general method for finding a suitable co-solvent system for a poorly soluble adamantane intermediate in a reaction.

Objective: To dissolve an adamantane intermediate for a subsequent chemical reaction.

Materials:

  • Poorly soluble adamantane intermediate

  • Primary reaction solvent (e.g., THF, Acetonitrile)

  • A panel of co-solvents (e.g., Dichloromethane, Chloroform, Toluene, DMSO, DMF)

  • Small vials or test tubes

  • Magnetic stirrer and stir bars

  • Heating plate

Methodology:

  • Place a small, known amount of the adamantane intermediate (e.g., 5 mg) into several separate vials.

  • To the first vial, add the primary reaction solvent dropwise while stirring at room temperature until the solid dissolves or a significant volume has been added (e.g., 1 mL). Note the approximate solubility.

  • If the compound did not dissolve, take a new vial with the same amount of solid. Add a small amount of the primary solvent (e.g., 0.2 mL).

  • Begin adding a co-solvent (e.g., DMSO) dropwise while stirring. Observe if the solid dissolves.

  • Continue adding the co-solvent up to a reasonable ratio (e.g., 1:1 with the primary solvent).

  • If the compound is still not in solution, gently heat the mixture (e.g., to 40-50 °C) while stirring to see if it dissolves.

  • Repeat steps 3-6 with different co-solvents to identify the most effective one or the most effective binary solvent system.

  • Once a suitable co-solvent system is identified, it can be scaled up for the actual reaction. Ensure the chosen co-solvents are compatible with the reaction chemistry.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This method is used to enhance the dissolution rate and apparent solubility of a final compound for in vitro testing by dispersing it in a hydrophilic carrier.

Objective: To prepare an amorphous solid dispersion of an adamantane-containing compound to improve its aqueous dissolution.

Materials:

  • Adamantane-containing Active Pharmaceutical Ingredient (API)

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Polyethylene glycol (PEG) 4000)

  • Volatile organic solvent capable of dissolving both the API and the carrier (e.g., Methanol, Ethanol, Acetone)

  • Rotary evaporator

  • Round-bottom flask

  • Vacuum oven

Methodology:

  • Determine the desired ratio of API to carrier (e.g., 1:1, 1:3, 1:5 by weight).

  • Weigh and dissolve the adamantane API and the hydrophilic carrier in a sufficient volume of the chosen organic solvent in a round-bottom flask. Ensure complete dissolution, using gentle warming if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure. The water bath temperature should be kept well below the boiling point of the solvent to avoid bumping.

  • Continue evaporation until a solid film or powder is formed on the walls of the flask and all solvent is removed.

  • Scrape the solid material from the flask.

  • To ensure complete removal of residual solvent, place the solid dispersion in a vacuum oven and dry at a moderate temperature (e.g., 40 °C) for 24 hours or until constant weight is achieved.

  • The resulting solid dispersion can be characterized (e.g., by DSC, XRD to confirm amorphous nature) and used for dissolution studies.

Visualizations

G start Solubility Issue Identified q_purpose Purpose? (Synthesis vs. Assay) start->q_purpose sub_synthesis For Chemical Reaction / Synthesis q_purpose->sub_synthesis Synthesis sub_assay For Biological Assay / Formulation q_purpose->sub_assay Assay s_action1 1. Try heating the mixture sub_synthesis->s_action1 a_q_ion Is the compound ionizable? sub_assay->a_q_ion s_action2 2. Use a co-solvent system (e.g., DCM/DMSO) s_action1->s_action2 s_action3 3. Reduce particle size (Grind/Mortar & Pestle) s_action2->s_action3 s_result Proceed with Reaction s_action3->s_result a_action_ph Adjust pH to ionize the functional group a_q_ion->a_action_ph Yes a_action_cosolvent Use a stock solution in DMSO or Ethanol (<1% final) a_q_ion->a_action_cosolvent No a_result Proceed with Assay a_action_ph->a_result a_action_formulate Advanced Formulation: - Solid Dispersion - Cyclodextrin Complex - Nanosuspension a_action_cosolvent->a_action_formulate If co-solvent is insufficient or affects assay a_action_cosolvent->a_result a_action_formulate->a_result

Caption: Troubleshooting workflow for addressing adamantane intermediate solubility issues.

G Experimental Workflow: Solid Dispersion via Solvent Evaporation step1 1. Dissolution Weigh and completely dissolve Adamantane API and Hydrophilic Carrier (e.g., PVP K30) in a suitable solvent (e.g., Methanol). step2 2. Solvent Evaporation Remove the solvent under reduced pressure using a rotary evaporator. step1->step2 step3 3. Collection Scrape the resulting solid film/powder from the flask. step2->step3 step4 4. Drying Dry the collected solid in a vacuum oven to remove residual solvent. step3->step4 step5 5. Final Product Amorphous Solid Dispersion of Adamantane API, ready for characterization and testing. step4->step5

Caption: Workflow for preparing a solid dispersion to enhance aqueous solubility.

References

Technical Support Center: Crystallization of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 1-Hydroxymethyl-4-oxoadamantane.

Troubleshooting Guide

Crystallization is a critical step for obtaining pure this compound. The following guide addresses common issues encountered during the crystallization process.

My compound will not crystallize. What should I do?

If your compound fails to crystallize, it is likely an issue with the solvent or concentration. Follow these steps:

  • Ensure Purity: Impurities can significantly hinder crystallization. Consider purifying the crude product using column chromatography before attempting crystallization.

  • Solvent Screening: The choice of solvent is paramount. A systematic approach to screen for an appropriate solvent is recommended. An ideal solvent should dissolve the compound when hot but not at room temperature.[1][2]

  • Concentration Adjustment: If the solution is too dilute, crystals may not form. Try concentrating the solution by slowly evaporating the solvent. If the solution is too concentrated, the compound may precipitate as an amorphous solid or oil out.

The compound "oiled out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[3] This typically happens when the melting point of the compound is lower than the temperature of the solution during precipitation.[3] To address this:

  • Lower the Crystallization Temperature: Try cooling the solution to a lower temperature more slowly.

  • Use a Different Solvent: A solvent with a lower boiling point might be necessary.

  • Increase Solvent Volume: Adding more solvent can sometimes prevent oiling out by keeping the compound in solution at a higher temperature.[3]

  • Seed Crystals: If you have a small amount of crystalline material, adding a seed crystal to the supersaturated solution can induce crystallization.

The crystals are too small or have formed a powder. How can I grow larger crystals?

The formation of small crystals or a powder is often due to rapid crystallization. To encourage the growth of larger, well-defined crystals:

  • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly. Do not immediately place it in an ice bath. Insulating the flask can help slow the cooling rate.

  • Reduce Supersaturation: A highly supersaturated solution will lead to rapid nucleation and the formation of many small crystals. Use a slightly larger volume of solvent to reduce the degree of supersaturation.

  • Solvent System: Consider using a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature, and then slowly add a "poor" solvent until the solution becomes slightly turbid. Then, allow it to cool slowly. Common solvent pairs include ethanol-water and acetone-water.[1][2]

Summary of Crystallization Parameters for Adamantane Derivatives

The following table summarizes common solvents and techniques used for the crystallization of adamantane derivatives, which can serve as a starting point for optimizing the crystallization of this compound.

ParameterRecommendationRationale
Solvents Ether-based solvents (e.g., diethyl ether)[4], Acetone[5][6], Ethanol[5], TolueneAdamantane derivatives show good solubility in these organic solvents at elevated temperatures.
Solvent Pairs Ethanol-water, Acetone-water, Ethyl acetate-cyclohexane[1][2]Allows for fine-tuning of the solvent polarity to achieve optimal supersaturation for crystal growth.
Temperature Start from the boiling point of the solvent and cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath if necessary.Slow cooling is crucial for the formation of large, well-ordered crystals.[3]
Techniques Slow evaporation, Slow cooling, Solvent-vapor diffusionThese techniques control the rate of supersaturation, which influences crystal size and quality.

Frequently Asked Questions (FAQs)

Q1: How do I select a suitable solvent for the crystallization of this compound?

A1: A good crystallization solvent will dissolve the compound when hot but sparingly when cold.[1][2] You can perform small-scale solubility tests with a variety of solvents (e.g., ethers, acetone, ethanol, ethyl acetate, and hexane) to identify a suitable candidate. A rule of thumb is that solvents with functional groups similar to the compound of interest may be good solubilizers.[7]

Q2: What is the purpose of using a solvent pair in crystallization?

A2: A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, provides a method to gradually decrease the solubility of the compound.[1][2] This is achieved by dissolving the compound in the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes cloudy, indicating the onset of precipitation. This allows for fine control over the supersaturation, which is critical for growing high-quality crystals.

Q3: My crystals are discolored. What should I do?

A3: Discoloration is often due to the presence of impurities. If the impurities are colored, you can try adding a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be aware that using too much charcoal can also adsorb your product, leading to a lower yield.

Q4: How can I induce crystallization if no crystals form after cooling?

A4: If crystals do not form spontaneously, you can try the following techniques:

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are dislodged can act as nucleation sites.

  • Seeding: Add a small, pure crystal of your compound to the supersaturated solution. This will provide a template for further crystal growth.

  • Concentration: Slowly evaporate some of the solvent to increase the concentration of the solute.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical workflow for optimizing the crystallization of this compound and provides a logical troubleshooting guide for common issues.

Crystallization_Workflow start Start: Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve end_success Success: Pure Crystals end_fail Re-evaluate Purification Strategy cool Slow Cooling dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out filter Filter and Collect Crystals dry Dry Crystals filter->dry crystal_quality Good Quality Crystals? dry->crystal_quality crystals_form->filter Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No oiling_out->crystals_form No troubleshoot_oiling_out Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling_out Yes crystal_quality->end_success Yes troubleshoot_poor_quality Troubleshoot: Poor Quality crystal_quality->troubleshoot_poor_quality No add_seed Add Seed Crystal or Scratch troubleshoot_no_crystals->add_seed concentrate Concentrate Solution troubleshoot_no_crystals->concentrate change_solvent Change Solvent/Use Solvent Pair troubleshoot_no_crystals->change_solvent Persistent Issue troubleshoot_oiling_out->change_solvent Persistent Issue slower_cooling Use Slower Cooling troubleshoot_oiling_out->slower_cooling troubleshoot_poor_quality->change_solvent Persistent Issue troubleshoot_poor_quality->slower_cooling add_seed->cool concentrate->cool change_solvent->end_fail change_solvent->dissolve slower_cooling->cool

Caption: Troubleshooting workflow for crystallization.

References

Analytical method development for quantifying 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for the analytical method development of 1-Hydroxymethyl-4-oxoadamantane. The following sections address frequently asked questions and specific issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: this compound is a polar molecule due to the presence of a hydroxyl and a keto group. This polarity can lead to challenges in traditional reversed-phase high-performance liquid chromatography (RP-HPLC), such as poor retention on nonpolar stationary phases (like C18 columns).[1] Additionally, its volatility may be suitable for gas chromatography (GC), but derivatization might be necessary to improve its thermal stability and chromatographic behavior.

Q2: Which analytical techniques are most suitable for the quantification of this compound?

A2: The most suitable techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC: Particularly with methodologies designed for polar compounds, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Aqueous Normal Phase (ANP) chromatography, is a strong candidate.[2][3] These techniques use polar stationary phases and can provide good retention for polar analytes.

  • GC-MS: This is another viable option, potentially after a derivatization step to increase volatility and thermal stability. GC-MS offers high sensitivity and specificity.

Q3: Why is my this compound not retained on a C18 column?

A3: C18 columns have a nonpolar stationary phase, which retains compounds based on hydrophobicity. Highly polar compounds like this compound have a strong affinity for the polar mobile phase and interact weakly with the nonpolar stationary phase, leading to little or no retention.[1][4]

Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and how can it help?

A4: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous solvent. This setup allows for the retention of polar compounds that are poorly retained in reversed-phase chromatography. HILIC is well-suited for analyzing polar molecules like this compound.

Q5: Is derivatization necessary for the GC-MS analysis of this compound?

A5: While not always mandatory, derivatization is often recommended for compounds containing polar functional groups like hydroxyl groups before GC-MS analysis. Derivatization can increase the compound's volatility and thermal stability, leading to improved peak shape and sensitivity. Common derivatizing agents for hydroxyl groups include silylating agents (e.g., BSTFA, TMCS).

Troubleshooting Guides

HPLC Method Development
Problem Possible Cause Suggested Solution
No or Poor Retention of Analyte The analyte is too polar for the reversed-phase column (e.g., C18).[4]Switch to a more polar column, such as a polar-embedded or a polar-endcapped column. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) with a suitable HILIC column (e.g., silica, diol, or amide).[2]
Poor Peak Shape (Tailing or Fronting) Secondary interactions between the analyte and the stationary phase, or a mismatch between the sample solvent and the mobile phase.[3]Adjust the mobile phase pH to ensure the analyte is in a single ionic form. Use a sample solvent that is weaker than or matches the initial mobile phase composition.[3] Adding a small amount of an acidic or basic modifier to the mobile phase can sometimes improve peak shape.[3]
Irreproducible Retention Times Inadequate column equilibration, especially when using high-aqueous mobile phases.[4] Fluctuations in mobile phase composition or column temperature.Ensure the column is thoroughly equilibrated with the mobile phase before each injection. Use a column thermostat to maintain a consistent temperature. Prepare fresh mobile phase daily and ensure it is well-mixed.
Low Sensitivity Poor ionization in the mass spectrometer (if using LC-MS). The analyte may not have a strong chromophore for UV detection.For LC-MS, optimize the mobile phase to include additives that promote ionization (e.g., formic acid for positive mode, ammonium hydroxide for negative mode). For UV detection, consider derivatization with a UV-absorbing tag if sensitivity is insufficient.
GC-MS Method Development
Problem Possible Cause Suggested Solution
Broad or Tailing Peaks Active sites in the GC inlet or column are interacting with the polar analyte. The compound may be degrading at high temperatures.Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider derivatizing the hydroxyl group to make the analyte less polar and more thermally stable. Optimize the injection port and oven temperatures to prevent degradation.
No Peak Detected The compound may not be volatile enough under the current conditions. The analyte may be adsorbing to active sites in the system.Increase the injection port and oven temperatures, but be cautious of thermal degradation. Derivatize the analyte to increase its volatility. Check for and address any active sites in the GC system.
Poor Reproducibility Inconsistent injection volume. Degradation of the analyte in the inlet.Use an autosampler for precise and consistent injections. Optimize the inlet temperature and consider using a pulsed splitless injection to minimize residence time in the hot inlet.
Fragmented Mass Spectrum with No Molecular Ion The electron ionization (EI) energy is too high, causing extensive fragmentation.If available, consider using a softer ionization technique like chemical ionization (CI) to obtain a more prominent molecular ion.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound using HILIC
  • Chromatographic System: HPLC with a UV detector.

  • Column: HILIC column (e.g., Silica, Amide, or Diol phase), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water

    • B: Acetonitrile

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (as the keto group provides some UV absorbance at lower wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 90:10 mixture of Acetonitrile:Water to match the initial mobile phase conditions.

Protocol 2: GC-MS Method for this compound after Derivatization
  • Derivatization Step:

    • Evaporate 100 µL of the sample solution to dryness under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat the mixture at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Quantitative Data Summary

Table 1: HPLC Method Validation Parameters (Hypothetical Data)
Parameter Result
Linearity (Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0 - 102.0%
Table 2: GC-MS Method Validation Parameters (Hypothetical Data)
Parameter Result
Linearity (Range) 0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 3.0%
Accuracy (% Recovery) 97.0 - 103.0%

Visualizations

HPLC_Troubleshooting start Start: Poor HPLC Result issue Identify Issue start->issue no_retention No/Poor Retention issue->no_retention Retention Problem peak_tailing Peak Tailing issue->peak_tailing Peak Shape Problem irreproducible Irreproducible RTs issue->irreproducible Reproducibility Problem solution1 Use HILIC Column no_retention->solution1 solution2 Adjust Mobile Phase pH peak_tailing->solution2 solution3 Ensure Column Equilibration irreproducible->solution3

Caption: HPLC Troubleshooting Workflow

GCMS_Workflow sample Sample containing This compound derivatize Derivatization (e.g., with BSTFA) sample->derivatize injection GC Injection derivatize->injection separation GC Separation (DB-5ms column) injection->separation detection MS Detection (EI) separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: GC-MS Analysis Workflow

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Adamantane Derivatives with a Focus on 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has proven to be a versatile platform in medicinal chemistry, leading to the development of numerous therapeutic agents. This guide provides a comparative overview of the biological activities of various adamantane derivatives, with a particular focus on the potential activities of 1-Hydroxymethyl-4-oxoadamantane. While direct experimental data on the biological profile of this compound is not extensively available in current literature, this guide will extrapolate its potential activities based on the well-documented profiles of structurally related adamantane derivatives. We will explore antiviral, neuroprotective, and anticancer activities, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Overview of Adamantane Derivatives and Their Biological Significance

Adamantane's unique cage-like structure imparts favorable pharmacokinetic properties to drug candidates, including increased metabolic stability and enhanced lipophilicity, which can improve blood-brain barrier penetration.[1] The first adamantane-based drug, amantadine, was approved for the treatment of Influenza A and later for Parkinson's disease, paving the way for the exploration of a wide array of adamantane-containing compounds with diverse therapeutic applications.[2] These derivatives have been investigated for their potential as antiviral, neuroprotective, and anticancer agents.[3]

Comparative Biological Activities

This section compares the known biological activities of prominent adamantane derivatives and projects the potential activities of this compound based on its structural features—a hydroxyl group, a carbonyl group, and the adamantane core.

Antiviral Activity

Several aminoadamantane derivatives have demonstrated potent antiviral activity, particularly against the influenza A virus.[4] Their primary mechanism of action involves the inhibition of the M2 ion channel protein, which is crucial for viral uncoating.[5]

Table 1: Comparative Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainAssayEC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/EC50)Reference
AmantadineInfluenza A (H3N2)Plaque Reduction Assay0.4 - 2.5>100>40 - >250[5]
RimantadineInfluenza A (H3N2)Plaque Reduction Assay0.1 - 1.0>100>100 - >1000[5]
Spiro[pyrrolidine-2,2'-adamantane] derivativeInfluenza ACytopathic Effect (CPE) Inhibition0.56 µg/mL>400 µg/mL>714[4]
This compound --Data not available Data not available Data not available -

Potential Antiviral Activity of this compound: The presence of the adamantane core suggests a potential for M2 channel interaction. However, the lack of a primary amino group, which is critical for the activity of amantadine and rimantadine, may imply a different mechanism or reduced potency against influenza A. Further studies are required to elucidate its antiviral potential.

Neuroprotective Activity

Adamantane derivatives, most notably memantine, are known for their neuroprotective effects, primarily through the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors.[6] Overactivation of these receptors leads to excitotoxicity, a key factor in the pathology of neurodegenerative diseases.

Table 2: Comparative Neuroprotective Activity of Adamantane Derivatives

CompoundModelKey FindingsReference
MemantineIn vitro (neuronal cultures), In vivo (animal models of neurodegeneration)NMDA receptor antagonist, reduces glutamate-induced excitotoxicity.[6]
5-Hydroxyadamantane-2-oneRat model of brain ischemiaEnhances cerebral blood flow, not an NMDA receptor antagonist.[6]
N-adamantyl-4-methylthiazol-2-amine (KHG26693)Mouse model of Alzheimer's diseaseSuppresses amyloid β-induced oxidative stress.[7]
This compound -Data not available -

Potential Neuroprotective Activity of this compound: The presence of a hydroxyl group in a structure similar to 5-hydroxyadamantane-2-one suggests a potential for cerebrovascular effects. The oxo group might also contribute to interactions with biological targets. It is plausible that this compound could exhibit neuroprotective properties through mechanisms other than NMDA receptor antagonism, such as modulation of cerebral blood flow or anti-inflammatory pathways.

Anticancer Activity

The lipophilic nature of the adamantane cage makes it an attractive scaffold for the design of anticancer agents, potentially enhancing their ability to penetrate cell membranes. Various adamantane derivatives have shown promising antiproliferative activity against a range of cancer cell lines.

Table 3: Comparative Anticancer Activity of Adamantane Derivatives

CompoundCell LineAssayIC50 (µM)Reference
Adamantyl isothiourea derivativesHepatocellular carcinoma (HCC)MTT Assay< 30[8]
N'-(adamantan-1-yl)carbothioimidate derivativesVarious (e.g., PC-3, HepG-2, MCF-7, HeLa)MTT Assay< 10[9]
This compound --Data not available -

Potential Anticancer Activity of this compound: The cytotoxic potential of this compound is currently unknown. The presence of both a hydroxymethyl and an oxo group on the adamantane core could lead to novel interactions with anticancer targets. Evaluation of its activity against a panel of cancer cell lines is warranted.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in the comparison tables.

Antiviral Plaque Reduction Assay

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.

  • Virus Infection: The cell monolayer is washed and infected with a specific strain of influenza A virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with agar containing various concentrations of the test compound.

  • Plaque Visualization: The plates are incubated for 2-3 days at 37°C until plaques are visible. The cells are then fixed and stained with crystal violet to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the compound concentration.

Neuroprotective NMDA Receptor Antagonism Assay

This assay assesses the ability of a compound to inhibit NMDA receptor-mediated calcium influx in primary neuronal cultures.

  • Neuronal Culture: Primary cortical neurons are isolated from embryonic rats and cultured for 12-14 days.

  • Fluorescent Dye Loading: Neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes.

  • Compound Incubation: The cells are then incubated with various concentrations of the test compound for a specified period.

  • NMDA Stimulation: The cells are stimulated with NMDA (e.g., 100 µM) in the presence of glycine.

  • Fluorescence Measurement: Changes in intracellular calcium concentration are measured using a fluorescence plate reader or microscope.

  • Data Analysis: The inhibition of the NMDA-induced calcium response by the test compound is calculated to determine its IC50 value.

Anticancer MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The resulting formazan crystals are solubilized with a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits cell growth by 50%) is determined.

Visualizing Biological Pathways and Workflows

Understanding the mechanisms of action and experimental procedures can be enhanced through visual diagrams.

Antiviral_M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Ion Channel Uncoating Viral Uncoating M2_Channel->Uncoating Proton Influx Endosome->M2_Channel Acidification Replication Viral Replication Uncoating->Replication Adamantane Adamantane Derivative (e.g., Amantadine) Adamantane->M2_Channel Blocks Channel

Caption: Mechanism of action of aminoadamantanes against Influenza A virus.

Neuroprotection_NMDA_Antagonism Glutamate Excess Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Activates Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Adamantane_Neuro Adamantane Derivative (e.g., Memantine) Adamantane_Neuro->NMDA_Receptor Blocks Channel

Caption: Neuroprotective mechanism of NMDA receptor antagonists.

Experimental_Workflow_MTT_Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Adamantane Derivative (Varying Conc.) Seed_Cells->Treat_Cells Incubate Incubate for 48-72h Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Measure_Abs Measure Absorbance Solubilize->Measure_Abs Analyze_Data Calculate IC50 Measure_Abs->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining anticancer activity using the MTT assay.

Conclusion and Future Directions

While the biological activity of this compound remains to be experimentally determined, this comparative guide provides a framework for predicting its potential therapeutic applications based on the established activities of other adamantane derivatives. The presence of both a hydroxymethyl and an oxo functional group on the rigid adamantane scaffold presents an intriguing candidate for drug discovery efforts.

Future research should focus on the synthesis and in vitro screening of this compound to evaluate its antiviral, neuroprotective, and anticancer properties. Mechanistic studies will be crucial to elucidate its mode of action and to guide the design of more potent and selective derivatives. The data and protocols presented in this guide offer a solid foundation for initiating such investigations.

References

Navigating the Structure-Activity Landscape of 1-Hydroxymethyl-4-oxoadamantane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

While direct comparative data for 1-Hydroxymethyl-4-oxoadamantane analogs is scarce, this guide will draw upon the broader principles of adamantane SAR to propose potential avenues of investigation and highlight key structural features that are likely to influence activity.

The Adamantane Core: A Privileged Scaffold in Drug Discovery

The rigid, lipophilic, and three-dimensional nature of the adamantane cage makes it a highly attractive scaffold in medicinal chemistry. Its incorporation into drug molecules can enhance metabolic stability, improve bioavailability, and provide a fixed orientation for pharmacophoric groups, thereby increasing target affinity and selectivity. Adamantane derivatives have been successfully developed as antiviral, anti-diabetic, and neurological drugs.

Hypothetical Structure-Activity Relationships for this compound Analogs

Based on general principles of medicinal chemistry and SAR studies of other adamantane derivatives, we can hypothesize the following relationships for the this compound scaffold. These hypotheses provide a foundation for designing future experimental studies.

Table 1: Postulated Structure-Activity Relationships for this compound Analogs

Structural Modification Position Hypothesized Impact on Activity Rationale
Modification of the Hydroxymethyl Group C1Altering the length, branching, or replacing with other functional groups (e.g., -COOH, -NH2, -CH2F) could significantly impact target binding through changes in hydrogen bonding capacity, polarity, and steric interactions.The C1 position is a key vector for interacting with biological targets.
Substitution on the Adamantane Cage C2, C5, C7, etc.Introduction of small substituents could modulate lipophilicity and binding affinity. Bulky substituents may introduce steric hindrance.Fine-tuning the physicochemical properties of the scaffold can optimize pharmacokinetics and pharmacodynamics.
Modification of the Oxo Group C4Reduction to a hydroxyl group or conversion to an oxime or hydrazone could alter the electronic properties and hydrogen bonding potential of the molecule, potentially leading to a change in biological target or activity.The carbonyl group can act as a hydrogen bond acceptor and its modification can drastically change molecular interactions.

Proposed Experimental Workflow for SAR Studies

To systematically investigate the SAR of this compound analogs, a clear experimental workflow is essential. The following diagram outlines a proposed pathway from compound synthesis to biological evaluation.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis start This compound synthesis Synthesis of Analogs (Modification at C1, C4, etc.) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screening Primary Screening (e.g., Enzyme Inhibition Assay) purification->primary_screening dose_response Dose-Response & IC50/EC50 Determination primary_screening->dose_response secondary_assays Secondary Assays (e.g., Cell-based Assays) dose_response->secondary_assays sar_analysis Structure-Activity Relationship (SAR) Analysis secondary_assays->sar_analysis lead_identification Lead Compound Identification sar_analysis->lead_identification lead_optimization Lead Optimization lead_identification->lead_optimization

Caption: Proposed experimental workflow for the SAR study of this compound analogs.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are template protocols for key experiments.

General Synthesis of this compound Analogs

A detailed synthetic protocol would need to be developed based on the specific analogs being synthesized. A general approach would involve the modification of commercially available adamantane precursors. For example, modifications at the C1-hydroxymethyl position could be achieved through oxidation to the corresponding carboxylic acid, followed by amidation or esterification. Substitutions on the adamantane cage often require more complex multi-step syntheses starting from functionalized adamantanes.

In Vitro Enzyme Inhibition Assay (Example)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a specific enzyme target.

  • Reagents and Materials:

    • Purified target enzyme

    • Substrate for the enzyme

    • Synthesized this compound analogs (dissolved in DMSO)

    • Assay buffer (e.g., Tris-HCl, PBS)

    • 96-well microplates

    • Plate reader (e.g., spectrophotometer, fluorometer)

  • Assay Procedure:

    • Prepare a serial dilution of the test compounds in the assay buffer.

    • Add the enzyme solution to each well of the microplate.

    • Add the test compounds at various concentrations to the wells.

    • Incubate for a specific period at a controlled temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.

    • Include appropriate controls (e.g., no enzyme, no compound, known inhibitor).

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve.

Charting the Path Forward: A Call for Focused Research

The lack of specific SAR studies on this compound analogs represents a significant opportunity for researchers in medicinal chemistry and drug discovery. A systematic investigation, following the proposed workflow and utilizing robust experimental protocols, could uncover novel bioactive compounds with therapeutic potential. The insights gained from such studies would not only be valuable for the development of drugs targeting specific diseases but would also contribute to a deeper understanding of the broader SAR landscape of adamantane derivatives. The generation of quantitative data for a series of well-characterized analogs is the critical next step to unlock the full potential of this promising chemical scaffold.

In Silico Docking Analysis of 1-Hydroxymethyl-4-oxoadamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of 1-Hydroxymethyl-4-oxoadamantane against three key protein targets: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), AMPA Receptor, and Urease. Due to the absence of published in silico docking studies for this compound, this guide presents hypothetical docking data generated based on established protocols to offer a comparative perspective against known inhibitors and other adamantane derivatives.

Comparative Docking Performance

The in silico docking performance of this compound was hypothetically evaluated against selected protein targets. The predicted binding affinities are presented below in comparison to known inhibitors and analogous adamantane derivatives.

Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

PDB ID: 2ILT[1]

11β-HSD1 is a crucial enzyme in glucocorticoid metabolism, converting inactive cortisone to active cortisol.[1] Its inhibition is a therapeutic target for metabolic syndrome and type 2 diabetes. Adamantane-based compounds have been explored as potential inhibitors of this enzyme.[2][3]

CompoundTypePredicted Binding Affinity (kcal/mol)Reference/Source
This compound Adamantane Derivative-8.2 (Hypothetical)Generated for this guide
Adamantyl Triazole DerivativeAdamantane DerivativeSimilar to native ligand[2]
Adamantyl Ethanone DerivativeAdamantane DerivativeIC50 ~34-48 nM[3]
INCB-13739Known Inhibitor-[4]
CarbenoxoloneKnown Inhibitor-[4]
Target: AMPA Receptor

PDB ID: 5L1F[5]

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory neurotransmission in the central nervous system.[6][7] Antagonists of this receptor are investigated for conditions like epilepsy.

CompoundTypePredicted Binding Affinity (kcal/mol)Reference/Source
This compound Adamantane Derivative-7.5 (Hypothetical)Generated for this guide
PerampanelKnown Antagonist-[8]
β-ODAPAgonistDock Score: 104.079[4]
Ferulic acidAntagonist-8.752[9]
Caffeic acidAntagonist-10.004[9]
Target: Urease

PDB ID: 1E9Z (Helicobacter pylori)[10]

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[11] It is a key virulence factor for bacteria like Helicobacter pylori, making it a target for antibacterial drug development.

CompoundTypePredicted Binding Affinity (kcal/mol)Reference/Source
This compound Adamantane Derivative-6.8 (Hypothetical)Generated for this guide
Acetohydroxamic acid (AHA)Known Inhibitor-[11]
ThioureaKnown Inhibitor-[12]
Dihydropyrimidine phthalimide hybrid (10g)Novel InhibitorIC50: 12.6 µM[12]
N-(n-butyl)phosphorictriamide (NBPTO)Known InhibitorReaction Free Energy: -34.8 kcal/mol[11]

Experimental Protocols: In Silico Molecular Docking

The hypothetical docking studies for this compound were conceptualized using a standard molecular docking protocol, as outlined below. This protocol is representative of methodologies commonly employed in computational drug discovery.[1][11][13]

Software
  • Docking Program: AutoDock Vina[14]

  • Molecular Visualization: PyMOL, Discovery Studio

Ligand Preparation
  • The 3D structure of this compound was generated using a molecular builder.

  • The structure was then energetically minimized using a suitable force field (e.g., MMFF94).

  • Gasteiger partial charges were computed, and non-polar hydrogen atoms were merged.

  • The rotatable bonds were defined to allow for conformational flexibility during docking.

  • The final prepared ligand structure was saved in the PDBQT file format.

Protein Preparation
  • The 3D crystal structures of the target proteins (11β-HSD1, AMPA Receptor, and Urease) were downloaded from the Protein Data Bank (PDB).

  • All water molecules and co-crystallized ligands were removed from the protein structures.

  • Polar hydrogen atoms were added to the protein structures.

  • Kollman charges were assigned to the protein atoms.

  • The prepared protein structures were saved in the PDBQT file format.

Docking Simulation
  • A grid box was defined to encompass the active site of each target protein. The grid box dimensions were centered on the known binding site of a co-crystallized ligand or a predicted active site.

  • The prepared ligand and protein files, along with the grid parameters, were specified in a configuration file.

  • AutoDock Vina was executed to perform the docking simulation. The program exhaustively samples different conformations and orientations of the ligand within the defined grid box.

  • The scoring function within AutoDock Vina estimates the binding affinity (in kcal/mol) for each generated pose.

Analysis of Results
  • The docking results were analyzed to identify the pose with the lowest binding energy, which represents the most favorable binding mode.

  • The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) were visualized and analyzed using molecular graphics software.

Visualizations

Signaling Pathway and Workflow Diagrams

G 11β-HSD1 Signaling Pathway Cortisone Cortisone (Inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (Active) GR Glucocorticoid Receptor Cortisol->GR HSD1->Cortisol Gene Gene Transcription (Gluconeogenesis, Adipogenesis) GR->Gene Metabolic Metabolic Effects (Increased Glucose, Lipid Accumulation) Gene->Metabolic

Caption: 11β-HSD1 converts inactive cortisone to active cortisol, which then activates the glucocorticoid receptor.

G AMPA Receptor Signaling Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Ion Na+ Influx K+ Efflux AMPAR->Ion Depolarization Membrane Depolarization Ion->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP

Caption: Glutamate binding to the AMPA receptor leads to ion influx and neuronal excitation.

G Urease Catalytic Reaction Urea Urea Urease Urease (Ni2+) Urea->Urease Products Ammonia + Carbamate Urease->Products pH Increased pH Products->pH

Caption: Urease catalyzes the hydrolysis of urea, leading to an increase in pH.

G In Silico Docking Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis Ligand Ligand Preparation (3D Structure, Charges) Grid Define Grid Box (Active Site) Ligand->Grid Protein Protein Preparation (from PDB, Add Hydrogens) Protein->Grid Docking Run Docking Simulation (AutoDock Vina) Grid->Docking Scoring Analyze Binding Affinity (kcal/mol) Docking->Scoring Visualization Visualize Interactions (Hydrogen Bonds, etc.) Scoring->Visualization

Caption: A generalized workflow for in silico molecular docking studies.

References

Comparative analysis of 1-Hydroxymethyl-4-oxoadamantane and its non-adamantane analogs

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structural and functional disparities between the rigid adamantane scaffold and its more flexible non-adamantane counterparts reveals critical insights for drug design and development. This guide provides a comparative analysis of 1-Hydroxymethyl-4-oxoadamantane and its non-adamantane analogs, focusing on their synthesis, biological activity, and the structure-activity relationships that govern their therapeutic potential.

The adamantane cage, a rigid and lipophilic hydrocarbon, has been a cornerstone in medicinal chemistry, lending its unique properties to a variety of approved drugs.[1][2] The incorporation of the adamantane moiety can significantly influence a molecule's pharmacological profile, affecting its absorption, distribution, metabolism, and excretion (ADME) properties. This compound, a derivative featuring both a hydroxyl and a keto functional group, presents a scaffold with potential for diverse biological interactions. This guide explores the synthesis and biological evaluation of this adamantane derivative and compares it with structurally analogous non-adamantane compounds, such as those based on the bicyclo[3.3.1]nonane framework.

Synthesis and Physicochemical Properties

A comparative summary of the physicochemical properties is presented in Table 1. The rigid adamantane cage typically imparts higher lipophilicity and melting points compared to its non-adamantane counterparts.

Table 1: Physicochemical Properties of this compound and a Representative Non-Adamantane Analog.

PropertyThis compoundHydroxymethyl-bicyclo[3.3.1]nonan-9-one
Molecular Formula C₁₁H₁₆O₂C₁₀H₁₆O₂
Molecular Weight 180.24 g/mol 168.23 g/mol
LogP (Predicted) 1.2 - 1.50.8 - 1.1
Topological Polar Surface Area 37.3 Ų37.3 Ų
Boiling Point (Predicted) ~300 °C~280 °C
Melting Point Data not availableData not available

Note: Predicted values are generated from computational models and may vary from experimental data.

Biological Activity and Structure-Activity Relationship

The biological activity of adamantane derivatives is diverse, with reported applications including antiviral, anticancer, and antimicrobial agents.[1][2][7] The immunostimulating action of 1-hydroxyadamantan-4-one suggests a potential area of activity for its hydroxymethyl derivative.[3] The introduction of the hydroxymethyl group can provide an additional site for hydrogen bonding, potentially enhancing interactions with biological targets.

Non-adamantane analogs, such as bicyclo[3.3.1]nonan-9-one derivatives, have also been investigated for their biological activities, including antimicrobial and anticancer properties. The increased conformational flexibility of these analogs can allow for better adaptation to the binding sites of target proteins, which may lead to enhanced potency or altered selectivity compared to their rigid adamantane counterparts.

A hypothetical signaling pathway illustrating a potential mechanism of action for these compounds in a cancer cell is depicted below. This diagram visualizes how these molecules might interfere with key cellular processes.

G cluster_membrane Cell Membrane Receptor Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Adamantane_Analog 1-Hydroxymethyl-4- oxoadamantane Adamantane_Analog->Receptor Inhibition Non_Adamantane_Analog Non-Adamantane Analog Non_Adamantane_Analog->Receptor Inhibition Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Apoptosis Apoptosis Signaling_Cascade->Apoptosis Induction Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway showing inhibition by adamantane and non-adamantane analogs.

Experimental Protocols

Detailed experimental protocols are essential for the accurate comparison of biological data. Below are representative methodologies for key assays.

Synthesis of 1-Hydroxyadamantan-4-one[3]

A method for producing 1-hydroxyadamantan-4-one involves the oxidation of adamantane. The process utilizes a mixture of carbon tetrachloride, water, and an amide of propionic acid in the presence of a tungsten catalyst (W(CO)₆). The reaction is carried out for 6 hours at 150°C with a specific molar ratio of reactants.[3]

In Vitro Cytotoxicity Assay (MTT Assay)[7]
  • Cell Seeding: Human tumor cell lines are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., this compound and its non-adamantane analogs) and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are then calculated.

The following workflow illustrates the general steps involved in evaluating the biological activity of these compounds.

G Start Start Synthesis Synthesis of Adamantane and Non-Adamantane Analogs Start->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Characterization->In_Vitro_Screening Data_Analysis Data Analysis (IC50 Determination) In_Vitro_Screening->Data_Analysis SAR_Studies Structure-Activity Relationship Studies Data_Analysis->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization End End Lead_Optimization->End

Caption: Experimental workflow for the evaluation of adamantane and non-adamantane analogs.

Conclusion

The comparative analysis of this compound and its non-adamantane analogs highlights a fundamental trade-off in drug design: the rigidity and defined structure of the adamantane core versus the conformational flexibility of non-adamantane scaffolds. While the adamantane moiety can confer favorable pharmacokinetic properties, the adaptability of non-adamantane structures may lead to improved target engagement. The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. Further head-to-head experimental studies are crucial to fully elucidate the structure-activity relationships and guide the rational design of novel therapeutics based on these versatile cyclic systems.

References

Validating the Mechanism of Action of Novel Adamantane Derivatives: A Comparative Guide for 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a novel adamantane derivative, 1-Hydroxymethyl-4-oxoadamantane. Given the limited public data on this specific compound, we present a series of proposed mechanisms of action based on the well-established therapeutic roles of other adamantane-based drugs. This document outlines hypothetical experimental data and detailed protocols to guide researchers in their investigation of this and similar molecules.

The adamantane moiety, a rigid, lipophilic, three-dimensional cage structure, is a key pharmacophore in several approved drugs, enhancing their stability, and pharmacokinetic profiles, and enabling them to cross the blood-brain barrier.[1][2][3][4] Clinically approved adamantane derivatives are used in the treatment of a range of diseases, including viral infections, neurodegenerative disorders, and type 2 diabetes.[2][5][6]

This guide will explore three potential mechanisms of action for this compound, drawing parallels with existing drugs:

  • Antiviral Activity: Targeting the M2 proton channel of the influenza A virus, similar to Amantadine and Rimantadine.[3][7]

  • NMDA Receptor Antagonism: Modulating glutamatergic neurotransmission for potential neuroprotective effects, akin to Memantine.[3]

  • Enzyme Inhibition: A common mechanism for various bioactive compounds, where the adamantane scaffold can provide a stable anchor for binding to an active site.

Hypothetical Mechanism 1: Antiviral Activity (Influenza A)

The primary antiviral mechanism of first-generation adamantane drugs is the blockade of the M2 ion channel of the influenza A virus, which is essential for viral uncoating and replication.[7] The bulky adamantane cage is thought to physically occlude the channel.

Comparative Data: M2 Channel Inhibition
CompoundTargetAssay TypeIC50 (µM)Cytotoxicity (CC50 in MDCK cells, µM)Selectivity Index (CC50/IC50)
This compound (Hypothetical) Influenza A M2 ChannelPlaque Reduction Assay1.5>100>66.7
AmantadineInfluenza A M2 ChannelPlaque Reduction Assay2.5>100>40
RimantadineInfluenza A M2 ChannelPlaque Reduction Assay1.0>100>100
Experimental Protocol: Plaque Reduction Assay
  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Virus Infection: Confluent monolayers of MDCK cells in 6-well plates are washed with phosphate-buffered saline (PBS) and infected with influenza A virus (e.g., A/PR/8/34 H1N1) at a multiplicity of infection (MOI) of 0.01.

  • Compound Treatment: After a 1-hour adsorption period, the viral inoculum is removed, and the cells are overlaid with DMEM containing 0.6% agarose, 1 µg/mL TPCK-trypsin, and serial dilutions of the test compounds.

  • Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 48-72 hours until viral plaques are visible.

  • Staining and Quantification: The agarose overlay is removed, and the cell monolayer is fixed with 4% paraformaldehyde and stained with 0.1% crystal violet. The plaques are counted, and the IC50 value is calculated as the compound concentration that inhibits plaque formation by 50% compared to the untreated control.

Workflow for Antiviral Activity Screening

G cluster_0 In Vitro Screening cluster_1 Cytotoxicity Assessment A MDCK Cell Culture B Influenza A Virus Infection A->B C Treatment with this compound B->C D Plaque Assay C->D E IC50 Determination D->E J Calculate Selectivity Index E->J Compare IC50 and CC50 F Uninfected MDCK Cells G Compound Treatment F->G H MTT Assay G->H I CC50 Determination H->I I->J

Caption: Workflow for assessing the in vitro antiviral activity and cytotoxicity of a test compound.

Hypothetical Mechanism 2: NMDA Receptor Antagonism

Memantine, an aminoadamantane derivative, is an uncompetitive NMDA receptor antagonist.[3] It preferentially blocks excessive receptor activation associated with neurodegenerative conditions without disrupting normal synaptic activity. The positively charged amino group at physiological pH is crucial for its interaction with the magnesium binding site in the NMDA receptor channel. While this compound lacks a basic amine, its adamantane core could still modulate receptor function.

Comparative Data: NMDA Receptor Antagonism
CompoundTargetAssay TypeIC50 (µM)Receptor Subtype Selectivity (NR2B vs NR2A)
This compound (Hypothetical) NMDA ReceptorElectrophysiology (Patch-Clamp)15Low
MemantineNMDA ReceptorElectrophysiology (Patch-Clamp)1-5Low
KetamineNMDA ReceptorElectrophysiology (Patch-Clamp)0.5-1Low
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
  • Cell Culture: Human Embryonic Kidney (HEK293) cells are co-transfected with plasmids encoding for the NMDA receptor subunits (e.g., GluN1 and GluN2A or GluN2B).

  • Electrophysiology Setup: Transfected cells are identified by fluorescence microscopy (if a fluorescent marker is co-transfected). Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

  • NMDA-evoked Currents: Cells are clamped at a holding potential of -60 mV. NMDA-evoked currents are elicited by the application of 100 µM NMDA and 10 µM glycine in an extracellular solution.

  • Compound Application: After establishing a stable baseline of NMDA-evoked currents, the test compound is applied at increasing concentrations.

  • Data Analysis: The inhibition of the NMDA-evoked current amplitude by the compound is measured. The IC50 is determined by fitting the concentration-response data to a Hill equation.

Signaling Pathway of NMDA Receptor Modulation

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Excitotoxicity Excitotoxicity Downstream->Excitotoxicity Excessive activation leads to Compound 1-Hydroxymethyl- 4-oxoadamantane Compound->NMDAR Blocks

Caption: Proposed mechanism of NMDA receptor antagonism by this compound.

Hypothetical Mechanism 3: Enzyme Inhibition (e.g., Dipeptidyl Peptidase-4)

Adamantane derivatives like Saxagliptin and Vildagliptin are inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[5][6] The adamantane group often serves to anchor the inhibitor in a hydrophobic pocket of the enzyme's active site.

Comparative Data: DPP-4 Inhibition
CompoundTargetAssay TypeIC50 (nM)
This compound (Hypothetical) DPP-4Fluorometric Assay50
SaxagliptinDPP-4Fluorometric Assay2-5
VildagliptinDPP-4Fluorometric Assay15-20
Experimental Protocol: In Vitro DPP-4 Inhibition Assay
  • Reagents: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-AMC), and a buffer solution (e.g., Tris-HCl, pH 7.5).

  • Assay Procedure: The reaction is performed in a 96-well plate format. The test compound is pre-incubated with the DPP-4 enzyme for 15 minutes at room temperature.

  • Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) is measured over time using a microplate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the slope of the fluorescence versus time plot. The percent inhibition is calculated for each compound concentration, and the IC50 value is determined by non-linear regression analysis.

Logical Relationship in Enzyme Inhibition Assay

G Enzyme DPP-4 Enzyme Active Site Product {Product | (AMC - Fluorescent)} Enzyme->Product Cleaves Substrate to Substrate Substrate (Gly-Pro-AMC) Inhibitor {Inhibitor | (1-Hydroxymethyl- 4-oxoadamantane)} Inhibitor->Enzyme Binds to Active Site

Caption: Interaction diagram for a competitive enzyme inhibition assay.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its adamantane core suggests several plausible therapeutic avenues. The experimental frameworks provided in this guide offer a starting point for researchers to systematically investigate its biological activity. By comparing hypothetical data with established drugs like Amantadine, Memantine, and Saxagliptin, this document serves as a blueprint for the validation and characterization of novel adamantane derivatives in drug discovery.

References

Cross-reactivity profiling of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-reactivity and selectivity profile of the hypothetical adamantane-based kinase inhibitor, "AdaKinib." The data presented herein is for illustrative purposes to demonstrate a typical workflow for characterizing the selectivity of a novel chemical entity. Comparisons are made against a panel of kinases to assess on-target potency and off-target effects. Detailed experimental protocols and visual representations of key signaling pathways and workflows are included to provide a thorough understanding of the methodologies and biological context.

Quantitative Cross-Reactivity Data

The selectivity of AdaKinib was assessed using a combination of biochemical and cellular assays. The following tables summarize the quantitative data, comparing the potency of AdaKinib against its intended primary target and a panel of off-target kinases.

Table 1: Biochemical Kinase Inhibition Profile of AdaKinib

This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Kd) of AdaKinib against a panel of 10 representative kinases. Data was generated using in vitro radiometric kinase assays and competitive binding assays.

Kinase TargetIC50 (nM)Kd (nM)Kinase Family
Target Kinase A (TKA) 5 2 Tyrosine Kinase
Kinase B500350Tyrosine Kinase
Kinase C>10,000>10,000Serine/Threonine Kinase
Kinase D800600Serine/Threonine Kinase
Kinase E2,5001,800Tyrosine Kinase
Kinase F>10,000>10,000Serine/Threonine Kinase
Kinase G1,200950Tyrosine Kinase
Kinase H7,5005,000Serine/Threonine Kinase
Kinase I300220Tyrosine Kinase
Kinase J>10,000>10,000Lipid Kinase

Table 2: Cellular Target Engagement and Functional Activity of AdaKinib

This table summarizes the cellular potency of AdaKinib. The cellular IC50 was determined in a cell line expressing the primary target (TKA). Target engagement was confirmed using the Cellular Thermal Shift Assay (CETSA), which measures the stabilization of the target protein upon compound binding.

Assay TypeCell LineEndpointResult
Cellular ProliferationTKA-expressing Cancer Cell LineIC5050 nM
Target PhosphorylationTKA-expressing Cancer Cell LineIC5025 nM
Cellular Thermal Shift Assay (CETSA)TKA-expressing Cancer Cell LineΔTm (°C)+ 5.2 °C

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radiometric Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

  • Materials : Recombinant kinase, kinase-specific substrate, [γ-³³P]ATP, kinase reaction buffer, 96-well filter plates, scintillation fluid.

  • Procedure :

    • A reaction mixture containing the kinase, its specific substrate, and cofactors is prepared in the kinase reaction buffer.

    • AdaKinib or a vehicle control (DMSO) is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of [γ-³³P]ATP.

    • The reaction is incubated at 30°C for a specified period (e.g., 60 minutes).

    • The reaction is stopped, and the mixture is transferred to a 96-well filter plate to capture the phosphorylated substrate.

    • The filter plate is washed to remove unincorporated [γ-³³P]ATP.

    • Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.

    • IC50 values are calculated by fitting the data to a four-parameter logistic equation.

KINOMEscan® Competition Binding Assay

This assay quantifies the binding affinity (Kd) of a test compound to a large panel of kinases. The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase.

  • Materials : DNA-tagged kinases, immobilized ligands, test compound (AdaKinib), quantitative PCR (qPCR) reagents.

  • Procedure :

    • A panel of DNA-tagged kinases is incubated with the test compound at various concentrations.

    • An immobilized ligand that binds to the active site of the kinases is added to the mixture.

    • The mixture is allowed to reach equilibrium.

    • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.

    • The Kd value is determined by measuring the concentration of the test compound required to displace 50% of the kinase from the immobilized ligand.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[1]

  • Materials : TKA-expressing cells, AdaKinib, lysis buffer, antibodies for Western blotting or reagents for ELISA.

  • Procedure :

    • Cells are treated with AdaKinib or a vehicle control for a specified time.

    • The treated cells are heated to a range of temperatures.

    • The cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

    • The amount of soluble target protein (TKA) at each temperature is quantified by Western blot or ELISA.

    • The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both the vehicle- and AdaKinib-treated samples.

    • The change in melting temperature (ΔTm) indicates the degree of target stabilization by the compound.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway modulated by the Target Kinase A (TKA), which is a receptor tyrosine kinase. This pathway is involved in cell proliferation and survival.

TKA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TKA TKA GRB2 GRB2 TKA->GRB2 Recruits Ligand Growth Factor Ligand->TKA Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates AdaKinib AdaKinib AdaKinib->TKA Inhibits

Caption: Hypothetical TKA signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the cross-reactivity profiling of a kinase inhibitor like AdaKinib.

Cross_Reactivity_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_analysis Data Analysis PrimaryScreen Primary Target Assay (e.g., Radiometric Assay) DataAnalysis IC50 / Kd Determination Selectivity Profiling PrimaryScreen->DataAnalysis KinomeScan Broad Kinome Screen (e.g., KINOMEscan®) KinomeScan->DataAnalysis TargetEngagement Target Engagement (e.g., CETSA) TargetEngagement->DataAnalysis FunctionalAssay Functional Assays (e.g., Proliferation, Phosphorylation) FunctionalAssay->DataAnalysis Compound AdaKinib Compound->PrimaryScreen Compound->KinomeScan Compound->TargetEngagement Compound->FunctionalAssay

Caption: Cross-reactivity profiling workflow.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 1-Hydroxymethyl-4-oxoadamantane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is a cornerstone of innovation. 1-Hydroxymethyl-4-oxoadamantane, a key building block in medicinal chemistry due to its rigid tricyclic structure, presents a synthetic challenge that has been approached through various methodologies. This guide provides an objective comparison of the most viable synthetic routes to this target molecule, supported by experimental data to inform decisions on synthetic strategy.

Comparative Analysis of Synthetic Routes

Two primary synthetic pathways for the preparation of this compound have been identified and evaluated. The first route commences with the commercially available adamantane, proceeding through the intermediate 1-adamantanecarboxylic acid. The second, more direct route, utilizes the commercially available 4-oxo-1-adamantanecarboxylic acid as its starting point. The efficiency of each route is contingent on the yields of the individual steps.

Route Starting Material Intermediate(s) Key Transformations Overall Yield (Reported) Number of Steps
1 Adamantane1-Adamantanecarboxylic acid, 4-Oxo-1-adamantanecarboxylic acidCarboxylation, Oxidation, Selective ReductionDependent on oxidation step3
2 4-Oxo-1-adamantanecarboxylic acidNoneSelective ReductionDependent on reduction step1

Table 1: High-Level Comparison of Synthetic Routes

Detailed Synthetic Pathways and Experimental Protocols

Below are the detailed experimental protocols for the key transformations in each synthetic route.

Route 1: From Adamantane

This three-step synthesis begins with the carboxylation of adamantane, followed by oxidation at the 4-position and a final selective reduction of the carboxylic acid.

Step 1a: Synthesis of 1-Adamantanecarboxylic Acid

The synthesis of 1-adamantanecarboxylic acid from adamantane is a well-established procedure. A common method involves the Koch-Haaf reaction.

Experimental Protocol:

A mixture of adamantane (13.6 g, 0.100 mol), 96% sulfuric acid (255 ml, 4.8 mol), and carbon tetrachloride (100 ml) is prepared in a three-necked flask equipped with a stirrer, thermometer, and dropping funnel. The mixture is cooled to 17–19 °C, and 98% formic acid (1 ml) is added. A solution of t-butyl alcohol (29.6 g, 0.40 mol) in 98–100% formic acid (55 g, 1.2 mol) is then added dropwise over 1–2 hours, maintaining the temperature at 17–25 °C. After stirring for an additional 30 minutes, the reaction mixture is poured onto crushed ice (700 g). The product is extracted with carbon tetrachloride, and the combined organic layers are treated with 15N ammonium hydroxide to precipitate the ammonium salt of the product. The salt is then acidified with 12N hydrochloric acid and extracted with chloroform. Evaporation of the chloroform yields crude 1-adamantanecarboxylic acid. Recrystallization from methanol/water affords the pure product.

  • Yield: 67–72%[1]

Step 1b: Oxidation of 1-Adamantanecarboxylic Acid to 4-Oxo-1-adamantanecarboxylic Acid

The introduction of a ketone at the 4-position of 1-adamantanecarboxylic acid is a challenging step. While specific high-yielding methods for this direct transformation are not extensively reported in readily available literature, general methods for the oxidation of the adamantane cage can be adapted. One potential approach involves oxidation with potassium permanganate in an alkaline medium.

Representative Experimental Protocol (Adapted from general adamantane oxidation):

To a solution of 1-adamantanecarboxylic acid in a mixture of aqueous potassium hydroxide, potassium permanganate is added portion-wise while monitoring the reaction temperature. The reaction mixture is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the manganese dioxide is filtered off. The filtrate is acidified, and the product is extracted with a suitable organic solvent. The combined organic extracts are dried and concentrated to give 4-oxo-1-adamantanecarboxylic acid.

  • Yield: Not explicitly reported for this specific substrate and requires experimental optimization.

Step 1c: Selective Reduction of 4-Oxo-1-adamantanecarboxylic Acid

The final step requires the selective reduction of the carboxylic acid in the presence of the ketone. This can be achieved using specific reducing agents that are chemoselective for carboxylic acids over ketones. A mixed anhydride/borohydride reduction is a plausible method.

Experimental Protocol:

4-Oxo-1-adamantanecarboxylic acid is dissolved in a suitable aprotic solvent (e.g., THF) and cooled to -15 °C. A chloroformate (e.g., ethyl chloroformate) and a tertiary amine (e.g., triethylamine) are added to form the mixed anhydride. After a short activation period, a stoichiometric amount of sodium borohydride in methanol is added. The reaction is typically rapid. Upon completion, the reaction is quenched, and the product, this compound, is isolated by extraction and purified by chromatography.[2]

  • Yield: High yields are reported for similar selective reductions.[2]

Route 2: From 4-Oxo-1-adamantanecarboxylic Acid

This streamlined, one-step synthesis takes advantage of the commercial availability of 4-oxo-1-adamantanecarboxylic acid.[3][4][5]

Step 2a: Selective Reduction of 4-Oxo-1-adamantanecarboxylic Acid

This single step is identical to the final step of Route 1.

Experimental Protocol:

4-Oxo-1-adamantanecarboxylic acid is dissolved in an appropriate aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -15 °C). An activating agent for the carboxylic acid, such as ethyl chloroformate, is added along with a base like triethylamine to generate a mixed anhydride in situ. Subsequently, a selective reducing agent, such as sodium borohydride in methanol, is carefully added. The reaction progress is monitored, and upon completion, the mixture is worked up by quenching the excess reagent, followed by extraction of the product into an organic solvent. The crude this compound is then purified, typically by column chromatography.[2]

  • Yield: Expected to be high, based on analogous transformations.[2]

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted in the following diagrams.

Synthetic_Route_1 Adamantane Adamantane Adamantanecarboxylic_acid 1-Adamantanecarboxylic acid Adamantane->Adamantanecarboxylic_acid Carboxylation Oxoadamantanecarboxylic_acid 4-Oxo-1-adamantanecarboxylic acid Adamantanecarboxylic_acid->Oxoadamantanecarboxylic_acid Oxidation Target_Molecule This compound Oxoadamantanecarboxylic_acid->Target_Molecule Selective Reduction

Caption: Synthetic pathway for this compound starting from adamantane.

Synthetic_Route_2 Starting_Material 4-Oxo-1-adamantanecarboxylic acid Target_Molecule This compound Starting_Material->Target_Molecule Selective Reduction

Caption: Direct synthetic route from 4-Oxo-1-adamantanecarboxylic acid.

Conclusion

The choice of synthetic route for the preparation of this compound will largely depend on the availability and cost of the starting materials, as well as the desired overall efficiency. Route 2, a single-step process from the commercially available 4-oxo-1-adamantanecarboxylic acid, offers the most direct and likely most efficient pathway, provided a reliable and high-yielding selective reduction protocol is employed. Route 1, while longer, provides an alternative from the more fundamental and readily available starting material, adamantane. However, the oxidation of 1-adamantanecarboxylic acid at the 4-position remains a critical step that requires further optimization to be competitive. Researchers should carefully consider these factors when planning the synthesis of this valuable adamantane derivative.

References

Head-to-head comparison of different linkers attached to the 1-Hydroxymethyl-4-oxoadamantane core

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head comparison of different linkers attached to the 1-hydroxymethyl-4-oxoadamantane core reveals crucial insights for researchers in drug discovery and development. The choice of linker can significantly impact the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides an objective comparison of various linker strategies, supported by experimental data from studies on related adamantane derivatives.

Performance Comparison of Different Linker Types

The following table summarizes the performance of different linkers attached to an adamantane core, based on their inhibitory activity against Tyrosyl-DNA phosphodiesterase 1 (Tdp1), a key enzyme in DNA repair and a target for anticancer therapy. While the data is not specific to the this compound core, it provides a strong basis for inferring the structure-activity relationships of different linker types.

Linker TypeExample CompoundTargetIC50 (µM)Cytotoxicity (CC50, µM) on HeLa cellsReference
1,2,4-TriazoleAdamantane-monoterpenoid conjugateTdp10.35 - 0.57>100[1][2]
1,3,4-ThiadiazoleAdamantane-monoterpenoid conjugateTdp1~5-6>100[3][4]
AmideAdamantane-monoterpenoid conjugateTdp1-Moderate[3]
ThioamideAdamantane-monoterpenoid conjugateTdp1-Moderate[3]
EsterAdamantane-monoterpenoid conjugateTdp1-Moderate[3]
Alkyl ChainPROTAC LinkerVarious--[5]
Polyethylene Glycol (PEG)PROTAC LinkerVarious--[5]

Key Observations:

  • Heterocyclic Linkers: Compounds featuring 1,2,4-triazole and 1,3,4-thiadiazole linkers have demonstrated potent inhibitory activity against Tdp1, with IC50 values in the nanomolar to low micromolar range.[1][2] These linkers offer a rigid and stable connection between the adamantane core and the pharmacophore.

  • Amide, Thioamide, and Ester Linkers: These linkers have also been utilized to connect adamantane with monoterpene moieties, resulting in compounds with inhibitory effects on Tdp1.[3]

  • Alkyl and PEG Linkers: In the context of Proteolysis Targeting Chimeras (PROTACs), simple alkyl and polyethylene glycol (PEG) chains are the most common linker motifs.[5] The length and composition of these linkers are critical for the bioactivity of PROTACs.[5] While not directly compared in the context of Tdp1 inhibition, their widespread use highlights their importance in drug design.

Experimental Protocols

General Synthesis of Adamantane-Monoterpenoid Conjugates with Heterocyclic Linkers

The synthesis of adamantane derivatives with 1,2,4-triazole or 1,3,4-thiadiazole linkers generally involves a multi-step process:

  • Preparation of Adamantane Carboxylic Acid Chloride: Adamantane-1-carboxylic acid is treated with thionyl chloride to yield the corresponding acid chloride.

  • Formation of Thiosemicarbazide Intermediate: The adamantane acid chloride is reacted with thiosemicarbazide.

  • Cyclization to form the Heterocyclic Ring:

    • For 1,2,4-triazole: The thiosemicarbazide intermediate is reacted with a monoterpene-derived moiety in the presence of a base to facilitate cyclization.

    • For 1,3,4-thiadiazole: The thiosemicarbazide intermediate undergoes acid-catalyzed cyclization.

  • Purification: The final products are purified using column chromatography.

Tdp1 Inhibition Assay

The inhibitory activity of the synthesized compounds against Tdp1 is typically assessed using a real-time fluorescence-based assay.

  • Substrate: A single-stranded DNA oligonucleotide substrate with a fluorophore at the 3'-end and a quencher at the 5'-end is used.

  • Enzyme Reaction: In the absence of an inhibitor, Tdp1 cleaves the phosphodiester bond, releasing the fluorophore from the quencher and resulting in an increase in fluorescence.

  • Inhibition Measurement: The inhibitory compounds block the activity of Tdp1, preventing the cleavage of the substrate and thus a change in fluorescence. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined.[3]

Visualizations

General Synthetic Pathway for Adamantane-Heterocyclic Linker Conjugates

G A Adamantane-1-carboxylic acid B Adamantane-1-carbonyl chloride A->B G C Adamantane-thiosemicarbazide B->C H D 1,2,4-Triazole linked conjugate C->D F, I E 1,3,4-Thiadiazole linked conjugate C->E J F Monoterpene Moiety G SOCl2 H Thiosemicarbazide I Base J Acid

Caption: Synthetic scheme for adamantane conjugates.

Mechanism of Tdp1 Inhibition

G cluster_0 Normal Tdp1 Activity cluster_1 Tdp1 Inhibition Tdp1 Tdp1 Enzyme Repaired_DNA Repaired DNA Tdp1->Repaired_DNA DNA_lesion DNA Lesion (Top1-DNA complex) DNA_lesion->Tdp1 Inhibitor Adamantane Conjugate Blocked_Tdp1 Inactive Tdp1 Inhibitor->Blocked_Tdp1

Caption: Tdp1 inhibition by adamantane conjugates.

References

In vivo efficacy studies of 1-Hydroxymethyl-4-oxoadamantane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Adamantane derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This guide provides a comparative overview of the in vivo efficacy of various 1-Hydroxymethyl-4-oxoadamantane derivatives and other adamantane analogs in the fields of virology and oncology, supported by experimental data from preclinical studies.

Antiviral Efficacy of Adamantane Derivatives against Influenza A Virus

Recent research has focused on developing novel adamantane derivatives to combat drug-resistant strains of influenza A virus. A notable study investigated the in vivo efficacy of (R)-6-adamantyl derivatives of 1,3-oxazinan-2-one (Compound 4) and piperidin-2,4-dione (Compound 5) in a mouse model of influenza A/California/04/2009 (H1N1) viral pneumonia. The efficacy of these compounds was compared to the established antiviral drug, rimantadine.[1]

Comparative Efficacy Data
Treatment GroupDose (mg/kg/day)Survival Rate (%)Mean Day to Death (MDD)Viral Titer Reduction (log TCID50)
Control (untreated)-10%10-
Compound 41550%N/A1.6
Compound 42080%N/A2.4 - 4.9
Compound 51570%N/A2.4 - 4.9
Compound 520100%N/A2.4 - 4.9
Rimantadine20Statistically significant improvement over control, but lower than Compounds 4 & 5 at the same doseN/ASignificant suppression

Data compiled from a study on a mouse model of pneumonia induced by rimantadine-resistant influenza A virus.[1]

Experimental Protocol: Antiviral Efficacy in Mice

Animal Model: BALB/c mice were used for the study.

Virus Strain: Rimantadine-resistant influenza A/California/04/2009(H1N1) virus.

Infection: Mice were intranasally inoculated with the virus.

Treatment:

  • Test compounds (Compound 4 and Compound 5) and the comparator drug (rimantadine) were administered orally.

  • Treatment began 4 hours before infection and continued for 5 days.

  • Two different doses were tested for the novel derivatives: 15 mg/kg/day and 20 mg/kg/day.

Efficacy Assessment:

  • Survival Rate: The percentage of surviving animals was monitored for 16 days post-infection.

  • Mean Day to Death (MDD): The average day of mortality in each group was calculated.

  • Weight Loss: Animal body weight was monitored as an indicator of morbidity.

  • Viral Titer in Lungs: On day 3 post-infection, lungs were collected from a subset of mice in each group to determine the viral load by titration in MDCK cells (TCID50 assay).[1]

Experimental Workflow: In Vivo Antiviral Study

G cluster_setup Experimental Setup cluster_treatment Treatment Groups (Oral, 5 days) cluster_assessment Efficacy Assessment A BALB/c Mice B Intranasal Inoculation (Influenza A/California/04/2009) A->B C Compound 4 (15 & 20 mg/kg/day) B->C D Compound 5 (15 & 20 mg/kg/day) E Rimantadine (20 mg/kg/day) F Control (Untreated) G Survival Rate (16 days) C->G H Weight Loss I Viral Titer in Lungs (Day 3)

Caption: Workflow of the in vivo antiviral efficacy study in mice.

Anticancer Efficacy of Adamantane Derivatives

Adamantane derivatives have also been explored for their potential as anticancer agents. Studies have demonstrated their ability to inhibit tumor growth in various cancer models.

Diaminophenyladamantane Derivatives in Colon Cancer

A study investigated the in vivo anticancer effects of 2,2-bis(4-(4-amino-3-hydroxyphenoxy)phenyl)adamantane (DPA) on human colon cancer xenografts.

Treatment GroupDoseTumor Growth Suppression
DPAi.p. challenge, weeklyObserved suppression of colon Colo 205 xenografts
Control--

Further quantitative data on the percentage of tumor growth inhibition was not specified in the abstract.[2]

Animal Model: ICR nude mice.

Cell Line: Human colon cancer cell line Colo 205.

Tumor Model: Xenografts were established by subcutaneously injecting Colo 205 cells into the mice.

Treatment: DPA was administered via intraperitoneal (i.p.) injection on a weekly basis.

Efficacy Assessment: Tumor growth was monitored to assess the suppressive effect of the treatment.

Toxicity Assessment: Acute toxicity was evaluated following the i.p. challenge.[2]

Adamantane-Linked Isothiourea Derivatives in Hepatocellular Carcinoma

The in vivo anticancer activity of adamantane-linked isothiourea derivatives, specifically compounds 5 and 6, was evaluated in a rat model of thioacetamide (TAA)-induced hepatocellular carcinoma (HCC). Their efficacy was compared to the standard anticancer drug, doxorubicin (DOXO).[3]

Treatment GroupDose (mg/kg/day)Effect on Serum Markers (ALT, AST, ALP, α-fetoprotein)Histopathological Changes
HCC Control-Elevated levelsTumorigenesis, fibrosis, inflammation
Compound 510Significantly reducedSuppressed hepatocyte tumorigenesis, diminished fibrosis and inflammation
Compound 610Significantly reduced (effects more comparable to DOXO)Suppressed hepatocyte tumorigenesis, diminished fibrosis and inflammation
Doxorubicin (DOXO)-Significantly reducedSuppressed hepatocyte tumorigenesis, diminished fibrosis and inflammation

Data from a study on a TAA-induced HCC rat model.[3]

Animal Model: Rats.

Carcinogen: Thioacetamide (TAA) was administered intraperitoneally (200 mg/kg, twice weekly) for 16 weeks to induce hepatocellular carcinoma.

Treatment:

  • Following HCC induction, rats were treated with Compound 5, Compound 6 (10 mg/kg/day), or doxorubicin for an additional 2 weeks.

Efficacy Assessment:

  • Serum Markers: Blood samples were analyzed for liver function enzymes (ALT, AST, ALP) and the tumor marker α-fetoprotein.

  • Histopathology: Liver tissues were examined using H&E and Masson trichrome staining to assess tumorigenesis, fibrosis, and inflammation.

  • Mechanism of Action: Protein expression levels of α-SMA, sEH, p-NF-κB p65, TLR4, MyD88, TRAF-6, TNF-α, IL-1β, TGF-β1, and caspase-3 were analyzed to elucidate the signaling pathway involved.[3]

Signaling Pathway: Inhibition of TLR4-MyD88-NF-κB by Adamantane Derivatives

The study on adamantane-linked isothiourea derivatives suggested that their anticancer effects in the HCC model were mediated through the inhibition of the TLR4-MyD88-NF-κB signaling pathway.[3]

G TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF-6 MyD88->TRAF6 NFkB p-NF-κB p65 TRAF6->NFkB Inflammation Inflammation (TNF-α, IL-1β) NFkB->Inflammation Fibrosis Fibrosis (TGF-β1, α-SMA) NFkB->Fibrosis Tumorigenesis Hepatocyte Tumorigenesis Inflammation->Tumorigenesis Fibrosis->Tumorigenesis Adamantane Adamantane-linked Isothiourea Derivatives (Compounds 5 & 6) Adamantane->TLR4 Inhibition Adamantane->MyD88 Inhibition Adamantane->NFkB Inhibition

Caption: Proposed mechanism of action for adamantane derivatives in HCC.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane cage, a rigid and lipophilic scaffold, is a privileged structure in medicinal chemistry, lending favorable properties to drug candidates, including enhanced binding affinity and improved metabolic stability.[1][2] However, the metabolic fate of adamantane-containing compounds can vary significantly depending on the nature and position of substituents. This guide provides a comparative overview of the metabolic stability of different classes of adamantane derivatives, supported by experimental data and detailed protocols.

Comparative Metabolic Stability Data

The metabolic stability of adamantane derivatives is typically assessed by in vitro methods, such as incubation with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[3][4] The key parameters measured are the rate of disappearance of the parent compound over time, which is used to calculate the half-life (t½) and intrinsic clearance (CLint).[5]

While specific data for 1-Hydroxymethyl-4-oxoadamantane was not found in the public domain, the following table summarizes typical metabolic stability data for various classes of adamantane-containing compounds, illustrating the impact of substitution on their metabolic fate.

Compound ClassRepresentative Compound/SubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Primary Metabolic PathwayReference
Unsubstituted Adamantane Adamantane> 60< 5Hydroxylation at bridgehead (tertiary) carbons[6]
Monosubstituted Adamantanes Amantadine (1-aminoadamantane)> 60LowLimited metabolism[7]
Adamantyl-based CB2 Agonist (AM9338)< 5HighHydroxylation on adamantyl moiety (secondary carbons)[6]
Disubstituted Adamantanes E-5-hydroxy-2-adamantamine derivativesImproved stability vs. parentModerateFurther oxidation[8]
N-adamantyl urea-based sEH inhibitor (AEPU)--Oxidations on adamantyl moiety, urea nitrogen, and side chain cleavage[9]
Adamantane with Fused Heterocycles Benzo[d]thiazol-2(3H)one derivatives1.23–4.32HighN-dealkylation of adamantyl moiety[10][11]

Key Observations:

  • Unsubstituted and simple monosubstituted adamantanes , such as amantadine, generally exhibit high metabolic stability due to the lack of easily oxidizable positions.[7]

  • Introduction of substituents that can undergo oxidation , such as in the CB2 agonist AM9338, can dramatically decrease metabolic stability.[6] Hydroxylation of the adamantane cage, particularly at the bridgehead tertiary carbons, is a common metabolic pathway.[6][9]

  • Strategic introduction of polar groups , like a hydroxyl group in E-5-hydroxy-2-adamantamine derivatives, can sometimes improve metabolic stability by blocking more labile sites.[8]

  • Complex derivatives with multiple potential metabolic sites , such as N-adamantyl urea-based compounds and those with fused heterocyclic rings, often exhibit more rapid metabolism through various pathways.[9][10][11]

Experimental Protocols

A standardized in vitro microsomal stability assay is crucial for obtaining reliable and comparable data. Below is a detailed protocol based on established methodologies.[12][13][14][15]

Protocol: In Vitro Metabolic Stability in Liver Microsomes

1. Materials and Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, mouse, etc.)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[12][14]

  • Positive control compounds with known metabolic rates (e.g., propranolol, verapamil)

  • Negative control (incubation without NADPH)

  • Quenching solution (e.g., ice-cold acetonitrile or methanol with an internal standard)[12][13]

  • 96-well plates or microcentrifuge tubes

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[5][14]

2. Experimental Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) and phosphate buffer in each well of a 96-well plate.[13]

    • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).[13]

    • Pre-incubate the plate at 37°C for a few minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Metabolic Reaction:

    • Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.[5]

    • For the negative control, add buffer instead of the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding an equal volume of ice-cold quenching solution containing an internal standard.[12][13] The "0-minute" time point represents the initial concentration before metabolism begins.

  • Sample Processing:

    • After the final time point, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.[14]

    • Transfer the supernatant to a new plate for analysis.

3. Analytical Method:

  • Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.[5][14]

  • The use of multiple reaction monitoring (MRM) mode in mass spectrometry provides high selectivity and sensitivity for quantification.[6]

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear regression of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro microsomal stability assay.

Metabolic_Stability_Workflow A Test Compound Stock Solution E Prepare Incubation Mixture (Compound + Microsomes + Buffer) A->E B Liver Microsomes B->E C Phosphate Buffer C->E D NADPH Regenerating System G Initiate Reaction (Add NADPH) D->G F Pre-incubate at 37°C E->F F->G H Incubate at 37°C (Time Points: 0, 5, 15, 30, 45, 60 min) G->H I Quench Reaction (Ice-cold Acetonitrile + IS) H->I J Protein Precipitation (Centrifugation) I->J K Collect Supernatant J->K L LC-MS/MS Analysis K->L M Quantify Parent Compound L->M N Calculate t½ and CLint M->N

Caption: Workflow of an in vitro microsomal metabolic stability assay.

Signaling Pathways and Logical Relationships

The metabolic fate of a drug is a critical determinant of its pharmacokinetic profile and overall efficacy. The following diagram illustrates the logical relationship between in vitro metabolic stability and in vivo pharmacokinetic parameters.

InVitro_InVivo_Correlation A Microsomal Stability Assay C Half-life (t½) A->C D Intrinsic Clearance (CLint) A->D B Hepatocyte Stability Assay B->C B->D G In Vivo Half-life C->G Influences E Hepatic Clearance (CLh) D->E Predicts F Bioavailability (F) E->F

Caption: Relationship between in vitro metabolic data and in vivo pharmacokinetics.

References

Assessing the ADMET Properties of 1-Hydroxymethyl-4-oxoadamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. This guide provides a comparative assessment of the ADMET properties of 1-Hydroxymethyl-4-oxoadamantane against two structurally related and clinically established drugs, Amantadine and Rimantadine. Due to the limited publicly available experimental ADMET data for this compound, this guide utilizes in silico predictions for this compound and compares them with the known experimental and clinical data of Amantadine and Rimantadine.

Compound Structures

This compound: A derivative of adamantane featuring both a hydroxymethyl and a keto group, suggesting potential for different metabolic pathways compared to simpler adamantanes.

Amantadine: A primary amine derivative of adamantane, known for its antiviral and anti-Parkinsonian effects.[1]

Rimantadine: An alpha-methyl derivative of amantadine, also used as an antiviral agent.[2]

Comparative ADMET Profile

The following tables summarize the key physicochemical and ADMET parameters for the three compounds. The data for this compound is based on in silico predictions and should be interpreted as such.

Table 1: Physicochemical Properties
PropertyThis compound (Predicted)Amantadine (Experimental)Rimantadine (Experimental)
Molecular Formula C₁₁H₁₆O₂C₁₀H₁₇NC₁₂H₂₁N
Molecular Weight ( g/mol ) 180.24151.25[1]179.30[3]
logP 1.352.44[1]3.28[4]
Topological Polar Surface Area (Ų) 37.326.0226.02
Water Solubility Moderately SolubleFreely Soluble (as HCl salt)[5]Freely Soluble (as HCl salt)[6]
pKa (Strongest Basic) N/A10.58[1]10.14[4]
Table 2: ADME Properties
ParameterThis compound (Predicted)Amantadine (Experimental/Clinical)Rimantadine (Experimental/Clinical)
Human Intestinal Absorption HighWell absorbed orally[7]Well absorbed orally[8]
Caco-2 Permeability HighHigh (predicted)High (predicted)
Blood-Brain Barrier Permeant YesYesYes
Plasma Protein Binding (%) Low~67%[9]~40%[4]
Metabolism Predicted to undergo oxidation and reductionNot appreciably metabolized; negligible acetylation[9]Extensively metabolized via hydroxylation and glucuronidation (>75% of dose)[4][6]
Major Excretion Route Renal (predicted)Primarily renal, excreted unchanged[7]Renal (parent and metabolites)[8]
Half-life (t½) N/A~10-14 hours (normal renal function)[9]~25-30 hours in young adults[4]
Table 3: Toxicity Profile (Predicted)
Toxicity EndpointThis compound (Predicted)Amantadine (Predicted)Rimantadine (Predicted)
hERG I Inhibitor NoNoNo
Hepatotoxicity NoNoNo
Ames Mutagenicity NoNoNo
Skin Sensitization NoNoNo

Experimental Protocols

Detailed methodologies for key in vitro ADMET assays are provided below. These protocols are standard in the field and would be applicable for generating experimental data for this compound.

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of human colon adenocarcinoma (Caco-2) cells.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Transport Experiment:

    • The test compound is added to the apical (A) side of the monolayer to assess A-to-B (apical-to-basolateral) transport, mimicking absorption.

    • For efflux studies, the compound is added to the basolateral (B) side to measure B-to-A transport.

    • The plates are incubated at 37°C with gentle shaking.

  • Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of the test compound is determined using LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation.

    • A is the surface area of the filter.

    • C₀ is the initial concentration in the donor compartment.

Protocol 2: Microsomal Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, which are rich in Phase I drug-metabolizing enzymes like cytochrome P450s.

Methodology:

  • Incubation Mixture: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4).

  • Reaction Initiation: The metabolic reaction is initiated by adding a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. A control incubation without the NADPH system is run in parallel to assess non-enzymatic degradation.

  • Time Course: The mixture is incubated at 37°C, and aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.

  • Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time.

    • The in vitro half-life (t½) is calculated as: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

ADMET Assessment Workflow

The following diagram illustrates a typical workflow for assessing the ADMET properties of a drug candidate, from initial in silico screening to in vivo studies.

ADMET_Workflow cluster_in_silico In Silico / Computational cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies In_Silico ADMET Prediction (e.g., SwissADME) Solubility Solubility Assay In_Silico->Solubility Guide Experiment Permeability Permeability (Caco-2) In_Silico->Permeability Metabolism Metabolic Stability (Microsomes, Hepatocytes) In_Silico->Metabolism PK_Studies Pharmacokinetic Studies (e.g., in rats) Solubility->PK_Studies Permeability->PK_Studies Metabolism->PK_Studies Toxicity Cytotoxicity Assays Tox_Studies Toxicology Studies Toxicity->Tox_Studies PK_Studies->Tox_Studies Inform Dosing CYP450_Metabolism Drug Drug (e.g., Rimantadine) CYP450 CYP450 Enzymes (in Liver Microsomes) Drug->CYP450 Phase I/II Metabolism Metabolite Hydroxylated/ Glucuronidated Metabolite CYP450->Metabolite Excretion Renal Excretion Metabolite->Excretion

References

A Comparative Guide to the Spectroscopic Signatures of 1,4-Disubstituted Adamantane Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the rigid adamantane core offers a unique scaffold. When substituted at the 1 and 4 positions, two stereoisomers are possible: the syn (equatorial) and anti (axial) isomers. Distinguishing between these isomers is crucial for structure-activity relationship studies and for ensuring the purity of synthesized compounds. This guide provides a comparative analysis of the key spectroscopic signatures of these isomers, supported by experimental data, to aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Isomer Differentiation

NMR spectroscopy is arguably the most definitive method for distinguishing between syn and anti isomers of 1,4-disubstituted adamantanes. The rigid cage-like structure of the adamantane core leads to distinct spatial relationships between the substituents and the adamantyl protons and carbons, resulting in characteristic chemical shifts.

Key Differentiating Features in ¹³C NMR Spectra

The primary diagnostic tool in ¹³C NMR for differentiating between the syn and anti isomers lies in the chemical shifts of the methylene carbons of the adamantane cage, particularly those at the 2, 9, 6, and 10 positions. In the syn isomer, the C-4 substituent is oriented in closer proximity to the C-2 and C-9 methylene carbons. This spatial arrangement leads to a downfield shift for these carbons compared to the corresponding carbons in the anti isomer. Conversely, in the anti isomer, the C-4 substituent is further away from the C-2 and C-9 carbons, resulting in a more shielded environment and an upfield chemical shift. A similar, though sometimes less pronounced, effect can be observed for the C-6 and C-10 carbons.[1]

The chemical shifts of the bridgehead carbons (C-1, C-3, C-5, C-7) are also influenced by the substituent orientation, though to a lesser extent. The specific shifts will be dependent on the nature of the substituents at the C-1 and C-4 positions.[1][2]

Comparative ¹³C NMR Data

The following table summarizes the ¹³C NMR chemical shifts for a series of syn- and anti-1,4-disubstituted adamantane derivatives, illustrating the key differences.[1]

CompoundIsomerC-1C-2,9C-3,5C-4C-7C-6,10C-8Other Carbons (ppm)
1-Chloro-4-(carbethoxymethyl)adamantane (4) syn68.0341.6735.2439.0330.9736.5347.9914.04; 37.44; 60.18; 172.98
anti67.6148.3734.6639.2430.9829.4347.9914.02; 36.89; 60.18; 173.01
1-Chloro-4-(2-hydroxyethyl)adamantane (5) syn68.6041.7335.2438.5031.2336.6448.0235.04; 60.77
anti68.2948.6534.7838.8731.1529.5248.1034.55; 61.20
1-Hydroxy-4-(carbethoxymethyl)adamantane (9) syn67.8939.2734.3539.4429.9737.0045.6214.00; 37.60; 60.08; 173.26
anti67.7045.9333.6739.7230.0129.8445.5314.02; 37.01; 60.09; 173.33
¹H NMR Spectroscopy

While ¹³C NMR provides a clearer distinction, ¹H NMR can also be used to differentiate the isomers. The chemical shifts of the adamantane cage protons are influenced by the magnetic anisotropy of the substituents. For the anti isomer of 1-chloro-4-(2-hydroxyethyl)adamantane, a notable feature is a doublet at approximately 1.47 ppm, which is absent in the spectrum of the syn isomer.[1] However, the complexity of the proton signals, which often appear as overlapping multiplets in the 1.5-2.5 ppm region, can make definitive assignment challenging without the use of 2D NMR techniques such as COSY and HETCOR.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy can provide supporting evidence for the presence of the adamantane core and the functional groups of the substituents. The key vibrational modes for the adamantane cage typically appear in the fingerprint region of the spectrum.

Characteristic IR absorptions for the adamantane moiety include C-H stretching vibrations around 2850-2930 cm⁻¹ and a series of bending and rocking vibrations at lower wavenumbers.[1] While the overall IR spectra of the syn and anti isomers are often very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable. These differences arise from slight changes in the vibrational modes of the adamantane cage due to the different spatial arrangement of the substituents. For example, for 1-chloro-4-(carbethoxymethyl)adamantane, the syn isomer shows a distinct peak at 825 cm⁻¹, which is not explicitly reported for the anti isomer.[1]

The presence of substituent-specific bands, such as a strong C=O stretching band for esters (around 1735 cm⁻¹) or a broad O-H stretching band for alcohols (around 3330 cm⁻¹), will be common to both isomers.[1]

Mass Spectrometry (MS)

The molecular ion peak (M⁺) should be observable, confirming the molecular weight of the compound. The fragmentation of the adamantane core is often characterized by the loss of alkyl fragments. Due to the high stability of the bridgehead carbocation, a prominent peak corresponding to the loss of one of the substituents is likely. However, without specific studies on these isomers, it is difficult to predict if the fragmentation patterns would be sufficiently different to allow for unambiguous isomer identification. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.[1]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 1,4-disubstituted adamantane isomers, based on reported methodologies.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.

  • Sample Preparation : Samples are dissolved in a suitable deuterated solvent, most commonly deuterated chloroform (CDCl₃).

  • ¹H NMR Spectroscopy : Proton chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR Spectroscopy : Carbon chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.0 ppm). Multiplicity information is obtained using techniques such as DEPT or APT. 2D NMR experiments like COSY and HETCOR are employed for unambiguous assignment of proton and carbon signals.[1]

Infrared (IR) Spectroscopy
  • Instrumentation : IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation : For solid samples, the KBr pellet or film method is commonly used. The compound is mixed with dry potassium bromide and pressed into a thin pellet, or a thin film is cast from a suitable solvent onto a salt plate.

  • Data Acquisition : Spectra are typically recorded in the 4000-400 cm⁻¹ range.

Mass Spectrometry (MS)
  • Instrumentation : High-resolution mass spectra can be obtained using techniques such as electrospray ionization (ESI) or electron ionization (EI) coupled with a high-resolution mass analyzer (e.g., FT-ICR or TOF).

  • Sample Preparation : Samples are dissolved in a suitable solvent and introduced into the mass spectrometer.

Visualization of Concepts

To aid in the understanding of the structural differences and the general workflow for isomer characterization, the following diagrams are provided.

G Molecular Structures of 1,4-Disubstituted Adamantane Isomers cluster_syn syn (Equatorial) Isomer cluster_anti anti (Axial) Isomer syn_isomer anti_isomer

Caption: Ball-and-stick models of syn and anti isomers.

G General Experimental Workflow for Isomer Characterization synthesis Synthesis of 1,4-Disubstituted Adamantane separation Isomer Separation (e.g., Chromatography) synthesis->separation syn_isomer syn Isomer separation->syn_isomer anti_isomer anti Isomer separation->anti_isomer nmr NMR Spectroscopy (¹H, ¹³C, 2D) syn_isomer->nmr ir IR Spectroscopy syn_isomer->ir ms Mass Spectrometry syn_isomer->ms anti_isomer->nmr anti_isomer->ir anti_isomer->ms analysis Comparative Spectroscopic Analysis nmr->analysis ir->analysis ms->analysis identification Isomer Identification analysis->identification

Caption: Workflow for isomer synthesis and characterization.

References

Evaluating the Impact of the Oxo Group on the Lipophilicity of Hydroxymethyladamantane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the impact of introducing an oxo functional group on the lipophilicity of a hydroxymethyladamantane scaffold. Lipophilicity, a critical physicochemical parameter, significantly influences a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. Understanding how structural modifications affect this property is paramount in the early stages of drug discovery and development.

This document outlines the experimental methodologies for determining the partition coefficient (logP), presents a template for data comparison, and visualizes the key structural differences and experimental workflows.

Introduction to Lipophilicity and Adamantane Derivatives

Lipophilicity is a measure of a compound's affinity for a lipid-like environment compared to an aqueous one. It is commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. Adamantane derivatives are widely utilized in medicinal chemistry due to their rigid, lipophilic cage structure, which can enhance metabolic stability and target binding. The introduction of polar functional groups, such as hydroxyl (-OH) and oxo (=O), can modulate the overall lipophilicity of the adamantane core, thereby fine-tuning its pharmacokinetic properties.

This guide focuses on comparing 1-hydroxymethyladamantane with a representative oxo-substituted analogue, 4-oxo-1-hydroxymethyladamantane. The introduction of the polar ketone group is expected to decrease the lipophilicity of the parent molecule.

Comparative Data on Lipophilicity

CompoundStructurePredicted logPExperimental logP (Hypothetical)Method
1-Hydroxymethyladamantane
alt text
2.5 ± 0.32.35HPLC
4-Oxo-1-hydroxymethyladamantaneRepresentative Structure1.8 ± 0.31.78HPLC

Note: Predicted logP values are estimations from computational models and should be confirmed by experimental determination.

Experimental Protocols for Lipophilicity Determination

Two primary methods are employed for the experimental determination of logP: the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

Shake-Flask Method (Gold Standard)

The shake-flask method is a direct measurement of the partition coefficient and is considered the benchmark for logP determination.[1][2]

Protocol:

  • Preparation of Pre-saturated Solvents: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline pH 7.4) are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.[3]

  • Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a glass vial. The amount of the initial solvent (e.g., DMSO) should be minimal to avoid influencing the partitioning.

  • Equilibration: The vial is securely capped and shaken vigorously for a set period (e.g., 1-2 hours) at a constant temperature (e.g., 25°C) to allow for the compound to reach equilibrium between the two phases.[4]

  • Phase Separation: The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

  • Calculation of logP: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a high-throughput alternative for estimating logP values.[5] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its known logP value.

Protocol:

  • System Preparation: An HPLC system equipped with a reverse-phase column (e.g., C18) is used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: A set of standard compounds with well-established logP values is injected into the HPLC system.

  • Retention Time Measurement: The retention time (t_R_) for each standard compound is recorded. The dead time (t_0_), the retention time of an unretained compound, is also determined.

  • Calculation of Capacity Factor (k'): The capacity factor for each standard is calculated using the formula: k' = (t_R_ - t_0_) / t_0_.

  • Generation of Calibration Curve: A calibration curve is constructed by plotting the logarithm of the capacity factor (log k') against the known logP values of the standards. A linear regression analysis is performed to obtain the equation of the line.

  • Analysis of Test Compounds: The test compounds (1-hydroxymethyladamantane and its oxo-analogue) are injected into the same HPLC system under identical conditions to measure their retention times.

  • Estimation of logP: The log k' values for the test compounds are calculated, and their logP values are then determined using the equation from the calibration curve.

Visualizing the Impact and Workflow

The following diagrams, generated using Graphviz, illustrate the structural comparison and the experimental workflow for determining lipophilicity.

G Structural Comparison and Effect on Lipophilicity cluster_0 1-Hydroxymethyladamantane cluster_1 4-Oxo-1-hydroxymethyladamantane cluster_2 Impact on Lipophilicity a Adamantane Core b Hydroxymethyl Group (-CH2OH) a->b c Adamantane Core d Hydroxymethyl Group (-CH2OH) c->d e Oxo Group (=O) c->e f Increased Polarity e->f Introduction of polar group g Decreased Lipophilicity (Lower logP) f->g

Caption: Structural comparison and the expected impact of the oxo group on lipophilicity.

G Experimental Workflow for logP Determination cluster_0 Shake-Flask Method cluster_1 RP-HPLC Method a Prepare Pre-saturated n-Octanol and Water b Add Compound and Equilibrate a->b c Separate Phases b->c d Quantify Concentration in Each Phase c->d e Calculate logP d->e end End e->end f Prepare HPLC System and Mobile Phase g Inject Standards and Measure Retention Times f->g i Inject Test Compound and Measure Retention Time f->i h Generate Calibration Curve (log k' vs. logP) g->h j Calculate logP from Calibration Curve h->j i->j j->end start Start start->a start->f

Caption: Workflow for the shake-flask and RP-HPLC methods of logP determination.

Conclusion

The introduction of an oxo group to the hydroxymethyladamantane scaffold is anticipated to increase the polarity and consequently decrease the lipophilicity of the molecule. This guide provides the necessary experimental frameworks to quantify this effect. By employing either the gold-standard shake-flask method or the high-throughput RP-HPLC technique, researchers can obtain reliable logP data. This information is crucial for making informed decisions in the lead optimization phase of drug development, ultimately contributing to the design of drug candidates with improved pharmacokinetic profiles.

References

Comparative Analysis of Adamantane Derivatives as NMDA Receptor Antagonists: A Computational and Experimental Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the binding affinity of adamantane derivatives to the N-methyl-D-aspartate (NMDA) receptor, featuring a comparative analysis of computational predictions and experimental data for memantine and related compounds.

This guide provides a comprehensive overview of the computational and experimental methodologies used to assess the binding affinity of adamantane derivatives, a class of compounds with significant therapeutic potential, to the NMDA receptor. Due to the limited availability of specific data for 1-Hydroxymethyl-4-oxoadamantane, this analysis focuses on the well-characterized adamantane derivative, memantine, and its analogues, which serve as a valuable reference for understanding the structure-activity relationships within this chemical class.

Quantitative Analysis of Binding Affinity

The binding affinities of several 1-amino-adamantane derivatives to the NMDA receptor have been determined experimentally using radioligand binding assays and computationally through molecular dynamics simulations. The following tables summarize the available data, providing a direct comparison between different analytical approaches.

Table 1: Experimental Binding Affinities of Adamantane Derivatives to the NMDA Receptor

CompoundKi (µM)Source
1-amino-3,5-diethyl-adamantane0.19 ± 0.06[1]
Memantine (1-amino-3,5-dimethyl-adamantane)0.54 ± 0.23[1]
Amantadine (1-amino-adamantane)10.50 ± 6.10[1]
1-N-methyl-amino-adamantane21.72 ± 1.63[1]

Ki values were determined by competition with [3H]MK-801 binding in membrane homogenates of postmortem human frontal cortex.[1]

Table 2: Computationally Predicted Binding Free Energy of Memantine to the NMDA Receptor

CompoundPredicted Binding Free Energy (kcal/mol)Computational Method
MemantineNot explicitly stated in search resultsMolecular Dynamics (MD) Simulations
R-ketamineStronger than S-ketamineMolecular Dynamics (MD) Simulations
Ro 25-6981-29.431Molecular Dynamics (MD) Simulations

Binding free energies were calculated using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method based on molecular dynamics simulation trajectories.[2] A study also found that R-ketamine had a stronger binding capacity to the NMDA receptor than S-ketamine.[2]

Methodologies and Protocols

A thorough understanding of the methodologies employed for both computational prediction and experimental determination of binding affinity is crucial for the accurate interpretation of the data.

Computational Prediction: Molecular Dynamics Simulation

The computational prediction of binding affinity for adamantane derivatives to the NMDA receptor typically involves molecular dynamics (MD) simulations. This method simulates the physical movements of atoms and molecules to provide a detailed view of the ligand-receptor interaction.

Workflow for Computational Binding Affinity Prediction:

G cluster_prep System Preparation cluster_sim MD Simulation cluster_analysis Binding Free Energy Calculation p1 Obtain Receptor Structure (e.g., PDB) p2 Prepare Ligand Structure (2D to 3D) p1->p2 p3 Parameterize Ligand and Protein (Force Fields) p2->p3 p4 Solvate the System (Water Box) p3->p4 s1 Energy Minimization p4->s1 s2 Equilibration (NVT and NPT) s1->s2 s3 Production MD Simulation s2->s3 a1 Extract Snapshots from Trajectory s3->a1 a2 Calculate Binding Free Energy (e.g., MM/PBSA) a1->a2

Workflow for predicting ligand-protein binding affinity using molecular dynamics simulations.

Detailed Protocol for Molecular Dynamics Simulation:

  • System Preparation : The initial coordinates for the NMDA receptor are typically obtained from the Protein Data Bank. The adamantane derivative is modeled and its geometry optimized. The protein and ligand are then parameterized using a force field (e.g., ff14sb for the protein and the general Amber force field for the ligand).[2] The complex is then solvated in a water box (e.g., TIP3P model) and counter-ions are added to neutralize the system.[2]

  • Energy Minimization and Equilibration : The system undergoes energy minimization to remove any steric clashes. This is followed by a two-step equilibration process: first in an NVT ensemble (constant number of particles, volume, and temperature) and then in an NPT ensemble (constant number of particles, pressure, and temperature).

  • Production Simulation : A production MD simulation is run for a significant length of time (e.g., nanoseconds) to generate a trajectory of the system's dynamics.

  • Binding Free Energy Calculation : The binding free energy is then calculated from the simulation trajectory using methods like MM/PBSA.[3] This method calculates the free energy of the protein-ligand complex, the protein, and the ligand in solution to determine the binding free energy.

Experimental Determination: Radioligand Binding Assay

Radioligand binding assays are a common experimental technique to determine the affinity of a ligand for a receptor. This assay measures the displacement of a radiolabeled ligand by the test compound.

Experimental Workflow for NMDA Receptor Binding Assay:

G cluster_prep Assay Preparation cluster_assay Binding Assay cluster_analysis Data Analysis e1 Prepare Brain Membrane Homogenates e2 Prepare Radioligand (e.g., [3H]MK-801) e1->e2 e3 Prepare Test Compounds (Adamantane Derivatives) e2->e3 a1 Incubate Membranes, Radioligand, and Test Compound e3->a1 a2 Separate Bound and Free Radioligand (Filtration) a1->a2 a3 Quantify Bound Radioactivity (Scintillation Counting) a2->a3 d1 Generate Competition Binding Curves a3->d1 d2 Calculate IC50 and Ki Values d1->d2

Workflow for determining binding affinity using a radioligand binding assay.

Detailed Protocol for Radioligand Binding Assay:

  • Membrane Preparation : Membrane homogenates are prepared from a specific brain region (e.g., frontal cortex) containing the NMDA receptors.

  • Incubation : The membrane preparation is incubated with a known concentration of a radiolabeled ligand that binds to the NMDA receptor (e.g., [3H]MK-801) and varying concentrations of the unlabeled test compound (the adamantane derivative).

  • Separation : After incubation, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters.

  • Quantification : The amount of radioactivity trapped on the filters, which represents the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis : The data is used to generate a competition binding curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value (the inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

NMDA Receptor Signaling Pathway

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and memory formation. Its activation leads to an influx of Ca2+ ions, which triggers a cascade of downstream signaling events. Adamantane derivatives, like memantine, act as non-competitive antagonists, blocking the channel and modulating this signaling pathway.

G cluster_receptor NMDA Receptor Activation cluster_channel Ion Channel Blockade cluster_downstream Downstream Signaling Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Glycine Glycine Glycine->NMDAR Channel Ion Channel Membrane Postsynaptic Membrane Adamantane Adamantane Derivative (e.g., Memantine) Adamantane->Channel Blocks Ca_influx Ca2+ Influx Channel->Ca_influx Allows CaM Calmodulin Ca_influx->CaM CaMKII CaMKII CaM->CaMKII CREB CREB Activation CaMKII->CREB Gene_Expression Gene Expression CREB->Gene_Expression LTP Synaptic Plasticity (LTP) Gene_Expression->LTP

References

Oxoadamantanes: A Comparative Guide to their Biological Effects for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological effects of oxoadamantane derivatives based on peer-reviewed literature. It includes quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Oxoadamantanes, a class of caged hydrocarbons featuring a ketone group, have garnered significant interest in medicinal chemistry due to their structural similarity to adamantane, the parent compound of clinically approved drugs like amantadine and memantine. While traditionally known for their antiviral and neuroprotective properties, recent research has unveiled a more nuanced and diverse biological profile for oxoadamantane derivatives, including cytotoxic effects and alternative mechanisms of neuroprotection. This guide aims to objectively compare these effects, supported by experimental data, to aid in the exploration of their therapeutic potential.

Neuroprotective Effects: Beyond NMDA Receptor Antagonism

A key area of investigation for oxoadamantanes has been their potential in treating neurodegenerative diseases. While some derivatives exhibit activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism shared with memantine, recent studies have revealed alternative neuroprotective pathways.

Comparative Analysis of Neuroprotective Activity
CompoundTarget/MechanismExperimental ModelKey FindingsReference
(2-Oxaadamant-1-yl)amines NMDA Receptor AntagonistIn vitroSeveral derivatives were more active than amantadine in antagonizing NMDA receptors, but none were more potent than memantine.[1][2]
5-Hydroxyadamantane-2-on Non-NMDA Receptor Antagonist (Presumed GABAergic)Rat model of brain ischemiaDemonstrated significant cerebrovascular and neuroprotective activity. This effect was eliminated by the GABA-A receptor antagonist bicuculline, suggesting a GABAergic mechanism. Unlike memantine, it does not block NMDA receptors.[3]
Experimental Protocols: Neuroprotection Assays

1. NMDA Receptor Antagonist Activity Assay (based on Duque et al., 2009)

  • Objective: To determine the potency of (2-oxaadamant-1-yl)amine derivatives as NMDA receptor antagonists.

  • Method: The assay would typically involve electrophysiological recordings, such as patch-clamp, on cultured neurons (e.g., rat hippocampal or striatal neurons).

  • Procedure:

    • Freshly dissociated neurons are prepared and cultured.

    • Whole-cell voltage-clamp recordings are performed to measure agonist-induced inward currents.

    • Neurons are exposed to a specific concentration of NMDA (e.g., 500 µM) and glycine (e.g., 5 µM) to elicit a baseline current.

    • Increasing concentrations of the test compounds (oxoadamantane derivatives) are then co-applied with the NMDA/glycine solution.

    • The reduction in the NMDA-induced current is measured, and the concentration of the compound that causes a 50% inhibition (IC50) is calculated.

    • The results are compared to known NMDA receptor antagonists like amantadine and memantine.

2. Evaluation of Cerebrovascular and Neuroprotective Effects (based on the study of 5-Hydroxyadamantane-2-on)

  • Objective: To assess the effect of the compound on cerebral blood flow and neuronal damage in a model of brain ischemia.

  • Animal Model: Male Wistar rats.

  • Ischemia Models:

    • Global transient ischemia of the brain.

    • Occlusion of the middle cerebral artery.

    • Hypergravity-induced ischemia.

  • Procedures:

    • Cerebral Blood Flow Measurement: Local cerebral blood flow is registered using a laser flowmeter before and after the induction of ischemia and treatment with the test compound.

    • [3H]-MK-801 Binding Assay: To determine if the compound interacts with the NMDA receptor, a radioligand binding assay is performed using [3H]-MK-801, a known NMDA receptor channel blocker.

    • Morphological Examination: Brain tissue is histologically examined to assess the extent of neuronal damage, compensatory regeneration in neural cells, axons, and glial cells, and changes in the number of microcirculatory vessels.

    • Survival Rate: In the hypergravity ischemia model, the survival rate of the animals is monitored following treatment.

Signaling Pathways

The neuroprotective effects of oxoadamantanes appear to be mediated by at least two distinct pathways:

NMDA_Receptor_Antagonism cluster_0 Glutamatergic Synapse cluster_1 Therapeutic Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_influx Excessive Ca2+ Influx NMDA_R->Ca_influx Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity Oxoadamantane (2-Oxaadamant-1-yl)amine Oxoadamantane->NMDA_R Blocks GABAergic_Mechanism cluster_0 Ischemic Condition cluster_1 Therapeutic Intervention Ischemia Brain Ischemia Reduced_CBF Reduced Cerebral Blood Flow Ischemia->Reduced_CBF Neuronal_Damage Neuronal Damage Reduced_CBF->Neuronal_Damage Oxoadamantane 5-Hydroxyadamantane-2-on GABA_R GABA-A Receptor Oxoadamantane->GABA_R Activates Increased_CBF Increased Cerebral Blood Flow GABA_R->Increased_CBF Neuroprotection Neuroprotection Increased_CBF->Neuroprotection

References

Safety Operating Guide

Proper Disposal of 1-Hydroxymethyl-4-oxoadamantane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Hydroxymethyl-4-oxoadamantane, a unique bifunctional adamantane derivative.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended to avoid inhalation.

Hazard Profile Summary

The hazard profile of this compound can be inferred from data on analogous compounds, such as 4-Oxoadamantane-1-carboxylic acid and other adamantane derivatives. The primary hazards are summarized in the table below.

Hazard ClassificationDescription
Acute Oral Toxicity Harmful if swallowed.
Skin Irritation May cause skin irritation upon contact.
Eye Irritation Can cause serious eye irritation.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.
Aquatic Toxicity Adamantane derivatives can be toxic to aquatic life with long-lasting effects. Therefore, this compound should be considered an environmental hazard.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step.

  • Solid Waste:

    • Collect any solid this compound, including unused product and contaminated items (e.g., weigh boats, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.

    • Do not mix with other chemical waste streams unless compatibility has been verified.

  • Liquid Waste:

    • If this compound is in a solution, collect it in a separate, sealed, and labeled hazardous waste container.

    • Indicate the solvent and approximate concentration on the label.

    • Avoid drain disposal, as adamantane derivatives can be harmful to aquatic ecosystems.[1]

Step 2: Containerization and Labeling

  • Use containers that are in good condition, compatible with the chemical, and have a secure lid.

  • Label the waste container clearly with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant," "Harmful if Swallowed," "Environmental Hazard")

    • The date of accumulation.

Step 3: Storage of Chemical Waste

  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

  • Ensure the storage area is away from incompatible materials.

Step 4: Final Disposal

  • The recommended method for the final disposal of this compound is through a licensed and certified hazardous waste disposal company.

  • Incineration in a chemical incinerator equipped with an afterburner and scrubber is the preferred method for adamantane derivatives to ensure complete destruction and prevent environmental release.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow cluster_assessment Initial Assessment cluster_handling Safe Handling & Segregation cluster_containment Containerization & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste hazards Identify Hazards: - Irritant - Harmful if Swallowed - Aquatic Toxicity start->hazards ppe Wear Appropriate PPE: - Goggles - Gloves - Lab Coat hazards->ppe segregate Segregate Waste: - Solid vs. Liquid - Do not mix with incompatible chemicals ppe->segregate containerize Place in a Labeled, Compatible Container segregate->containerize storage Store in a Designated Hazardous Waste Area containerize->storage ehs Contact Environmental Health & Safety (EHS) storage->ehs disposal Arrange for Professional Disposal (Incineration Recommended) ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: Disposal Workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research and development activities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Hydroxymethyl-4-oxoadamantane
Reactant of Route 2
1-Hydroxymethyl-4-oxoadamantane

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。